3'-Acetamido-2-bromoacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[3-(2-bromoacetyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)12-9-4-2-3-8(5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMUCSJKSQYUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498032 | |
| Record name | N-[3-(Bromoacetyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30095-56-8 | |
| Record name | N-[3-(Bromoacetyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3'-Acetamido-2-bromoacetophenone
Foreword: The Strategic Importance of 3'-Acetamido-2-bromoacetophenone
In the landscape of modern drug discovery and development, the strategic synthesis of highly functionalized molecular scaffolds is paramount. This compound emerges as a pivotal intermediate, embodying a versatile chemical architecture. Its structure, featuring a reactive α-bromo ketone, a meta-directing acetamido group, and an aromatic core, makes it a valuable precursor for a diverse range of heterocyclic compounds and pharmacologically active molecules. This guide provides a comprehensive, field-proven methodology for its synthesis and rigorous characterization, designed for researchers and scientists engaged in medicinal chemistry and organic synthesis. We will delve into the causality behind each experimental choice, ensuring a reproducible and validated protocol.
Part 1: Strategic Synthesis Pathway
The synthesis of this compound is most efficiently executed through a two-step sequence commencing with the commercially available 3'-aminoacetophenone. This pathway is predicated on protecting the reactive aniline group via acetylation, followed by a selective α-bromination of the ketone's methyl group. This approach circumvents the complexities associated with direct Friedel-Crafts reactions on aniline derivatives, which are often complicated by Lewis acid-base interactions with the amino group[1][2].
Step 1: N-Acetylation of 3'-Aminoacetophenone
The initial step involves the protection of the primary amine of 3'-aminoacetophenone as an acetamide. This transformation is critical for two primary reasons:
-
Deactivation and Directing Group Modification : The free amino group (-NH₂) is a potent activating group that would direct electrophiles to the ortho and para positions during bromination, leading to undesired aromatic substitution. Conversion to an acetamido group (-NHCOCH₃) moderates this activation and sterically hinders the ortho positions, ensuring the subsequent bromination occurs at the desired α-carbon of the acetyl group[2].
-
Prevention of Side Reactions : The nucleophilic amino group would readily react with the brominating agent or the Lewis acid catalyst used in alternative bromination strategies, consuming reagents and generating complex mixtures.
The acetylation is typically achieved using acetic anhydride, which reacts cleanly with the amine to form the amide and acetic acid as a benign byproduct[3].
Step 2: α-Bromination of 3'-Acetamidoacetophenone
The core transformation is the selective bromination of the methyl carbon adjacent to the ketone (the α-position). The mechanism for this reaction under acidic conditions proceeds through an acid-catalyzed enolization of the ketone. The resulting enol tautomer, with its electron-rich C=C double bond, acts as a nucleophile, attacking molecular bromine to yield the α-brominated product and hydrogen bromide[4].
Using a reagent like liquid bromine in a suitable solvent such as methanol or acetic acid is a common and effective method[5][6]. The choice of solvent is crucial; protic solvents can facilitate the enolization required for the reaction. The inherent toxicity and corrosive nature of liquid bromine necessitate stringent safety precautions during handling[7][8].
The overall synthetic pathway is visualized below.
Caption: Two-step synthesis of the target compound.
Part 2: Self-Validating Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. Adherence to safety protocols is mandatory. α-bromo ketones are potent lachrymators and are toxic; all manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE)[9][10].
Protocol 1: Synthesis of 3'-Acetamidoacetophenone
-
Apparatus Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging : To the flask, add 3'-aminoacetophenone (10.0 g, 74.0 mmol) and deionized water (100 mL).
-
Reaction Initiation : While stirring vigorously, add acetic anhydride (8.2 mL, 88.8 mmol, 1.2 equivalents) dropwise over 10 minutes. The reaction is exothermic.
-
Reaction Completion : Stir the mixture at room temperature for 1 hour. A precipitate of the product will form.
-
Isolation : Cool the reaction mixture in an ice-water bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying : Wash the filter cake with three portions of cold deionized water (3 x 30 mL) to remove acetic acid and any unreacted starting material. Dry the product in a vacuum oven at 60°C to a constant weight.
-
Validation : The product should be an off-white to tan solid. A typical yield is 90-95%. The purity can be checked by melting point (literature: 128-131°C) and TLC analysis.
Protocol 2: Synthesis of this compound
CAUTION: Elemental bromine is highly corrosive, toxic, and causes severe burns. Handle only in a fume hood with neoprene gloves, a lab coat, and chemical splash goggles with a full-face shield[8]. Have a sodium thiosulfate solution ready for quenching any spills.
-
Apparatus Setup : In a 250 mL three-necked flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (containing sodium thiosulfate solution), dissolve 3'-acetamidoacetophenone (10.0 g, 56.4 mmol) in methanol (100 mL).
-
Catalyst Addition : Add 2-3 drops of concentrated hydrochloric acid to catalyze enolization[5].
-
Reagent Addition : In the dropping funnel, prepare a solution of bromine (2.9 mL, 56.4 mmol, 1.0 equivalent) in 20 mL of methanol. Add this solution dropwise to the stirred reaction mixture at room temperature over 30 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction Monitoring : After the addition is complete, stir the reaction at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up : Carefully pour the reaction mixture into 300 mL of ice-cold water with stirring. The product will precipitate as a solid.
-
Isolation and Purification : Collect the crude solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Recrystallize the crude product from an ethanol/water mixture to afford the pure this compound as a crystalline solid.
-
Validation : A typical yield after recrystallization is 75-85%. The purity should be confirmed by melting point and the spectroscopic methods detailed in the next section.
Caption: General workflow for synthesis and validation.
Part 3: Comprehensive Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The data presented in the following tables are based on established principles of spectroscopy and data from analogous structures[11][12][13][14].
Table 1: ¹H NMR Spectral Data
(Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.10 | br s | 1H | NH -C=O | Amide proton, often broad. |
| ~ 7.85 | t, J ≈ 1.8 Hz | 1H | Ar-H (H-2') | Aromatic proton ortho to the bromoacetyl group. |
| ~ 7.65 | ddd, J ≈ 7.8, 2.0, 1.0 Hz | 1H | Ar-H (H-6') | Aromatic proton ortho to the acetamido group. |
| ~ 7.50 | ddd, J ≈ 8.2, 2.2, 1.0 Hz | 1H | Ar-H (H-4') | Aromatic proton para to the acetamido group. |
| ~ 7.40 | t, J ≈ 8.0 Hz | 1H | Ar-H (H-5') | Aromatic proton meta to both substituents. |
| 4.45 | s | 2H | C=O-CH₂ -Br | Methylene protons adjacent to bromine and carbonyl. |
| 2.22 | s | 3H | CH₃ -C=O | Methyl protons of the acetamido group. |
br s = broad singlet, s = singlet, ddd = doublet of doublet of doublets, t = triplet
Table 2: ¹³C NMR Spectral Data
(Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 190.5 | C =O (Ketone) | Ketone carbonyl carbon, deshielded. |
| ~ 168.8 | C =O (Amide) | Amide carbonyl carbon. |
| ~ 139.0 | Ar-C (C-3') | Aromatic carbon attached to the acetamido group. |
| ~ 138.0 | Ar-C (C-1') | Aromatic carbon attached to the bromoacetyl group. |
| ~ 129.5 | Ar-C (C-5') | Aromatic methine carbon. |
| ~ 124.8 | Ar-C (C-6') | Aromatic methine carbon. |
| ~ 120.5 | Ar-C (C-4') | Aromatic methine carbon. |
| ~ 119.8 | Ar-C (C-2') | Aromatic methine carbon. |
| ~ 30.8 | -C H₂-Br | Methylene carbon attached to bromine. |
| ~ 24.5 | -C H₃ | Methyl carbon of the acetamido group. |
Table 3: FT-IR and Mass Spectrometry Data
| Technique | Feature | Expected Value / Observation | Rationale |
| FT-IR | N-H Stretch | ~ 3300 cm⁻¹ (sharp) | Amide N-H bond vibration. |
| C=O Stretch (Amide I) | ~ 1685 cm⁻¹ (strong) | Amide carbonyl stretching. | |
| C=O Stretch (Ketone) | ~ 1700 cm⁻¹ (strong) | Ketone carbonyl stretching. | |
| Aromatic C=C Stretch | ~ 1600, 1550, 1480 cm⁻¹ | Benzene ring vibrations. | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 255 | Corresponds to C₁₀H₁₀⁷⁹BrNO₂. |
| Isotope Peak (M+2) | m/z 257 | Corresponds to C₁₀H₁₀⁸¹BrNO₂. | |
| M⁺ / M+2 Ratio | ~ 1:1 | Characteristic isotopic signature of one bromine atom. | |
| Key Fragment | m/z 176 | Loss of Br radical ([M-Br]⁺). | |
| Key Fragment | m/z 134 | Loss of Br and ketene ([M-Br-CH₂CO]⁺). |
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. By understanding the chemical principles underpinning each step and employing rigorous analytical validation, researchers can confidently produce this key intermediate for application in pharmaceutical and materials science research. The protocols have been designed for reproducibility, emphasizing safety and purity to ensure the integrity of subsequent research endeavors.
References
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PrepChem. Preparation of 3-acetamidophenol . PrepChem.com. [Link]
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Sciencemadness.org. Friedel-Crafts acylation of anilides . Sciencemadness.org. [Link]
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ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives . ResearchGate. [Link]
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PubChem. This compound . National Center for Biotechnology Information. [Link]
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Chemistry Stack Exchange. Does acetanilide undergo Friedel–Crafts reaction? . Chemistry Stack Exchange. [Link]
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National Institutes of Health. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates . NIH. [Link]
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Organic Syntheses. Acetophenone, 3-bromo- . Organic Syntheses. [Link]
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Quora. What is bromination acetophenone? . Quora. [Link]
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Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol . Zenodo. [Link]
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Semantic Scholar. Selective Bromination of Acetophenone Derivatives with Bromine in Methanol . Semantic Scholar. [Link]
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National Institutes of Health. 3'-Bromoacetophenone . PubChem. [Link]
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DergiPark. THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS . DergiPark. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-[3-(2-bromoacetyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the core physicochemical properties of N-[3-(2-bromoacetyl)phenyl]acetamide, a key intermediate in synthetic organic chemistry and drug discovery. This document is designed to equip researchers with the foundational knowledge necessary for its effective handling, characterization, and application in experimental workflows.
Introduction to a Versatile Chemical Entity
N-[3-(2-bromoacetyl)phenyl]acetamide, identified by its CAS number 30095-56-8, is a bifunctional molecule featuring both an acetamide group and a reactive α-bromoacetyl moiety. This unique structural arrangement makes it a valuable building block, particularly as an alkylating agent in the synthesis of more complex molecular architectures. The presence of the electrophilic α-carbon adjacent to the carbonyl group allows for facile reaction with a wide range of nucleophiles, a property extensively utilized in the construction of heterocyclic compounds and as a covalent modifier in chemical biology. Understanding its fundamental physicochemical characteristics is paramount for optimizing reaction conditions, developing analytical methods, and ensuring its stability and appropriate handling.
Core Physicochemical Characteristics
A thorough understanding of the physicochemical properties of N-[3-(2-bromoacetyl)phenyl]acetamide is critical for its successful application. These parameters influence its reactivity, solubility, and stability, thereby impacting reaction yields, purification strategies, and formulation development.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₀BrNO₂ | - |
| Molecular Weight | 256.10 g/mol | [1] |
| CAS Number | 30095-56-8 | [1] |
| Appearance | White to off-white powder (Expected) | Inferred from related compounds |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Limited solubility in water is expected due to the aromatic and bromoacetyl groups. Soluble in organic solvents like ethanol, chloroform, and DMSO (Expected). | Inferred from related compounds[2] |
| LogP (calculated) | Not available. Experimental determination is recommended. | - |
Synthesis and Structural Elucidation
The synthesis of N-[3-(2-bromoacetyl)phenyl]acetamide is typically achieved through the bromination of its precursor, N-(3-acetylphenyl)acetamide. This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.
Caption: General alkylation reaction of N-[3-(2-bromoacetyl)phenyl]acetamide.
Experimental Protocols for Physicochemical Characterization
I. Synthesis of N-[3-(2-bromoacetyl)phenyl]acetamide
This protocol is adapted from general procedures for the α-bromination of ketones.
-
Dissolution: Dissolve N-(3-acetylphenyl)acetamide in a suitable solvent such as glacial acetic acid.
-
Bromination: To the stirred solution, add a solution of bromine in the same solvent dropwise at a controlled temperature (typically room temperature or slightly below to manage exothermicity). The reaction progress can be monitored by the disappearance of the bromine color.
-
Quenching: After the reaction is complete (as indicated by TLC or the persistence of a slight bromine color), quench the reaction by adding a reducing agent such as sodium bisulfite solution to consume any excess bromine.
-
Precipitation and Isolation: Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acid and salts.
-
Drying and Recrystallization: Dry the crude product under vacuum. For further purification, recrystallize from a suitable solvent system, such as ethanol/water.
II. Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound. [3]
-
Sample Preparation: Add an excess amount of N-[3-(2-bromoacetyl)phenyl]acetamide to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). [3]2. Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. [4]3. Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the supernatant by centrifugation or filtration through a non-binding filter.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
III. Determination of Lipophilicity (LogP) by Reverse-Phase HPLC
This method provides a rapid and reliable estimation of the octanol-water partition coefficient. [2]
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound.
-
Chromatography of Standards: Inject each standard compound and determine its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Calibration Curve: Plot the log(k) values of the standards against their known LogP values to generate a calibration curve.
-
Analysis of Test Compound: Inject a solution of N-[3-(2-bromoacetyl)phenyl]acetamide and determine its retention time and calculate its log(k) value.
-
LogP Determination: Interpolate the LogP value of the test compound from the calibration curve using its measured log(k) value.
IV. Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. [5]
-
Stress Conditions: Subject solutions of N-[3-(2-bromoacetyl)phenyl]acetamide to a variety of stress conditions as recommended by ICH guidelines, including:
-
Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Thermal degradation: Store the solid compound at elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify the major degradation products. This information helps to elucidate the degradation pathways and to establish the stability profile of the molecule.
Safety and Handling
N-[3-(2-bromoacetyl)phenyl]acetamide should be handled with care in a well-ventilated fume hood. As an α-bromo ketone, it is a potential lachrymator and skin irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier. [6]
Conclusion
References
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An In-Depth Technical Guide to 3'-Acetamido-2-bromoacetophenone (CAS 30095-56-8): Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 3'-Acetamido-2-bromoacetophenone, a versatile bifunctional reagent crucial in the landscape of organic synthesis and pharmaceutical development. We will delve into its chemical properties, establish a robust and logical synthetic pathway, explore its core reactivity, and present its applications as a valuable building block for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.
Core Characteristics and Physicochemical Properties
This compound, with the IUPAC name N-[3-(2-bromoacetyl)phenyl]acetamide, is a substituted acetophenone.[1] Its structure is distinguished by three key features: a central acetophenone core, a bromine atom at the alpha-position to the carbonyl group, and an acetamido group at the meta-position of the phenyl ring. This trifecta of functionalities makes it a highly valuable and reactive intermediate. The alpha-bromo ketone moiety serves as a potent electrophile, while the acetamido group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 30095-56-8 | [1][3] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |
| Molecular Weight | 256.10 g/mol | [1] |
| IUPAC Name | N-[3-(2-bromoacetyl)phenyl]acetamide | [1] |
| Synonyms | 2-Bromo-3'-acetaminoacetophenone, 3-Acetamidophenacyl bromide | [1][3][4] |
| Purity | Typically ≥96% | [3] |
Strategic Synthesis: A Validated Two-Step Approach
The synthesis of this compound is most logically and efficiently achieved through a two-step sequence starting from 3'-aminoacetophenone. This strategy involves first protecting the reactive amino group via acetylation, followed by the selective alpha-bromination of the ketone.
Caption: Overall synthetic workflow for this compound.
Step 1: Acetylation of 3'-Aminoacetophenone
Causality: The primary motivation for this initial step is to protect the amino group. The free amine in the starting material, 3'-aminoacetophenone, is nucleophilic and would react with the electrophilic brominating agent in the subsequent step, leading to undesired side products. Acetylation converts the amine into a less reactive amide, thereby directing the bromination to the desired alpha-carbon of the ketone.[5]
Protocol:
-
In a flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3'-aminoacetophenone in a suitable solvent such as glacial acetic acid.[5]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 1.1 equivalents of acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product, N-(3-acetylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the intermediate product.
Step 2: Alpha-Bromination of N-(3-Acetylphenyl)acetamide
Causality and Mechanism: The alpha-bromination of a ketone proceeds via an acid-catalyzed enol intermediate.[6][7] The acid protonates the carbonyl oxygen, making the alpha-proton more acidic. Deprotonation of the alpha-carbon forms a nucleophilic enol. This enol then attacks molecular bromine in an electrophilic addition, followed by deprotonation of the carbonyl oxygen to yield the final α-bromo ketone.[7] This mechanism is highly reliable for introducing a halogen at the carbon adjacent to a carbonyl group.[8]
Caption: Workflow for Hantzsch thiazole synthesis using the title compound.
Representative Protocol:
-
Dissolve 1.0 equivalent of this compound in a polar solvent like ethanol or DMF.
-
Add 1.0-1.2 equivalents of a selected thioamide (e.g., thiourea, thioacetamide).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution) if necessary.
-
The product often precipitates upon cooling or addition to water. Collect the solid by filtration, wash, and purify by recrystallization or column chromatography.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is critical. The following table summarizes the predicted data from standard analytical techniques.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the -COCH₃ protons (~δ 2.2 ppm).- Singlet for the -CH₂Br protons (~δ 4.4-4.7 ppm).- Aromatic protons in the δ 7.2-8.0 ppm range, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.- Broad singlet for the amide N-H proton (>δ 8.5 ppm). |
| ¹³C NMR | - Carbonyl carbon (~δ 190 ppm).- -CH₂Br carbon (~δ 30-35 ppm).- Acetyl methyl carbon (~δ 24 ppm).- Amide carbonyl carbon (~δ 169 ppm).- Aromatic carbons in the δ 120-140 ppm range. |
| IR (Infrared) | - Sharp C=O (ketone) stretch at ~1690-1710 cm⁻¹.- Sharp C=O (amide) stretch at ~1660-1680 cm⁻¹.- N-H stretch (amide) at ~3250-3350 cm⁻¹.- C-Br stretch at ~600-700 cm⁻¹. |
| Mass Spec (MS) | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
Safety and Handling
As an α-bromo ketone, this compound should be handled with care. Compounds of this class are typically irritants and lachrymators.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [9][10]* Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [10]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents. [9] Disclaimer: This information is based on the properties of structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is a strategically designed synthetic intermediate whose value lies in its predictable and versatile reactivity. The robust two-step synthesis provides reliable access to this compound, and its powerful electrophilic alpha-carbon serves as a linchpin for constructing complex heterocyclic systems relevant to pharmaceutical and materials science. Understanding the causality behind its synthesis and the mechanisms of its reactions allows researchers to confidently and efficiently incorporate this building block into their synthetic programs.
References
A curated list of sources used to compile this technical guide.
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- Alfa Chemistry. This compound. Labshake.
- PubChem. This compound | C10H10BrNO2 | CID 12431847.
- Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2025-03-09).
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- Blotz. CAS 30095-56-8 | 4656-9-51 | this compound.
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spectral data for 3'-Acetamido-2-bromoacetophenone (NMR, IR, MS)
An In-Depth Technical Guide to the Predicted Spectral Data of 3'-Acetamido-2-bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a multifaceted organic compound with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of such compounds.
As of the latest literature review, publicly available, experimentally determined spectral data for this compound is not available. This guide, therefore, presents a comprehensive predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions are grounded in the fundamental principles of spectroscopy and a comparative analysis of structurally related analogs. The methodologies and interpretations provided herein are designed to serve as a robust reference for researchers working with this molecule or similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be constructed.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key sample resonances. Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[1][2]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans is typically required.[3]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to yield the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the bromoacetyl group, the methyl protons of the acetamido group, and the amide proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 | Singlet | 1H | H-2' | Deshielded by the adjacent carbonyl and acetamido groups. |
| ~ 7.8 | Doublet | 1H | H-6' | Ortho-coupled to H-5'. Deshielded by the carbonyl group. |
| ~ 7.5 | Triplet | 1H | H-5' | Ortho-coupled to H-4' and H-6'. |
| ~ 7.4 | Doublet | 1H | H-4' | Ortho-coupled to H-5'. |
| ~ 4.4 | Singlet | 2H | -COCH₂Br | Alpha to a carbonyl group and a bromine atom, leading to significant deshielding. |
| ~ 2.2 | Singlet | 3H | -NHCOCH₃ | Typical chemical shift for an acetamido methyl group. |
| ~ 8.0 | Singlet (broad) | 1H | -NH- | Amide proton, often broad and its chemical shift can vary with solvent and concentration. |
Rationale for Predictions: The chemical shifts of the aromatic protons are predicted based on the additive effects of the meta-acetamido and the acetyl groups. The singlet for H-2' arises from its position between two substituents. The methylene protons of the bromoacetyl group are expected to be significantly downfield due to the electron-withdrawing effects of both the carbonyl group and the bromine atom, similar to what is seen for 2-bromoacetophenone.[4] The acetamido methyl and amide proton shifts are based on typical values for N-substituted acetanilides.[5]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195 | C=O (ketone) | Carbonyl carbons are highly deshielded and appear at the low-field end of the spectrum.[6] |
| ~ 169 | C=O (amide) | Amide carbonyls are also significantly deshielded. |
| ~ 140 | C-3' | Aromatic carbon attached to the nitrogen of the acetamido group. |
| ~ 138 | C-1' | Aromatic carbon attached to the acetyl group. |
| ~ 130 | C-5' | Aromatic CH. |
| ~ 125 | C-6' | Aromatic CH. |
| ~ 121 | C-4' | Aromatic CH. |
| ~ 118 | C-2' | Aromatic CH. |
| ~ 31 | -COCH₂Br | Methylene carbon attached to a carbonyl and a bromine atom. |
| ~ 25 | -NHCOCH₃ | Methyl carbon of the acetamido group. |
Rationale for Predictions: The chemical shifts are estimated based on known values for substituted acetophenones and acetanilides.[2][6] The carbonyl carbons are the most deshielded. The aromatic carbon shifts are influenced by the electron-donating acetamido group and the electron-withdrawing acetyl group.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy of a Solid
For a solid sample like this compound, the KBr pellet method is a common and effective technique.
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also taken for correction.[7]
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, ketone, and aromatic functionalities.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~ 3300 | Medium | N-H stretch | Amide |
| ~ 3100-3000 | Weak | Aromatic C-H stretch | Aromatic Ring |
| ~ 1690 | Strong | C=O stretch | Ketone |
| ~ 1670 | Strong | C=O stretch (Amide I) | Amide |
| ~ 1600, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~ 1550 | Medium | N-H bend (Amide II) | Amide |
| ~ 1250 | Medium | C-N stretch | Amide |
| ~ 600-500 | Medium-Weak | C-Br stretch | Alkyl Halide |
Rationale for Predictions: The presence of two carbonyl groups (ketone and amide) will likely result in two distinct, strong absorption bands in the 1700-1650 cm⁻¹ region. The N-H stretching frequency of the secondary amide is expected around 3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions. The C-Br stretch is expected in the fingerprint region at lower wavenumbers. These predictions are based on established correlation tables and spectra of similar compounds.[8][9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron ionization is a "hard" ionization technique that leads to significant fragmentation, which is useful for structural elucidation.[10]
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The sample is then heated to vaporize it into the gas phase.[11]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion, M⁺•).[10]
-
Fragmentation: The molecular ion, having excess energy, undergoes fragmentation to produce smaller, more stable ions.
-
Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and then detected.
Predicted Mass Spectrum
The mass spectrum of this compound will provide the molecular weight and key fragmentation patterns.
-
Molecular Ion (M⁺•): The molecular weight of C₁₀H₁₀BrNO₂ is approximately 256.10 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 255 and 257.
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Loss of the bromine radical (•Br) from the molecular ion would lead to a fragment at m/z 176.
-
Loss of the bromoacetyl group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of •COCH₂Br, resulting in a fragment corresponding to the 3-acetamidoaniline radical cation at m/z 150.
-
Formation of the acylium ion: Loss of the •CH₂Br radical would result in the 3-acetamidobenzoyl cation at m/z 176.
-
Loss of ketene: The acetamido group can lose ketene (CH₂=C=O, 42 Da), leading to a fragment from the molecular ion at m/z 213 and 215.
-
| Predicted m/z | Proposed Fragment |
| 255, 257 | [M]⁺• (Molecular Ion) |
| 176 | [M - Br]⁺ |
| 150 | [M - COCH₂Br]⁺• |
| 176 | [M - CH₂Br]⁺ |
| 213, 215 | [M - CH₂CO]⁺• |
| 43 | [CH₃CO]⁺ |
Rationale for Predictions: The fragmentation patterns are predicted based on the known fragmentation behavior of ketones and amides.[12] The most prominent feature will be the isotopic signature of bromine. Alpha-cleavage adjacent to the carbonyl group is a very common fragmentation pathway for ketones.[12][13]
Conclusion
This guide provides a detailed predictive framework for the NMR, IR, and MS spectral data of this compound. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are based on established spectroscopic principles and data from analogous structures. While these predictions offer a strong foundation for spectral interpretation, it is imperative that they are ultimately validated against experimentally acquired data. This document is intended to be a valuable resource for researchers, aiding in the preliminary identification and structural characterization of this compound in the absence of a published reference spectrum.
References
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ACS Publications. (n.d.). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A. Retrieved from [Link]
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Choudhary, A. (n.d.). SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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ResearchGate. (n.d.). The DFT-calculated IR spectrum of acetophenone (acp). Retrieved from [Link]
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University of Wisconsin-River Falls. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]
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Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]
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ACD/Labs. (2023, August 23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectrum for acetophenone. a) in isolation and b) inside the.... Retrieved from [Link]
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YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). N-(3-Methylphenyl)acetamide. Retrieved from [Link]
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ATB. (n.d.). N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
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ResearchGate. (n.d.). Measuring aromaticity by NMR. Retrieved from [Link]
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YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]
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University of California, Berkeley. (n.d.). FTIR Standard Operating Procedure. Retrieved from [Link]
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YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
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National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. Retrieved from [Link]
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Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]
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Solubility of 3-Acetamidophenacyl Bromide: A Physicochemical and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Acetamidophenacyl bromide is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and heterocyclic compounds. Its utility is fundamentally governed by its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of 3-Acetamidophenacyl bromide. It synthesizes theoretical principles based on molecular structure, offers a qualitative solubility profile derived from analogous compounds, and presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize 3-Acetamidophenacyl bromide in their work.
Introduction: The Significance of a Versatile Intermediate
3-Acetamidophenacyl bromide, with the chemical formula C₁₀H₁₀BrNO₂, is a bifunctional organic compound featuring a reactive α-bromoketone and a meta-substituted acetamido group on a phenyl ring.[1] The α-bromoketone moiety makes it a potent alkylating agent, ideal for introducing the acetamidophenacyl group into various nucleophilic substrates.[2] This reactivity is central to its application in the synthesis of diverse heterocyclic structures and as a precursor in medicinal chemistry.[3][4]
Understanding the solubility of this reagent is not merely an academic exercise; it is a critical prerequisite for its practical application. Proper solvent selection impacts:
-
Reaction Efficiency: Ensuring reactants are in the same phase is crucial for optimal reaction rates and yields.
-
Purification Strategy: Techniques like recrystallization and chromatography are entirely dependent on differential solubility.
-
Handling and Safety: Knowledge of solubility aids in preparing solutions and managing spills.
-
Drug Development: For downstream applications, solubility is a key determinant of a compound's potential bioavailability and formulation pathways.
This guide provides an in-depth exploration of these aspects, grounding theoretical predictions in practical, actionable experimental protocols.
Part 1: Physicochemical Principles Governing Solubility
The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[5]
Molecular Structure Analysis of 3-Acetamidophenacyl Bromide:
-
Polar Moieties: The molecule contains several polar functional groups: a ketone (C=O), an amide (C=O, N-H), and a carbon-bromine bond (C-Br). These groups create dipoles and can participate in dipole-dipole interactions.
-
Hydrogen Bonding: The amide group has both a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the amide and ketone oxygens). This allows for strong interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that can act as acceptors (e.g., DMSO, DMF).
-
Nonpolar Moiety: The benzene ring is a significant nonpolar, hydrophobic component of the molecule.
-
Overall Polarity: The combination of these features results in a molecule of intermediate polarity. The computed XLogP3 value, a measure of lipophilicity, is 1.9, indicating a moderate preference for an organic phase over an aqueous one.[1]
Predicted Solubility Profile:
Based on this structural analysis, a predicted solubility profile can be established:
-
Water: Solubility is expected to be low. While the polar groups can interact with water, the nonpolar benzene ring presents a significant hydrophobic barrier.[2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is predicted, especially with heating. These solvents can engage in hydrogen bonding with the amide and carbonyl groups. Recrystallization of similar phenacyl bromides from ethanol is common, indicating high solubility at elevated temperatures and lower solubility at room temperature.[3][6]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): Good solubility is expected. These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions. DMF and DMSO are particularly effective due to their high polarity.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated. These solvents are of intermediate polarity and can effectively solvate the entire molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is predicted. These solvents cannot effectively interact with the polar amide and ketone functional groups. Diethyl ether may show some limited solubility due to the polarity of the ether oxygen.
Part 2: Qualitative Solubility Profile
While precise quantitative data for 3-Acetamidophenacyl bromide is not widely published, a reliable qualitative profile can be constructed from its use in synthetic procedures and data from structurally similar compounds like p-bromophenacyl bromide.[6]
| Solvent Class | Common Solvents | Predicted Solubility | Rationale & Common Application |
| Water | Water (H₂O) | Insoluble / Very Slightly Soluble | The molecule's significant nonpolar character from the benzene ring limits aqueous solubility.[2][7][8] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Sparingly Soluble at RT, Soluble when Heated | Capable of hydrogen bonding. Often used for recrystallization, leveraging the temperature-dependent solubility.[3][6][9] |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Strong dipole-dipole interactions effectively solvate the molecule. Often used as reaction solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | Solvents of intermediate polarity suitable for dissolving the compound at room temperature for reactions or chromatography. |
| Nonpolar | Hexanes, Petroleum Ether | Insoluble / Very Slightly Soluble | Used as anti-solvents in recrystallization or for washing crude product to remove nonpolar impurities.[9] |
| Ethers | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | Used as reaction solvents, though solubility may be less than in more polar aprotic solvents.[9] |
Part 3: Experimental Determination of Solubility
To move beyond prediction and qualitative assessment, direct experimental measurement is necessary. The following protocols provide robust methods for determining solubility in a laboratory setting.
Protocol 1: Qualitative Solubility Classification
This method provides a rapid classification of the compound's solubility in various solvents, following a standard organic chemistry laboratory procedure.[10][11][12]
Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.
Materials:
-
3-Acetamidophenacyl bromide
-
Small test tubes (13x100 mm)
-
Vortex mixer or glass stirring rod
-
Graduated cylinder or micropipettes
-
Panel of test solvents (e.g., Water, Methanol, Acetone, Dichloromethane, Toluene, Hexane)
Procedure:
-
Preparation: Add approximately 25 mg of 3-Acetamidophenacyl bromide to a clean, dry test tube.
-
Solvent Addition: Add the selected solvent in 0.25 mL increments.
-
Mixing: After each addition, cap and vortex (or stir vigorously with a glass rod) the mixture for 60 seconds.[5]
-
Observation: Visually inspect the tube for any remaining solid.
-
Soluble: The solid completely dissolves.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
Documentation: Continue adding solvent up to a total volume of 1.0 mL, recording observations after each increment. Repeat the process for each solvent in a fresh test tube.
Workflow for Qualitative Solubility Testing
Caption: Workflow for qualitative solubility determination.
Protocol 2: Quantitative Solubility Determination (Equilibrium Method)
This method determines the saturation solubility of the compound in a specific solvent at a controlled temperature.
Objective: To obtain a precise solubility value (e.g., in mg/mL or mol/L).
Materials:
-
3-Acetamidophenacyl bromide (excess amount)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of 3-Acetamidophenacyl bromide of known concentrations in the chosen solvent. Analyze them using the selected analytical method (e.g., HPLC-UV) to generate a standard curve of response vs. concentration.
-
Sample Preparation: Add an excess amount of solid 3-Acetamidophenacyl bromide to a vial containing a known volume (e.g., 5.0 mL) of the test solvent. "Excess" means enough solid remains undissolved at equilibrium.
-
Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. This ensures the solvent is fully saturated.
-
Sample Extraction: After equilibration, allow the vials to stand undisturbed for several hours for the excess solid to settle.
-
Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved micro-particulates.
-
Dilution & Analysis: Accurately dilute the saturated solution with the solvent to a concentration that falls within the linear range of your standard curve. Analyze the diluted sample using the same analytical method.
-
Calculation: Use the standard curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.
Workflow for Quantitative Solubility Measurement
Caption: Workflow for quantitative equilibrium solubility.
Part 4: Practical Applications in Research and Development
A thorough understanding of solubility is directly translatable to improved experimental design and process development.
Solvent Selection for Synthesis: For reactions involving 3-Acetamidophenacyl bromide, the ideal solvent must dissolve all reactants to ensure a homogeneous reaction mixture. Polar aprotic solvents like acetonitrile or DMF are often excellent choices as they provide good solubility without the potential for side reactions that protic solvents like alcohols might cause with the reactive bromide.
Purification by Recrystallization: Recrystallization is a powerful purification technique that relies on a compound being significantly more soluble in a hot solvent than in a cold one.
-
Ideal Solvent System: A good recrystallization solvent (or solvent pair) will dissolve 3-Acetamidophenacyl bromide completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).
-
Screening Process: Based on the qualitative profile, ethanol or an ethanol/water mixture would be a prime candidate for screening. The compound would be dissolved in a minimum amount of hot ethanol, and if crystallization does not occur upon cooling, water (an anti-solvent) can be added dropwise until turbidity appears, followed by cooling.
Chromatographic Purification: In column chromatography, solubility dictates the choice of the "strong" solvent used to load the compound onto the stationary phase and the composition of the mobile phase.
-
Loading: The crude product should be dissolved in a minimal amount of a strong solvent in which it is highly soluble (e.g., dichloromethane).
-
Mobile Phase: A typical mobile phase might be a mixture of a nonpolar solvent in which the compound is less soluble (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized to achieve good separation from impurities.
Conclusion
3-Acetamidophenacyl bromide is a valuable reagent whose effective use is underpinned by its solubility characteristics. This guide has established a robust framework for understanding and predicting its behavior across a range of common laboratory solvents. By integrating theoretical principles with qualitative observations and providing detailed, actionable protocols for quantitative measurement, we empower researchers to make informed decisions in synthesis, purification, and development. The methodologies presented herein serve as a self-validating system, enabling laboratories to generate precise solubility data tailored to their specific conditions and applications, thereby accelerating research and ensuring reproducible, high-quality outcomes.
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electrophilic sites of 3'-Acetamido-2-bromoacetophenone
An In-depth Technical Guide to the Electrophilic Sites of 3'-Acetamido-2-bromoacetophenone
Abstract
This compound is a multi-functional chemical intermediate of significant interest in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds for pharmaceutical development. Its reactivity is dictated by a nuanced interplay of its constituent functional groups: an α-bromo ketone system and a substituted aromatic ring. This technical guide provides a comprehensive analysis of the electrophilic centers within the molecule, grounded in fundamental principles of electronic effects and supported by established reaction mechanisms. We will dissect the hierarchy of electrophilicity, from the highly reactive α-carbon to the carbonyl carbon and the aromatic system, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile building block.
Molecular Architecture and Electronic Landscape
To understand the reactivity of this compound, we must first analyze its structure and the electronic contributions of each functional group. The molecule comprises a benzene ring substituted at the 1 and 3 positions with an acetyl bromide group (-COCH₂Br) and an acetamido group (-NHCOCH₃), respectively.
-
The α-Bromo Ketone Moiety: This is the primary driver of the molecule's electrophilic character. The powerful electron-withdrawing nature of the carbonyl group (C=O) and the inductive effect of the bromine atom synergistically render the α-carbon (the carbon bearing the bromine) and the carbonyl carbon highly electron-deficient.
-
The Acetamido Group: This group significantly influences the electronic properties of the aromatic ring. The nitrogen's lone pair can be delocalized into the ring via resonance, increasing electron density at the ortho and para positions.[1][2] This makes the acetamido group an activating, ortho-, para-director for electrophilic aromatic substitution.[1][3] However, the adjacent carbonyl within the acetamido group does pull some of this electron density away, making it less activating than a simple amino (-NH₂) group.[1][4]
The following diagram illustrates the key reactive sites and the electronic push-pull effects within the molecule.
Caption: Key electrophilic sites in this compound.
Analysis of Electrophilic Sites
The molecule presents three potential regions for nucleophilic attack, with a clear hierarchy of reactivity.
Primary Electrophilic Site: The α-Carbon (Cα)
The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is the most potent electrophilic site. This high reactivity is a hallmark of α-haloketones and stems from two main factors:
-
Inductive Effect: The highly electronegative bromine atom polarizes the C-Br bond, withdrawing electron density and inducing a partial positive charge (δ+) on the α-carbon.
-
Carbonyl Activation: The adjacent carbonyl group further depletes electron density from the α-carbon through its own inductive and resonance effects.
This pronounced electron deficiency makes the α-carbon exceptionally susceptible to attack by a wide range of nucleophiles in a classic SN2 (Substitution Nucleophilic Bimolecular) reaction.[5] The bromine atom serves as an excellent leaving group, facilitating the substitution.[6] This reactivity is the cornerstone of many synthetic applications, most notably the Hantzsch thiazole synthesis.[7][8]
Secondary Electrophilic Site: The Carbonyl Carbon
The carbonyl carbon is inherently electrophilic due to the significant difference in electronegativity between carbon and oxygen, resulting in a polarized C=O double bond. Nucleophiles can attack this carbon in a nucleophilic addition reaction.
However, in α-bromoacetophenones, a direct SN2 reaction at the α-carbon is generally much faster and kinetically favored over addition to the carbonyl carbon.[5] Computational studies on the reaction of α-bromoacetophenones with nucleophiles like the hydroxide ion have shown that a single transition state can exist where the nucleophile interacts with both the α- and carbonyl carbons.[9][10] The reaction pathway can then bifurcate post-transition state, leading to either substitution or addition, depending on the electronic nature of the substituents on the aromatic ring.[9][10] For most synthetic purposes, the α-carbon substitution is the predominant and expected outcome.
Tertiary Reactivity: The Aromatic Ring
While the primary electrophilic sites are attacked by nucleophiles, it is also crucial to consider the reactivity of the aromatic ring itself.
-
Nucleophilic Aromatic Substitution (SNAr): This type of reaction requires a highly electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group.[11] In this compound, the ring is activated by the electron-donating acetamido group, making it electron-rich and thus not a suitable substrate for SNAr.
-
Electrophilic Aromatic Substitution (EAS): In contrast, the electron-rich nature of the ring makes it a good nucleophile for reactions with electrophiles. The regioselectivity of such a reaction is governed by the directing effects of the existing substituents:
The powerful ortho-, para-directing influence of the acetamido group dominates, directing incoming electrophiles to the C2', C4', and C6' positions. However, steric hindrance from the adjacent bromoacetyl group at C1' and the acetamido group at C3' would likely favor substitution at the C4' and C6' positions.
Experimental Application: The Hantzsch Thiazole Synthesis
The premier reactivity of the α-carbon electrophile is expertly demonstrated and exploited in the Hantzsch thiazole synthesis, a classic and high-yielding method for constructing the thiazole ring system, a common scaffold in pharmaceuticals.[13][8] The reaction condenses an α-haloketone with a thioamide.[7][8]
The logical workflow for this synthesis is straightforward, beginning with the identification of the key reactive partners.
Caption: Logical workflow of the Hantzsch Thiazole Synthesis.
Protocol: Synthesis of N-(3-(2-amino-1,3-thiazol-4-yl)phenyl)acetamide
This protocol describes the synthesis of the corresponding aminothiazole from this compound and thiourea.
Materials & Equipment
| Material | Amount (5.0 mmol scale) | Purpose |
| This compound | 1.28 g (5.0 mmol) | Electrophile (α-haloketone) |
| Thiourea | 0.57 g (7.5 mmol) | Nucleophile (Thioamide) |
| Methanol | 5 mL | Solvent |
| 5% Sodium Carbonate (Na₂CO₃) Solution | 20 mL | Base for neutralization/precipitation |
| Standard laboratory glassware, stir plate, heating mantle, Buchner funnel | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (5.0 mmol) and thiourea (7.5 mmol). Causality: A slight excess of the thioamide ensures complete consumption of the limiting α-haloketone.
-
Solvent Addition: Add 5 mL of methanol to the flask. Methanol is an effective solvent for both reactants and facilitates the reaction.
-
Heating: Heat the mixture to a gentle reflux (approx. 65-70°C) with continuous stirring for 30-60 minutes. Causality: Heating provides the necessary activation energy for the SN2 reaction and subsequent cyclization steps. The reaction progress can be monitored by TLC.
-
Cooling & Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Neutralization and Isolation: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Stir the mixture vigorously. Causality: The initial product formed is the hydrobromide salt of the aminothiazole, which is soluble in methanol.[5] The weak base (Na₂CO₃) neutralizes the HBr salt, rendering the product neutral and causing it to precipitate out of the polar aqueous solution.[5]
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the filter cake with a small amount of cold water to remove any inorganic salts. Allow the solid to air-dry or dry in a vacuum oven to obtain the final product.
Conclusion
The electrophilic character of this compound is definitively centered on the α-bromo ketone moiety. The α-carbon is the primary site of electrophilicity, readily undergoing SN2 reactions with a vast array of nucleophiles, a property that has been widely exploited in synthetic chemistry. The carbonyl carbon represents a secondary, less reactive electrophilic site. While the aromatic ring is electron-rich and acts as a nucleophile in electrophilic aromatic substitution, it is not susceptible to nucleophilic attack. A thorough understanding of this reactivity hierarchy is essential for designing efficient and regioselective synthetic routes for the development of novel chemical entities.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
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PubChem. This compound. National Institutes of Health. Available from: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. A Study on Electrophilic Aromatic Substitution of Acetanilide. Available from: [Link]
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Brainly. Explain why the acetamido group is an ortho, para-directing group. Why is it less effective. Available from: [Link]
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Chemistry Stack Exchange. Directional nature of the acetamido group in electrophilic substitution reaction. Available from: [Link]
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ACS Publications. Computational Study on the Reaction Pathway of α-Bromoacetophenones with Hydroxide Ion: Possible Path Bifurcation in the Addition/Substitution Mechanism. The Journal of Organic Chemistry. Available from: [Link]
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Chemistry LibreTexts. Electrophilic Aromatic Substitution. Available from: [Link]
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PubMed. Computational study on the reaction pathway of α-bromoacetophenones with hydroxide ion: possible path bifurcation in the addition/substitution mechanism. National Library of Medicine. Available from: [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
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Khan Academy. Nucleophilic substitution reactions. Available from: [Link]
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discovery and history of 3'-Acetamido-2-bromoacetophenone
An In-depth Technical Guide to 3'-Acetamido-2-bromoacetophenone: Synthesis, History, and Applications
Introduction
This compound is a substituted aromatic ketone that holds significance as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical precursors. Its structure, featuring an acetamido group and a reactive α-bromo ketone, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its historical context, a detailed synthesis protocol, its physicochemical properties, and its applications for researchers, scientists, and professionals in drug development.
Historical Context: The Legacy of Acetanilide
To understand the significance of the acetamido group in medicinal chemistry, it is essential to look back at the history of acetanilide. Discovered in 1886 by French scientists Arnold Cahn and Paul Hepp, acetanilide was one of the first synthetic drugs to possess both pain-relieving (analgesic) and fever-reducing (antipyretic) properties.[1] Marketed under the name Antifebrin, it offered an alternative to the limited pain relief options of the late 19th century, which primarily consisted of opiates, alcohol, and botanicals like willow bark.[1]
However, the widespread use of acetanilide was soon curtailed due to its significant toxicity, including the potential to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, as well as damage to the liver and kidneys.[1][2] Paradoxically, it was later discovered that acetanilide is metabolized in the body to paracetamol (acetaminophen), which is responsible for its therapeutic effects but with substantially lower toxicity.[2] This discovery was a pivotal moment in pharmacology, leading to the development of safer analgesics and highlighting the importance of understanding drug metabolism. While no longer used directly as a medication, acetanilide remains an important intermediate in the chemical industry for the synthesis of pharmaceuticals and dyes.[2]
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in a singular, seminal publication but can be logically derived from established organic chemistry principles and literature on the synthesis of related compounds. A plausible and efficient synthetic route begins with the commercially available 3'-aminoacetophenone. The synthesis involves two key steps: acetylation of the amino group followed by α-bromination of the ketone.
Part 1: Synthesis of 3'-Acetamidoacetophenone
The first step is the protection of the amino group in 3'-aminoacetophenone via acetylation. This is a standard and high-yielding reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-aminoacetophenone in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution while stirring. The reaction is typically exothermic, so cooling in an ice bath may be necessary to control the temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, the mixture is poured into ice-cold water to precipitate the product. The solid is then collected by vacuum filtration, washed with cold water until neutral, and dried.
-
Purification: The crude 3'-acetamidoacetophenone can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.
Part 2: α-Bromination of 3'-Acetamidoacetophenone
The second step involves the selective bromination of the α-carbon of the acetyl group. This reaction is a common transformation for acetophenone derivatives.[3][4] Various brominating agents can be employed, with N-bromosuccinimide (NBS) or bromine in acetic acid being common choices. The use of a catalyst, such as a radical initiator like benzoyl peroxide with NBS, or a Lewis acid, may be necessary depending on the chosen conditions.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve the synthesized 3'-acetamidoacetophenone in a suitable solvent like glacial acetic acid or a chlorinated solvent.
-
Reagent Addition: A solution of bromine in the same solvent is added dropwise to the reaction mixture at a controlled temperature. Alternatively, N-bromosuccinimide and a catalytic amount of a radical initiator can be used. The reaction should be carried out in a well-ventilated fume hood due to the hazardous nature of bromine.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to facilitate the bromination.[5] The progress is monitored by TLC.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The precipitated product is collected by filtration, washed with a dilute solution of sodium bisulfite to remove any unreacted bromine, and then with water.
-
Purification: The crude this compound is purified by recrystallization to obtain the final product.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Physicochemical Properties and Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[6] |
| Molecular Weight | 256.10 g/mol | PubChem[6] |
| Appearance | White to off-white solid | ChemicalBook[7] |
| Melting Point | Not explicitly stated, but related compounds have defined melting points. | |
| Boiling Point | 424.8±25.0 °C (Predicted) | ChemicalBook[7] |
| Density | 1.531±0.06 g/cm³ (Predicted) | ChemicalBook[7] |
| Solubility | Soluble in organic solvents like DMSO and methanol. | |
| CAS Number | 30095-56-8 | ChemicalBook[7] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methyl protons of the acetamido group, the methylene protons adjacent to the bromine and carbonyl groups, and the amide proton.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbons, the aromatic carbons, the methyl carbon, and the methylene carbon.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the presence of a bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the ketone and the amide, and C-H and C=C stretches of the aromatic ring.
Applications in Research and Drug Development
The dual reactivity of this compound makes it a valuable building block in organic synthesis. The α-bromo ketone is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. This reactivity is frequently exploited in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.
For instance, it can be a precursor for the synthesis of:
-
Thiazoles: By reacting with thioamides or thioureas.
-
Imidazoles: Through condensation with amidines.
-
Indolizines: Via reactions with pyridine derivatives.[8]
-
Other Fused Heterocycles: Serving as a key intermediate in multi-step syntheses.
The acetamido group can also be hydrolyzed back to an amino group, providing another functional handle for further chemical modifications, such as in the synthesis of more complex drug candidates.
Conclusion
While the specific discovery of this compound is not prominently documented, its chemical lineage is firmly rooted in the historical development of synthetic organic and medicinal chemistry. Its synthesis is straightforward, relying on well-established reactions. The compound's utility as a synthetic intermediate is significant, offering a gateway to a diverse range of complex molecules, particularly those of pharmaceutical interest. For researchers and drug development professionals, this compound represents a valuable tool in the design and synthesis of novel therapeutic agents.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Acetanilide: A Historical Perspective and Modern Relevance. [Link]
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U.S. Food and Drug Administration. Drug Therapeutics & Regulation in the U.S. [Link]
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Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]
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Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. [Link]
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-
Goswami, A., et al. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]
- Google Patents. (2009). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
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ResearchGate. (2015). 2-Bromoacetophenone. [Link]
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Scientist. (2023). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. YouTube. [Link]
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A Theoretical and Computational Deep Dive into 3'-Acetamido-2-bromoacetophenone: A Guide for Researchers
This technical guide provides a comprehensive theoretical framework for investigating the molecular structure and electronic properties of 3'-Acetamido-2-bromoacetophenone. Designed for researchers, scientists, and professionals in drug development, this document outlines the core computational methodologies and theoretical considerations necessary for a thorough analysis of this promising pharmaceutical intermediate. By understanding its fundamental quantum mechanical properties, we can better predict its reactivity, stability, and potential biological interactions, thereby accelerating research and development efforts.
Introduction: The Significance of this compound
This compound, a derivative of acetophenone, presents a unique molecular architecture of interest in medicinal chemistry and materials science.[1] The presence of an acetamido group, a bromine atom, and a keto functional group on the aromatic ring suggests a rich electronic landscape and multiple sites for potential intermolecular interactions.[1] Acetophenone derivatives are known to be versatile precursors in the synthesis of various bioactive compounds, including those with anti-inflammatory and anticancer properties. A detailed theoretical understanding of the structure of this compound is paramount for the rational design of novel therapeutics and functional materials. This guide will explore the key theoretical approaches to elucidate its structural and electronic characteristics.
Foundational Molecular Properties
A foundational understanding of the basic chemical and physical properties of this compound is essential before delving into complex theoretical studies. These properties, often determined experimentally or predicted through computational models, provide the initial parameters for more advanced calculations.
| Property | Value/Information | Source |
| Molecular Formula | C10H10BrNO2 | PubChem[1] |
| Molecular Weight | 256.10 g/mol | PubChem[1] |
| CAS Number | 30095-56-8 | ChemicalBook[2] |
| IUPAC Name | N-[3-(2-bromoacetyl)phenyl]acetamide | PubChem[1] |
| Physical State | Solid (White to off-white) | ChemicalBook[2] |
| Predicted Boiling Point | 424.8±25.0 °C | ChemicalBook[2] |
| Predicted Density | 1.531±0.06 g/cm3 | ChemicalBook[2] |
Theoretical Framework: A Quantum Chemical Approach
To gain deep insights into the molecular structure, stability, and reactivity of this compound, a robust computational chemistry approach is indispensable. Density Functional Theory (DFT) has emerged as a powerful and accurate method for studying the electronic structure of medium-sized organic molecules.
Geometric Optimization: Unveiling the Most Stable Conformation
The first and most critical step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total electronic energy of the molecule is minimized with respect to its atomic coordinates.
Methodology:
A widely used and reliable functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules containing elements like bromine.
Causality Behind this Choice: The B3LYP functional is known for its excellent performance in predicting molecular geometries and vibrational frequencies for a wide range of organic compounds. The 6-311++G(d,p) basis set is sufficiently flexible to accurately describe the electron distribution around all atoms, including the lone pairs on oxygen, nitrogen, and bromine, and includes polarization and diffuse functions to account for anionic character and long-range interactions.
Workflow for Geometric Optimization:
Caption: Workflow for Geometric Optimization of this compound.
A crucial validation step after optimization is to perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Conformational Analysis: The Rotational Landscape
The presence of rotatable bonds in this compound, particularly around the acetamido and bromoacetyl groups, suggests the possibility of multiple conformers. A thorough conformational analysis is necessary to identify the global minimum energy structure and understand the rotational barriers.
Experimental Protocol for Conformational Analysis:
-
Identify Rotatable Bonds: The key rotatable bonds are the C-N bond of the acetamido group and the C-C bond connecting the bromoacetyl group to the phenyl ring.
-
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating one of the dihedral angles in small increments (e.g., 10-15 degrees) while allowing the rest of the molecule to relax at each step. This is computationally intensive but provides a detailed energy profile.
-
Identify Minima: The minima on the PES correspond to stable conformers.
-
Full Optimization and Frequency Calculation: Perform a full geometry optimization and frequency calculation on each identified minimum to confirm its stability and determine its relative energy.
Studies on substituted acetophenones have shown that the conformational preferences are influenced by a balance of steric and electronic effects.
Electronic Properties: Reactivity and Stability Insights
Once the optimized geometry is obtained, a wealth of information about the electronic properties of this compound can be extracted.
Frontier Molecular Orbitals (FMOs): The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.
Data Presentation:
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |
A smaller energy gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution
The MEP is a color-coded map that illustrates the electrostatic potential on the electron density surface of the molecule. It provides a powerful visual tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Red regions: Indicate negative electrostatic potential, associated with lone pairs of electrons and are susceptible to electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential, typically around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack.
For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen of the acetamido group, and positive potential around the amide hydrogen and the hydrogens of the bromoacetyl group.
Natural Bond Orbital (NBO) Analysis: Understanding Intramolecular Interactions
NBO analysis provides a detailed picture of the bonding and electronic structure within the molecule. It allows for the quantification of hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals.
Key Insights from NBO Analysis:
-
Charge Distribution: Provides a more detailed atomic charge distribution than simple population analyses.
-
Hybridization: Determines the hybridization of atomic orbitals in bonds.
-
Donor-Acceptor Interactions: Quantifies the strength of intramolecular charge transfer interactions, which contribute to the molecule's stability.
Spectroscopic Properties: Bridging Theory and Experiment
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Vibrational Spectroscopy (FT-IR and Raman)
Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies, when properly scaled, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. For instance, the characteristic stretching frequency of the carbonyl group (C=O) is a prominent feature that can be accurately predicted.
NMR Spectroscopy
Theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Comparing the calculated chemical shifts with experimental data provides a stringent test of the accuracy of the computed molecular structure.
Conclusion: A Roadmap for Future Research
This guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By employing the computational methodologies described herein, researchers can gain a fundamental understanding of its structural, electronic, and spectroscopic properties. This knowledge is crucial for predicting its reactivity, understanding its interactions with biological targets, and ultimately, for the rational design of new molecules with desired functionalities. The synergy between theoretical predictions and experimental validation will undoubtedly pave the way for innovative applications of this versatile molecule in drug discovery and materials science.
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PubChem. This compound. [Link]
- Köse, E. (2016). The spectroscopic analysis of 2,4'-dibromoacetophenone molecule by using quantum chemical calculations. Anadolu University Journal of Science and Technology A – Applied Sciences and Engineering, 17(4), 688-700.
- Kzar, K. O. (2016). Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. European Academic Research, III(10), 11033-11048.
-
Nakamura, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4437–4444. [Link]
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Methodological & Application
Application Notes & Protocols for 3'-Acetamido-2-bromoacetophenone as a Versatile Alkylating Agent
Introduction: The Strategic Utility of a Bifunctional Reagent
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile and reliable building blocks is paramount. 3'-Acetamido-2-bromoacetophenone, an α-bromoketone derivative, has emerged as a highly effective bifunctional reagent. Its structure uniquely combines a reactive electrophilic center at the α-carbon with a meta-positioned acetamido group, which can modulate the electronic properties of the aromatic ring and serve as a synthetic handle for further functionalization.
This guide provides an in-depth exploration of this compound as an alkylating agent. We will delve into its fundamental reactivity, provide detailed, field-tested protocols for its application, and offer insights into reaction optimization and troubleshooting. The protocols and discussions herein are designed for researchers and professionals engaged in organic synthesis, empowering them to leverage this reagent's full potential in their synthetic endeavors.
Physicochemical & Reactivity Profile
A thorough understanding of a reagent's properties is the foundation of its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | N-[3-(2-bromoacetyl)phenyl]acetamide | [1] |
| Synonyms | 3-Acetamidophenacyl bromide, 2-Bromo-3'-acetaminoacetophenone | [1] |
| CAS Number | 30095-56-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |
| Molecular Weight | 256.10 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 424.8±25.0 °C (Predicted) | [2] |
The reactivity of this molecule is dominated by the bromoacetyl group. The bromine atom, being a good leaving group, and its position alpha to a carbonyl group, which can stabilize the transition state, make the methylene carbon highly susceptible to nucleophilic attack. This classic SN2 reactivity is the cornerstone of its function as an alkylating agent.
Core Mechanism: SN2 Alkylation
The primary role of this compound is to introduce the 3-acetamidophenacyl moiety onto a nucleophilic substrate. This proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.
Causality of the Mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or carboxylate) attacks the electrophilic α-carbon (the CH₂Br group).
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a new bond to the carbon, and the carbon-bromine bond is simultaneously breaking.
-
Inversion of Stereochemistry: If the α-carbon were chiral, this mechanism would lead to an inversion of its stereochemistry.
-
Product Formation: The bromide ion is expelled as the leaving group, resulting in the formation of a new carbon-nucleophile bond.
This straightforward yet powerful transformation is the basis for constructing a wide array of more complex molecules.
Caption: Generalized SN2 alkylation mechanism.
Synthetic Applications: A Gateway to Heterocycles and Functionalized Aromatics
The utility of α-haloketones as building blocks for heterocyclic synthesis is well-documented.[3] this compound is no exception and serves as a key precursor for various biologically relevant scaffolds.
-
Thiazole Synthesis: A common application is the Hantzsch thiazole synthesis, where it reacts with thioamides or thioureas to form substituted aminothiazoles.[4] These structures are prevalent in many pharmaceutical agents.
-
Indolizine Synthesis: It can participate in one-pot, multi-component reactions with pyridine and an alkyne to generate highly substituted indolizine frameworks.[4]
-
Esterification of Carboxylic Acids: Phenacyl bromides are classic reagents for the derivatization of carboxylic acids to form crystalline phenacyl esters, which can be useful for purification, characterization, or as prodrug strategies.[5]
-
N-Alkylation of Amines and Azoles: It readily alkylates primary and secondary amines, as well as nitrogen-containing heterocycles like imidazole and pyrazole, to introduce the 3-acetamidophenacyl group.
-
S-Alkylation of Thiols: Thiols and thiophenols are excellent nucleophiles for this reagent, leading to the formation of thioethers.
Detailed Protocol: N-Alkylation of a Primary Amine
This protocol provides a representative procedure for the N-alkylation of benzylamine with this compound. This reaction is broadly applicable to a range of primary and secondary amines.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous, sufficient to make a 0.1 M solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC mobile phase (e.g., 50:50 Hexanes:Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild base used to neutralize the HBr byproduct of the reaction, driving the equilibrium towards the product.
-
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the alkylating agent. Begin stirring the suspension. Add benzylamine (1.1 eq) dropwise via syringe.
-
Rationale: Acetonitrile is a polar aprotic solvent that is excellent for SN2 reactions. A slight excess of the amine ensures complete consumption of the limiting reagent (the bromoacetophenone).
-
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and monitor its progress by TLC.
-
Rationale: Heating increases the reaction rate. TLC allows for the visualization of the consumption of the starting material and the formation of the product. The product should have a different Rf value than the starting materials.
-
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the solid K₂CO₃ and rinse with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Rationale: The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate to dryness to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure N-benzyl-2-(3-acetamidophenyl)-2-oxoethan-1-aminium bromide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for N-alkylation.
Optimization and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently strong base; Low reaction temperature; Deactivated nucleophile. | Use a stronger base (e.g., DBU, NaH). Increase the reaction temperature. Consider a more polar solvent like DMF. |
| Formation of Side Products | Over-alkylation (for primary amines); Elimination reaction (for sterically hindered nucleophiles). | Use a larger excess of the nucleophile to favor mono-alkylation. Run the reaction at a lower temperature. |
| Difficult Purification | Product and starting material have similar polarity. | If the product is basic, consider an acid wash during workup to move it to the aqueous phase, then basify and re-extract. Explore different chromatography conditions (e.g., different solvent systems). |
| Reagent Decomposition | Presence of water or other reactive impurities. | Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled reagents. |
Safety and Handling
WARNING: this compound, like other α-bromoacetophenones and phenacyl bromides, is a lachrymator and is toxic by inhalation, ingestion, and skin absorption.[5][6] It should be handled with extreme care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), a lab coat, and chemical safety goggles. A face shield is recommended.
-
Handling: Avoid creating dust. Weigh and handle the solid material carefully. Avoid breathing any vapors or dust.[7][8]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7][9] Keep the container tightly closed.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
Conclusion
This compound is a powerful and versatile alkylating agent with significant applications in organic synthesis. Its ability to readily react with a wide range of nucleophiles makes it an invaluable tool for the construction of complex molecules, particularly heterocyclic systems of medicinal interest. By understanding its reactivity profile, adhering to carefully designed protocols, and observing strict safety precautions, researchers can effectively incorporate this reagent into their synthetic strategies to achieve their molecular design goals.
References
-
ResearchGate. (2025). 2-Bromoacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2008). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3'-Bromoacetophenone. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of aryl ring bromination of acetophenone derivatives.
-
Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). Phenacyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (n.d.). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Alkylate a Ketone. Retrieved from [Link]
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 3'-Bromoacetophenone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-chloro-3'-bromoacetophenone.
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Application Note & Protocol: Targeted Protein Alkylation using 3'-Acetamido-2-bromoacetophenone
For: Researchers, scientists, and drug development professionals engaged in chemical proteomics, drug discovery, and protein functional analysis.
Introduction: Probing the Proteome with Precision
In the landscape of chemical biology and proteomics, the covalent modification of proteins is a cornerstone technique for elucidating protein function, identifying drug targets, and developing novel therapeutics.[1] Among the arsenal of chemical tools, electrophilic probes that form stable covalent bonds with specific amino acid residues are invaluable. 3'-Acetamido-2-bromoacetophenone is an α-haloacetophenone reagent designed for the targeted alkylation of nucleophilic residues in proteins. Its structure combines a reactive bromoacetyl group, which serves as the electrophilic "warhead," with an acetamido-phenyl scaffold that can modulate reactivity and provide a basis for further functionalization.
This document provides a comprehensive guide to the use of this compound for protein alkylation. We will delve into the chemical mechanism, provide detailed experimental protocols for in-solution alkylation, discuss methods for validating the modification, and outline the critical parameters that ensure successful and specific labeling. This guide is intended to empower researchers to confidently employ this versatile reagent in their experimental workflows, from standard proteomic sample preparation to the development of targeted covalent inhibitors.[2]
Scientific Principles & Mechanism of Action
The primary mode of action for this compound is protein alkylation via a bimolecular nucleophilic substitution (SN2) reaction. The α-carbon of the bromoacetyl group is highly electrophilic due to the electron-withdrawing nature of the adjacent carbonyl and the bromine atom, which is a good leaving group.
Primary Target: Cysteine
The most potent nucleophile among the standard amino acid residues under physiological or slightly basic conditions is the thiolate anion (S⁻) of cysteine. The thiol group (-SH) of cysteine has a pKa of approximately 8.3, and at a pH around this value or higher, it is sufficiently deprotonated to act as a powerful nucleophile. The reaction proceeds as follows:
-
Deprotonation: The cysteine thiol is deprotonated to form the more reactive thiolate.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon of the bromoacetyl group.
-
Bond Formation: A stable thioether bond is formed, covalently attaching the 3-acetamidophenacyl group to the cysteine residue, with bromide being displaced as the leaving group.
This reaction effectively "caps" the cysteine residue, preventing the formation of disulfide bonds and introducing a specific mass modification that can be detected analytically.[3]
Potential Off-Target Reactivity
While cysteine is the primary target, other nucleophilic amino acid side chains can also react with this compound, particularly under specific pH conditions or in the absence of more reactive cysteines. These include:
-
Methionine: The thioether side chain can be alkylated, especially at lower pH values (pH < 4).[4]
-
Histidine: The imidazole ring is nucleophilic and can be alkylated.
-
Lysine: The ε-amino group can be alkylated, though it is generally less reactive than cysteine at neutral pH.
-
Aspartate & Glutamate: The carboxylate groups can be esterified, particularly at acidic pH.[4]
Controlling reaction conditions, especially pH, is therefore critical to maximizing selectivity for cysteine residues.
Visualizing the Alkylation Workflow
The following diagram illustrates the standard workflow for preparing a protein sample for analysis, incorporating the reduction and alkylation steps.
Caption: Standard workflow for protein reduction and alkylation.
Detailed Experimental Protocol: In-Solution Alkylation
This protocol provides a general method for alkylating a purified protein or a complex protein lysate in solution.
1. Materials and Reagents
-
This compound: (MW: 256.10 g/mol ).[1] Store desiccated and protected from light.
-
Protein Sample: Purified protein or cell lysate at a known concentration (e.g., 1-5 mg/mL).
-
Denaturation Buffer: 8 M Urea or 6 M Guanidine HCl in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5).
-
Reducing Agent:
-
Dithiothreitol (DTT): Prepare a fresh 1 M stock solution.
-
Tris(2-carboxyethyl)phosphine (TCEP): Prepare a fresh 200 mM stock solution. TCEP has the advantage of not needing to be removed before alkylation.
-
-
Alkylation Buffer: 50 mM Tris-HCl or HEPES, pH 7.5-8.5.
-
Solvent for Alkylating Reagent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching Reagent: DTT or L-Cysteine.
-
Safety Equipment: Chemical-resistant gloves, safety goggles, and a lab coat. Handle this compound in a chemical fume hood.[5]
2. Reagent Preparation
-
Protein Solution: Ensure the protein sample is in a buffer free of primary amines (like Tris) or thiols if denaturation is not the first step. If starting from a cell pellet, lyse the cells in the Denaturation Buffer.
-
This compound Stock Solution: Immediately before use, dissolve the reagent in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM). Protect this solution from light. Note: The reagent is light-sensitive and hydrolyzes in aqueous solutions.
3. Step-by-Step Alkylation Procedure
-
Denaturation and Reduction:
-
To your protein sample (e.g., 100 µL of 2 mg/mL protein), add an equal volume of 8 M Urea buffer.
-
Add the reducing agent to a final concentration of 5-10 mM (e.g., 1-2 µL of 1 M DTT).
-
Incubate at 37-56 °C for 1 hour to ensure complete reduction of disulfide bonds.
-
-
Alkylation Reaction:
-
Cool the sample to room temperature.
-
Add the 100 mM this compound stock solution to achieve a final concentration of 15-25 mM. This represents a molar excess over the reducing agent to ensure complete reaction with protein thiols.
-
Incubate the reaction in the dark at room temperature for 30-60 minutes.
-
-
Quenching the Reaction:
-
To stop the alkylation, add a quenching reagent to scavenge any unreacted this compound. Add DTT to a final concentration of 50 mM (or L-cysteine).
-
Incubate for an additional 15 minutes in the dark at room temperature.
-
-
Sample Cleanup:
-
The alkylated protein sample is now ready for downstream applications. Depending on the application, you may need to remove the denaturant, excess reagents, and byproducts. This can be achieved by:
-
Dialysis or Buffer Exchange: For purified proteins.
-
Acetone or TCA Precipitation: For complex lysates prior to proteomic digestion.
-
Gel-Filtration Columns: For rapid cleanup.
-
-
Quantitative Data & Reaction Parameters
The success of the alkylation is dependent on several key parameters. The following table provides recommended starting conditions, which should be optimized for each specific protein and application.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 7.5 - 8.5 | Balances efficient thiolate formation for cysteine reactivity while minimizing side reactions with lysine and other residues. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction. Higher temperatures can increase the rate of hydrolysis of the reagent and promote off-target reactions. |
| Incubation Time | 30 - 60 minutes | Generally sufficient for complete alkylation. Longer times may increase off-target modifications. |
| Reagent Molar Excess | 1.5 - 2.5x over Reductant | Ensures complete alkylation of all available thiols. A significant excess can lead to non-specific labeling. |
| Light Conditions | Dark | α-haloacetophenones can be light-sensitive. Performing the reaction in the dark prevents potential photodegradation of the reagent. |
Validation of Protein Alkylation
Confirming the successful and specific modification of your target protein is a critical step. Several methods can be employed:
1. Mass Spectrometry (MS)
This is the most definitive method for confirming covalent modification.
-
Mass Shift Calculation: The covalent adduction of the 3-acetamidophenacyl group (after loss of Br) results in a specific mass increase.
-
Molecular Weight of Reagent (C₁₀H₁₀BrNO₂): 256.10 Da
-
Mass of Leaving Group (Br): ~79.90 Da
-
Mass of Adduct (C₁₀H₁₀NO₂): 176.07 Da
-
-
Intact Protein Analysis: For purified proteins, ESI-MS can be used to observe the mass shift on the intact protein. The appearance of a new peak at [M + n * 176.07], where M is the mass of the unmodified protein and n is the number of modified sites, confirms alkylation.
-
Peptide Mapping: For complex mixtures or to identify the specific site of modification, a bottom-up proteomics approach is used.[5]
-
The alkylated protein sample is digested with a protease (e.g., trypsin).
-
The resulting peptides are analyzed by LC-MS/MS.
-
Modified peptides are identified by searching the MS/MS data for the +176.07 Da mass modification on cysteine or other potential residues.
-
2. Gel-Based Methods
-
Mobility Shift on SDS-PAGE: While less common for small adducts, modification can sometimes lead to a slight change in the protein's migration pattern on an SDS-PAGE gel. This is best observed with a high-resolution gel.
-
Introduction of a Reporter Tag: If the 3'-acetamido group is used as a handle for further modification (e.g., via a click chemistry reaction after enzymatic or chemical conversion of the acetamido group), a fluorescent dye or biotin can be attached. The modification can then be visualized by in-gel fluorescence or Western blotting with streptavidin.
Safety and Handling
This compound and related α-bromoacetophenone compounds are hazardous chemicals and must be handled with appropriate care.
-
Hazard Class: Irritant, lachrymator. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Alkylation | Insufficient reducing agent; Reagent degraded; Insufficient molar excess of alkylator. | Ensure fresh reducing agent is used. Prepare alkylator stock solution immediately before use. Optimize the molar excess of the alkylating reagent. |
| Low Protein Recovery | Protein precipitation during reaction or cleanup. | Ensure complete denaturation. Optimize precipitation protocol (e.g., temperature). Consider dialysis or gel filtration for cleanup instead of precipitation. |
| Non-specific Labeling | pH is too high/low; Reagent concentration is too high; Incubation time is too long. | Optimize pH to be more selective for cysteine (7.5-8.0). Reduce the concentration of the alkylating reagent. Perform a time-course experiment to find the optimal incubation time. |
References
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Tarasova, N. I., Lavrenova, G. I., & Stepanov, V. M. (1980). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. Biochemical Journal, 187(2), 345–352. Available at: [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. Available at: [Link]
-
Petrotchenko, E. V., & Borchers, C. H. (2010). Chemical cross-linking in structural proteomics. Mass Spectrometry Reviews, 29(6), 862–884. Available at: [Link]
-
Tarasova, N. I., Lavrenova, G. I., & Stepanov, V. M. (1980). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. Biochemical Journal, 187(2), 345–352. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]
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Harnessing 3'-Acetamido-2-bromoacetophenone as a Scaffold for Heterocyclic Drug Candidates
An Application Guide for Medicinal Chemists and Synthetic Researchers
Introduction: The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical entities. Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs.[1][2] 3'-Acetamido-2-bromoacetophenone is a particularly valuable starting material in this endeavor. Its structure combines an α-haloketone—a highly versatile electrophilic hub—with a substituted phenyl ring, offering a strategic point for derivatization and modulation of physicochemical properties. The acetamido group, in particular, can serve as a key interaction point with biological targets or be modified to fine-tune activity and selectivity. This guide provides detailed protocols and the underlying mechanistic rationale for synthesizing medicinally relevant thiazole, imidazole, and oxazole cores from this readily accessible precursor.
Part 1: Synthesis of 2-Amino-4-Arylthiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and high-yielding methods for constructing the thiazole ring.[3] It involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[1][3][4][5] The reaction is prized for its operational simplicity and the stability of the resulting aromatic thiazole products.[1][6]
Mechanism and Experimental Rationale
The reaction proceeds through a well-established multi-step pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack (Sɴ2 Reaction): The synthesis initiates with the nucleophilic sulfur atom of the thioamide (in this case, thiourea) attacking the electrophilic carbon bearing the bromine atom on the this compound.[5][6] This is a classic bimolecular nucleophilic substitution (Sɴ2) step, forming an isothiouronium salt intermediate. The carbonyl group of the acetophenone enhances the reactivity of the α-carbon, making it highly susceptible to this attack.[7]
-
Intramolecular Cyclization: Following the initial Sɴ2 reaction, the nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon of the ketone.[1] This intramolecular condensation forms a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration and Aromatization: The hydroxythiazoline intermediate readily undergoes acid-catalyzed dehydration to lose a molecule of water. This elimination step results in the formation of the stable, aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[6]
The choice of solvent is crucial. Alcohols like methanol or ethanol are commonly used as they effectively solvate the reactants and intermediates.[1][8] The reaction is often heated to provide the necessary activation energy for the cyclization and dehydration steps.[1][6] Upon completion, the reaction mixture is typically poured into a weak base solution, such as sodium carbonate, to neutralize the HBr salt of the product, causing the free base to precipitate out of the aqueous solution.[1][6]
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- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for 3'-Acetamido-2-bromoacetophenone in Medicinal Chemistry
Introduction: The Strategic Importance of 3'-Acetamido-2-bromoacetophenone
In the landscape of medicinal chemistry and drug discovery, the efficiency of synthesizing complex molecular scaffolds is paramount. Intermediate compounds that offer versatile reactivity and strategically placed functional groups are invaluable assets in the synthetic chemist's toolbox. This compound, also known by its IUPAC name N-[3-(2-bromoacetyl)phenyl]acetamide, is one such pivotal intermediate.[1] Its structure is deceptively simple, yet it combines the key features of an α-haloketone with a meta-substituted acetamido group on a phenyl ring. This unique combination makes it a highly sought-after precursor for the synthesis of a diverse array of heterocyclic compounds, particularly substituted thiazoles, which are prominent motifs in a multitude of biologically active agents.[2]
The α-bromoacetyl group provides a reactive electrophilic center, readily participating in nucleophilic substitution and condensation reactions. The bromine atom serves as an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds.[3] The acetamido group at the meta-position influences the electronic properties of the aromatic ring and provides a key hydrogen bond donor and acceptor site, which can be crucial for molecular recognition and binding to biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, complete with detailed protocols to empower researchers in their drug development endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use and handling.
| Property | Value | Source |
| IUPAC Name | N-[3-(2-bromoacetyl)phenyl]acetamide | PubChem[1] |
| Synonyms | This compound, 3-Acetamidophenacyl bromide | PubChem[1] |
| CAS Number | 30095-56-8 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[1] |
| Molecular Weight | 256.10 g/mol | PubChem[1] |
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetamido group, a singlet for the methylene protons of the bromoacetyl group, and a complex multiplet pattern for the aromatic protons, in addition to a broad singlet for the amide N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the two carbonyl carbons (amide and ketone), the methyl carbon of the acetamido group, the methylene carbon adjacent to the bromine, and distinct signals for the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the amide and ketone groups, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the α-bromination of its precursor, 3'-acetamidoacetophenone. This reaction leverages the reactivity of the α-carbon to the ketone.
Protocol 1: α-Bromination of 3'-Acetamidoacetophenone
Principle: This protocol describes the selective bromination at the α-position of the acetyl group of 3'-acetamidoacetophenone. The reaction is typically carried out in a suitable solvent like acetic acid, with a brominating agent. While elemental bromine can be used, reagents like N-bromosuccinimide (NBS) or pyridinium tribromide are often preferred for better selectivity and easier handling.[3][4]
Materials:
-
3'-Acetamidoacetophenone
-
N-Bromosuccinimide (NBS)
-
Acetic acid (glacial)
-
Benzoyl peroxide (radical initiator, optional but recommended)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3'-acetamidoacetophenone (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Self-Validation and Quality Control:
-
TLC Analysis: Monitor the disappearance of the starting material and the appearance of the product spot.
-
Melting Point: Determine the melting point of the purified product and compare it with the literature value.
-
Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Application in Medicinal Chemistry: Synthesis of Bioactive Heterocycles
The primary utility of this compound in medicinal chemistry lies in its role as a key building block for heterocyclic scaffolds, most notably thiazoles via the Hantzsch thiazole synthesis.
The Hantzsch Thiazole Synthesis: A Gateway to Bioactive Molecules
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing compound (like thiourea or a substituted thioamide) to form a thiazole ring.[2] This reaction is a cornerstone in heterocyclic chemistry due to its reliability and the broad biological significance of the resulting thiazole derivatives, which include antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[5][6][7][8]
Caption: Hantzsch synthesis workflow.
Protocol 2: Synthesis of 2-Amino-4-(3-acetamidophenyl)thiazole
Principle: This protocol details the reaction of this compound with thiourea to yield a 2-aminothiazole derivative. This product serves as a versatile scaffold for further functionalization in the development of various therapeutic agents.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (solid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux with stirring for 3-5 hours. The reaction progress can be monitored by TLC.
-
Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Neutralization and Isolation: Add solid sodium bicarbonate to the mixture to neutralize the hydrobromic acid formed during the reaction and to precipitate the free base of the product.
-
Filtration: Filter the solid product using a Büchner funnel and wash with cold ethanol and then with water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven to obtain the pure 2-amino-4-(3-acetamidophenyl)thiazole.
Self-Validation and Quality Control:
-
Yield Calculation: Calculate the percentage yield of the purified product.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The appearance of a new signal for the thiazole proton and the disappearance of the methylene signal of the starting material in the ¹H NMR are key indicators of a successful reaction.
Case Study: Intermediate in the Synthesis of Kinase Inhibitors
A significant application of this compound-derived scaffolds is in the development of protein kinase inhibitors.[9] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole core is a privileged scaffold in kinase inhibitor design.
One prominent example is its potential use in the synthesis of analogues of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). While the commercial synthesis of Dasatinib may follow different routes, the 2-amino-4-arylthiazole core is a key structural feature that can be readily accessed using intermediates like this compound. The acetamido group can be a precursor to other functionalities or can itself participate in binding interactions within the kinase active site.
Caption: Pathway to Kinase Inhibitors.
Broader Applications in Drug Discovery
The utility of this compound extends beyond kinase inhibitors. The resulting 2-amino-4-(3-acetamidophenyl)thiazole scaffold is a versatile platform for generating libraries of compounds for screening against various biological targets.
-
Antimicrobial Agents: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[5][10] The 2-aminothiazole moiety can be further derivatized to enhance its antimicrobial potency and spectrum of activity.
-
Anti-inflammatory Agents: Many compounds containing the acetamido-phenyl group, such as paracetamol, are known for their analgesic and anti-inflammatory properties.[8] Thiazole derivatives incorporating this feature are promising candidates for the development of novel anti-inflammatory drugs.[11]
-
Antiviral Agents: The thiazole nucleus is present in several compounds with reported antiviral activity.[7][12] The ability to easily modify the substituents on the thiazole ring and the phenyl ring allows for the systematic exploration of structure-activity relationships to optimize antiviral efficacy.
Conclusion
This compound is a strategically important and highly versatile intermediate in medicinal chemistry. Its facile synthesis and the reactivity of its α-bromoacetyl group make it an ideal starting material for the construction of diverse heterocyclic systems, particularly the medicinally relevant 2-aminothiazole scaffold through the robust Hantzsch synthesis. The protocols and applications detailed in this guide underscore its value in the rapid generation of compound libraries for drug discovery programs targeting a wide range of diseases, from cancer to infectious and inflammatory conditions. As the quest for novel therapeutics continues, the strategic application of such key intermediates will undoubtedly remain a cornerstone of successful drug development.
References
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Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
- Google Patents. (n.d.). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
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Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). A novel synthesis of α-bromoacetophenones and its application in obtaining 2-benzoylbenzofuranes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). 1-(5 -acetamido-2 -hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities. Retrieved from [Link]
- Google Patents. (n.d.). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromoacetophenone. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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PMC. (n.d.). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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IJPRS. (n.d.). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. Retrieved from [Link]
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NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
-
NIH. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). US4985459A - Analgesic and anti-inflammatory compositions comprising diphenhydramine and methods of using same.
-
MDPI. (n.d.). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. Retrieved from [Link]
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MDPI. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]
-
PMC. (n.d.). Structural and Biochemical Basis for Development of Diketo Acid Inhibitors Targeting the Cap-Snatching Endonuclease of the Ebinur Lake Virus (Order: Bunyavirales). Retrieved from [Link]
- Google Patents. (n.d.). WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF.
-
Farmacia. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
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PMC. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]
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Application Note & Protocol: Site-Specific Derivatization of Cysteine-Containing Peptides with 3'-Acetamido-2-bromoacetophenone for Mass Spectrometry-Based Analysis
Introduction: The Rationale for Cysteine-Targeted Peptide Derivatization
In the landscape of proteomics and drug development, the precise chemical modification of peptides and proteins is a cornerstone for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic tools. Site-specific derivatization allows for the introduction of biophysical probes, affinity tags, or moieties that enhance analytical detection. Cysteine, with its nucleophilic thiol side chain, presents a prime target for such modifications due to its relatively low abundance and distinct reactivity compared to other amino acid residues.[1]
This application note provides a detailed protocol for the derivatization of cysteine residues in peptides using 3'-Acetamido-2-bromoacetophenone. This α-haloacetophenone derivative is an electrophilic reagent designed to covalently label the sulfhydryl group of cysteine residues. The acetamido group at the 3' position can potentially offer altered solubility or interaction profiles compared to simpler bromoacetophenones. The resulting stable thioether bond facilitates robust downstream analysis, particularly in mass spectrometry, by introducing a specific mass shift that aids in the identification and quantification of modified peptides.[2]
This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the selective modification of cysteine-containing peptides. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss the subsequent analysis and purification of the derivatized product.
Reaction Mechanism and Specificity
The derivatization of a cysteine residue with this compound proceeds via a nucleophilic substitution reaction. The deprotonated thiol group (thiolate) of the cysteine side chain acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a stable thioether linkage.
DOT script for the reaction mechanism:
Caption: Experimental Workflow.
Detailed Experimental Protocol
Materials and Reagents
-
Cysteine-containing peptide
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate buffer (50 mM, pH 7.2)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
2-Mercaptoethanol or Dithiothreitol (DTT) for quenching
-
Reversed-phase HPLC column (e.g., C18)
-
MALDI-TOF mass spectrometer and appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid)
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Peptide Stock Solution: Dissolve the lyophilized cysteine-containing peptide in the phosphate buffer (50 mM, pH 7.2) to a final concentration of 1-5 mg/mL. The choice of buffer is critical to maintain the desired pH for selective cysteine modification.
-
Derivatizing Reagent Stock Solution: Prepare a 10-fold molar excess stock solution of this compound in anhydrous DMF or DMSO. For example, for a 1 mM peptide solution, prepare a 10 mM solution of the reagent. It is crucial to prepare this solution fresh just before use to avoid degradation of the reagent.
-
-
Derivatization Reaction:
-
To the peptide solution, add the freshly prepared this compound stock solution to achieve a 5-10 fold molar excess of the reagent over the peptide.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction should be performed in the dark to prevent potential light-induced side reactions. The reaction time may need to be optimized depending on the specific peptide sequence and its reactivity.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching agent such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM. This will react with any excess this compound.
-
Incubate for an additional 15-20 minutes at room temperature.
-
-
Purification of the Derivatized Peptide:
-
Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%).
-
Purify the derivatized peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. [3] * Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA). For example, a linear gradient from 5% to 65% acetonitrile over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution profile at 214 nm and 280 nm. The derivatized peptide is expected to have a longer retention time than the underivatized peptide due to the increased hydrophobicity of the acetophenone moiety.
-
Collect the fractions corresponding to the desired product peak.
-
-
Characterization and Storage:
-
Confirm the identity of the purified derivatized peptide by MALDI-TOF mass spectrometry. T[4]he expected mass of the derivatized peptide will be the mass of the original peptide plus the mass of the added moiety (C10H10NO2), which corresponds to a mass shift of 176.18 Da, minus the mass of bromine (79.90 Da) and the hydrogen from the thiol group (1.01 Da), resulting in a net mass increase of approximately 177.06 Da .
-
Lyophilize the purified fractions to obtain the derivatized peptide as a powder.
-
Store the lyophilized peptide at -20°C or -80°C for long-term stability.
-
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Peptide Concentration | 1-5 mg/mL | Ensures sufficient material for reaction and analysis. |
| Reagent Molar Excess | 5-10 fold | Drives the reaction to completion and minimizes reaction time. |
| Reaction pH | 7.0-7.5 | Optimizes nucleophilicity of the cysteine thiol while minimizing reactivity of other nucleophilic groups. |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and stability of the peptide and reagent. |
| Reaction Time | 1-2 hours | Generally sufficient for completion; can be optimized by monitoring the reaction progress with LC-MS. |
| Quenching Agent | 2-Mercaptoethanol or DTT | Effectively scavenges excess electrophilic reagent. |
Expected Mass Shift Calculation
-
Molecular Formula of this compound: C10H10BrNO2
-
Molecular Weight of this compound: 256.10 g/mol
-
Mass of added moiety (C10H9NO2): 175.06 g/mol (after loss of HBr)
-
Expected Mass Shift upon Derivatization: +175.06 Da
Trustworthiness and Self-Validating Systems
The reliability of this protocol is ensured by several key validation steps:
-
HPLC Monitoring: Comparing the chromatograms of the reaction mixture before and after the reaction, and with the purified product, allows for a clear assessment of reaction completion and purification efficiency. The appearance of a new, more retained peak is a strong indicator of successful derivatization.
-
Mass Spectrometry Confirmation: The definitive confirmation of the derivatization is the observed mass shift in the mass spectrum of the purified product. This should precisely match the calculated mass increase. *[5] Control Reactions: Performing a control reaction without the derivatizing agent is crucial to ensure that any observed changes are due to the intended reaction and not to peptide degradation or other side reactions.
Potential Pitfalls and Troubleshooting
-
Low Derivatization Efficiency: This could be due to oxidized cysteine residues (disulfide bonds). Pre-treating the peptide with a reducing agent like DTT and subsequent removal before derivatization can resolve this. Also, ensure the derivatizing reagent is fresh and active.
-
Multiple Derivatization Products: If the mass spectrum shows multiple additions, it may indicate non-specific labeling of other residues. This can often be mitigated by lowering the reaction pH to increase the selectivity for cysteine.
-
Peptide Precipitation: Some peptides may have poor solubility in the reaction buffer, especially after the addition of the organic solvent from the reagent stock. Optimizing the buffer composition or using a co-solvent may be necessary.
Conclusion
The protocol described in this application note provides a robust and reliable method for the site-specific derivatization of cysteine-containing peptides with this compound. The resulting modified peptides are well-suited for a variety of downstream applications in proteomics and drug discovery, particularly those leveraging mass spectrometry for analysis. By carefully controlling the reaction conditions and incorporating the recommended validation steps, researchers can confidently generate high-quality derivatized peptides for their studies.
References
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Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363. [Link] 2[1]. Gallego, M., Mora, L., & Toldrá, F. (2018). Characterization of peptides in food. In Mass Spectrometry in Food Analysis (pp. 161-185). CRC Press. [Link]
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Gevaert, K., & Vandekerckhove, J. (Eds.). (2011). Gel-Free Proteomics: Methods and Protocols. Humana Press. [Link] 5[6]. Wang, Y., & Liebler, D. C. (2002). Charge derivatized amino acids facilitate model studies on protein side-chain modifications by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(5), 533–542. [Link] 6[5]. Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
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Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass spectrometry reviews, 17(4), 255–274. [Link] 8[7]. Karak M., D'Souza A., Mezo G. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(11), 3377. [Link] 9[8]. Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators, 15(4). [Link] 1[9]0. Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363. [Link] 1[1]1. Ali, M. A., Ismail, R., Choon, T. S., & Kumar, R. S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-11. [Link]
-
Krsmanovic, M., Bogoeva, V., & Gligorijevic, N. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. International journal of molecular sciences, 22(12), 6245. [Link]
-
Jones, M. W., & Schumann, M. (2017). Alkylation of cysteine-containing peptides to mimic palmitoylation. Methods in molecular biology (Clifton, N.J.), 1647, 139–153. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Zhang, S., & Wu, L. (2018). Side reactions in solid-phase peptide synthesis and their applications. Future medicinal chemistry, 10(14), 1735–1751. [Link] 1[10]8. Karak M., D'Souza A., Mezo G. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(11), 3377. [Link]
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Application Notes and Protocols: The Strategic Use of 3'-Acetamido-2-bromoacetophenone in the Synthesis of Novel Enzyme Inhibitors
Introduction: Identifying a Privileged Scaffold Precursor
In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical building blocks are paramount to the efficient discovery of novel therapeutic agents. 3'-Acetamido-2-bromoacetophenone is one such key intermediate, a compound distinguished by its dual-reactive centers that serve as a linchpin for constructing complex heterocyclic systems.[1][2] Its structure features a reactive α-bromo ketone moiety, a well-established electrophilic warhead for engaging biological targets, and a meta-substituted acetamido group that provides a vector for tuning physicochemical properties and establishing critical interactions within an enzyme's active site.
The true value of this compound lies in its role as a precursor to a wide array of heterocyclic compounds, most notably thiazole derivatives.[3][4] The thiazole ring is a "privileged structure" in drug discovery, forming the core of numerous clinically approved drugs and biologically active molecules renowned for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the underlying chemical principles, provides field-proven experimental protocols, and illustrates the strategic application of this compound in the synthesis of potential enzyme inhibitors.
The Chemical Rationale: Why this compound is an Ideal Starting Material
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. Understanding this chemistry is crucial for designing successful synthetic strategies and troubleshooting experimental challenges.
-
The α-Halo Ketone Moiety: This functional group is a potent bifunctional electrophile.[5][6] The carbonyl carbon and the adjacent carbon bearing the bromine atom are both susceptible to nucleophilic attack. This dual electrophilicity makes it an exceptional alkylating agent and the ideal substrate for condensation reactions that form heterocyclic rings.[6] In the context of enzyme inhibition, this moiety can act as an irreversible covalent modifier by alkylating nucleophilic residues (e.g., Cysteine, Histidine, Serine) in an enzyme's active site, leading to potent and durable inhibition.
-
The Acetamido Group: Positioned at the meta-position of the phenyl ring, the acetamido group serves multiple purposes. Electronically, it influences the reactivity of the aromatic ring. Structurally, the N-H and carbonyl groups are excellent hydrogen bond donors and acceptors, respectively. In the final inhibitor molecule, these features can be exploited to form specific, high-affinity interactions with amino acid residues at the target binding site, thereby enhancing potency and selectivity.
The most prominent reaction leveraging this unique reactivity is the Hantzsch Thiazole Synthesis , a classic and reliable method for constructing the thiazole scaffold.[7][8][9] This reaction involves the condensation of the α-bromo ketone with a compound containing a thioamide functional group, such as thiourea or its derivatives.[4][9][10]
Core Application: Synthesis of Thiazole-Based Enzyme Inhibitors
The Hantzsch synthesis provides a direct and efficient pathway to a diverse library of thiazole derivatives from this compound. The general workflow involves a cyclocondensation reaction that is both robust and amenable to a wide range of substrates.
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covalent labeling of proteins with 3'-Acetamido-2-bromoacetophenone
An in-depth guide to the principles, applications, and methodologies for the covalent modification of proteins using 3'-Acetamido-2-bromoacetophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Introduction: The Power of Covalent Labeling
Covalent labeling is a powerful technique used to investigate protein structure, function, and interactions.[1] By forming a stable, irreversible bond between a small molecule probe and a target protein, researchers can trap transient interactions, identify binding sites, and introduce biophysical handles for detection and purification.[2] Among the various classes of chemical reagents used for this purpose, α-haloketones are well-established as effective alkylating agents for nucleophilic amino acid residues.[3]
This application note focuses on a specific α-bromoacetophenone derivative, This compound . This reagent offers a strategic balance of reactivity and selectivity, making it a valuable tool for probing the proteome. Its structure consists of a reactive bromoacetophenone core, which serves as the electrophilic warhead, and an acetamido group that can modulate the reagent's physicochemical properties.
Chemical Structure of this compound
-
Molecular Formula: C₁₀H₁₀BrNO₂[4]
-
Molecular Weight: 256.10 g/mol [4]
-
IUPAC Name: N-[3-(2-bromoacetyl)phenyl]acetamide[4]
Principle and Mechanism of Covalent Modification
The utility of this compound as a protein labeling reagent is rooted in the high reactivity of its α-carbon, which is adjacent to the carbonyl group. This carbon is highly electrophilic and susceptible to nucleophilic attack by specific amino acid side chains on the protein surface.
The primary reaction mechanism is a nucleophilic substitution (Sɴ2) , where a nucleophilic residue from the protein attacks the α-carbon, displacing the bromide ion, which is an excellent leaving group. This results in the formation of a stable, covalent thioether, ether, or amine linkage.
Target Amino Acid Residues: The most reactive nucleophiles in proteins under physiological conditions are the side chains of:
-
Cysteine (thiol group): The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻), and is often the primary target for α-haloketones.[5]
-
Histidine (imidazole ring): The nitrogen atoms in the imidazole ring of histidine can also act as effective nucleophiles.
-
Lysine (ε-amino group): The primary amine (-NH₂) at the end of the lysine side chain can be a target, although it is typically protonated and less reactive at neutral pH.[6]
The selectivity of the labeling can be tuned by controlling the reaction pH. For instance, maintaining a pH near neutral (7.0-7.5) favors the modification of cysteine residues, as their thiol groups are more readily deprotonated and thus more nucleophilic compared to the amino groups of lysine.[5]
Caption: Mechanism of covalent labeling of a cysteine residue.
Experimental Application: Protocols for Protein Labeling
This section provides a comprehensive, step-by-step methodology for the covalent labeling of a target protein with this compound.
I. Reagent and Buffer Preparation
-
Protein Sample Preparation:
-
Dissolve or dialyze the purified target protein into a suitable reaction buffer, such as 50-100 mM phosphate or HEPES buffer, at a pH between 7.0 and 7.5.[5]
-
The optimal protein concentration is typically between 1-10 mg/mL (approximately 20-200 µM, depending on molecular weight).
-
Expert Insight: If the protein contains disulfide bonds that are not essential for its structure or function, consider a mild reduction step. Incubating the protein with a 5-10 fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature can expose cysteine residues for labeling. Unlike DTT, excess TCEP does not need to be removed before adding iodoacetamide- or maleimide-based reagents, and this principle can be extended to bromoacetophenones.[5]
-
-
Labeling Reagent Stock Solution:
-
Prepare a 10-50 mM stock solution of this compound in a water-miscible organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Critical Step: Prepare this solution immediately before use, as α-haloketones can be sensitive to hydrolysis over time. Protect the stock solution from light.
-
II. Covalent Labeling Reaction Protocol
-
Initiate the Reaction:
-
To the stirring protein solution, add the this compound stock solution dropwise to achieve a final molar excess of 10- to 50-fold over the protein.
-
Causality: A molar excess is required to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein to maximize labeling efficiency while minimizing non-specific modifications.
-
-
Incubation:
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Protect the reaction mixture from light to prevent potential side reactions.
-
Expert Insight: The ideal incubation time depends on the protein's reactivity and stability. A time-course experiment (e.g., taking aliquots at 30 min, 1 hr, 2 hr, and 4 hr) analyzed by mass spectrometry can help optimize this parameter.
-
-
Quenching the Reaction:
-
After incubation, quench any unreacted this compound by adding a low-molecular-weight thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10-20 mM.
-
Incubate for an additional 30 minutes at room temperature. This step is crucial to prevent the reagent from modifying other components in downstream applications.
-
III. Purification of the Labeled Protein
-
Removal of Excess Reagent and Quenching Agent:
-
Separate the covalently labeled protein from the excess labeling reagent and quenching agent. Common methods include:
-
Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[5]
-
Dialysis: Dialyze the sample against a large volume of storage buffer (e.g., 1 L) with at least two buffer changes over 24-48 hours at 4°C.
-
-
IV. Storage
-
Store the purified, labeled protein at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol if necessary.
Caption: Experimental workflow for covalent protein labeling.
Validation and Characterization of Labeled Proteins
Confirming the successful and specific covalent modification of the target protein is a critical step. Mass spectrometry is the most powerful and definitive tool for this purpose.[7][8]
Mass Spectrometry Analysis
Mass spectrometry can verify the covalent modification and identify the precise location of the label.[7]
-
Intact Protein Analysis (Top-Down Proteomics):
-
Analyze the purified, labeled protein using LC-MS.
-
A successful reaction will result in a mass increase corresponding to the addition of the acetamidophenacyl group (C₁₀H₉NO₂).
-
Expected Mass Shift: +175.06 Da (Calculated from the molecular weight of this compound minus the mass of HBr).
-
-
Peptide Mapping (Bottom-Up Proteomics):
-
Digest the labeled protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein's sequence, specifying a variable modification of +175.06 Da on Cysteine, Histidine, and Lysine residues.
-
This approach will pinpoint the exact amino acid(s) that have been covalently modified, providing high-resolution information about the binding site.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale & Considerations |
| Protein Concentration | 1-10 mg/mL (20-200 µM) | Balances reaction efficiency with protein solubility. |
| Reaction Buffer | 50-100 mM Phosphate or HEPES | Maintains pH and provides a non-reactive environment. |
| Reaction pH | 7.0 - 7.5 | Favors nucleophilicity of Cysteine thiols over Lysine amines for higher selectivity.[5] |
| Reagent Molar Excess | 10x - 50x | Drives the reaction forward. Must be optimized to avoid off-target effects. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can increase selectivity and are better for less stable proteins. |
| Incubation Time | 2 hours to Overnight | Dependent on protein reactivity; should be optimized. |
| Quenching Agent | DTT, β-mercaptoethanol | Safely consumes excess reactive reagent to stop the reaction. |
Conclusion
This compound is a versatile and effective reagent for the covalent labeling of proteins. Its α-bromoacetophenone core provides robust reactivity towards key nucleophilic amino acid residues, enabling the stable modification of protein targets. By following the detailed protocols and validation methods outlined in this guide, researchers can confidently employ this tool to explore protein structure-function relationships, identify ligand binding sites, and advance programs in chemical biology and drug discovery. The key to success lies in the careful optimization of reaction conditions for each specific protein target and rigorous validation of the resulting modification by mass spectrometry.
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NIH. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC. Available from: [Link]
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NIH. Analysis of Protein Covalent Modification by Xenobiotics using a Covert Oxidatively Activated Tag: Raloxifene Proof-of-Principle Study. Available from: [Link]
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Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Available from: [Link]
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NIH. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC. Available from: [Link]
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Application Note & Protocols: Strategic Synthesis of 3'-Acetamido-2-bromoacetophenone Derivatives
Abstract
3'-Acetamido-2-bromoacetophenone and its analogues are pivotal building blocks in contemporary organic synthesis and medicinal chemistry. Their unique bifunctional nature, featuring a reactive α-bromo ketone and a modifiable acetamido group, makes them highly valuable synthons for constructing complex heterocyclic scaffolds. These scaffolds are prevalent in a wide array of pharmacologically active compounds, including enzyme inhibitors and various therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the principal methodologies for synthesizing this compound, focusing on a robust and widely adopted two-step synthetic pathway. We will delve into the mechanistic underpinnings of each transformation, present detailed, field-tested experimental protocols, and offer insights into process optimization and safety.
Introduction: The Strategic Importance of α-Bromo Ketones
The α-bromination of acetophenone derivatives is a foundational reaction in organic synthesis, yielding versatile precursors for pharmaceutical and fine chemical industries.[3] The resulting α-bromo ketones, such as this compound, possess two key electrophilic sites—the carbonyl carbon and the α-carbon—and benefit from bromide's excellent leaving group capacity. This reactivity profile allows for their strategic application in a multitude of synthetic transformations, including the synthesis of complex heterocyclic systems with demonstrated antibacterial or antitumor properties.[3] The title compound, specifically, serves as a crucial intermediate for creating novel therapeutic agents, making its efficient and selective synthesis a topic of significant interest to researchers in drug development.[1][2][4]
Overview of the Primary Synthetic Pathway
The most direct and reliable synthesis of this compound is achieved through a two-step sequence starting from the commercially available 3'-aminoacetophenone.
-
Step 1: N-Acetylation: The amino group of 3'-aminoacetophenone is first protected as an acetamide. This is a critical step to prevent unwanted side reactions during the subsequent bromination, as the free amino group would otherwise react with the brominating agent.
-
Step 2: α-Bromination: The intermediate, 3'-acetamidoacetophenone, undergoes selective bromination at the α-carbon position of the ketone to yield the final product.
This sequence ensures high selectivity and provides a reliable route to the desired product in good yield.
Caption: High-level overview of the two-step synthesis.
Experimental Protocols & Mechanistic Insights
Part 1: Synthesis of 3'-Acetamidoacetophenone (Intermediate)
The initial step involves the acylation of 3'-aminoacetophenone. This reaction proceeds via a standard nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of acetic anhydride.
Protocol 1: N-Acetylation of 3'-Aminoacetophenone
-
Materials:
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-aminoacetophenone in a minimal amount of glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water with vigorous stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3'-acetamidoacetophenone as a solid.
-
Dry the purified product under vacuum. Characterize by NMR and melting point analysis.
-
-
Safety: Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part 2: Synthesis of this compound
This key transformation is an α-substitution reaction that proceeds via an acid-catalyzed enol intermediate.[8] The rate-determining step is the formation of this enol, making the reaction rate dependent on the concentration of the ketone and the acid, but independent of the bromine concentration.[3][8]
Mechanism: Acid-Catalyzed α-Bromination
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., H+ from acetic acid or HCl). This increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.
-
Enol Formation (Rate-Determining Step): A base (e.g., the solvent or conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of an enol intermediate.[9]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). This step forms the C-Br bond and a protonated carbonyl.
-
Deprotonation: The protonated carbonyl is deprotonated by a base to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[9]
Caption: Mechanism of acid-catalyzed α-bromination of ketones.
Protocol 2: α-Bromination of 3'-Acetamidoacetophenone
-
Materials:
-
3'-Acetamidoacetophenone (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
Methanol or Glacial Acetic Acid (solvent)[10]
-
Concentrated HCl (catalyst, if using methanol)[10]
-
10% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve 3'-acetamidoacetophenone in methanol or glacial acetic acid in a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.
-
If using methanol, add a catalytic amount of concentrated HCl.[10]
-
Cool the solution to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (1.0 equivalent) in the same solvent.
-
Add the bromine solution dropwise to the cooled, stirred ketone solution over 30-60 minutes. Maintain the temperature at 0-5 °C and protect the reaction from light.[10]
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.[10]
-
Monitor the reaction by TLC. Upon completion, cool the mixture again in an ice bath.
-
Slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted bromine until the reddish-brown color disappears.
-
Remove the solvent under reduced pressure.[10]
-
Add water to the residue and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate or dichloromethane (3 x volume).[10][11]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10][11]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
-
-
Safety: Bromine is extremely toxic, corrosive, and volatile. All operations involving bromine MUST be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles. Have a bromine quench solution (sodium thiosulfate) readily available.
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield | Purification |
| 1 | 3'-Aminoacetophenone | Acetic Anhydride | Acetic Acid | 0 °C to RT | > 90% | Recrystallization |
| 2 | 3'-Acetamidoacetophenone | Bromine (Br₂) | Methanol / Acetic Acid | 0-5 °C | 70-85% | Column Chromatography / Recrystallization |
Key Considerations and Troubleshooting
-
Substrate Electron Density: The success of selective α-bromination depends on the electronic nature of the aromatic ring. Highly electron-rich aromatic rings may lead to competitive electrophilic aromatic substitution (ring bromination). The acetamido group is moderately activating, but under acidic conditions, α-bromination is kinetically favored.[3][10]
-
Stoichiometry Control: Careful control of the bromine stoichiometry is crucial. Using slightly less than one equivalent of bromine can help prevent the formation of the α,α-dibromoacetophenone byproduct.[10]
-
Temperature Management: Maintaining a low temperature (0-5 °C) during bromine addition is critical to control the reaction rate and minimize side product formation.[3][10]
-
Product Stability: α-bromo ketones are lachrymators and can be unstable over long periods. It is often best to use them in subsequent steps shortly after purification.
Conclusion
The synthesis of this compound via a two-step sequence of N-acetylation followed by acid-catalyzed α-bromination is a reliable and efficient method for researchers in organic and medicinal chemistry. A thorough understanding of the reaction mechanisms, careful control of experimental conditions—particularly temperature and stoichiometry—and strict adherence to safety protocols are essential for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and application of this valuable chemical intermediate.
References
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-
Alpha Bromination of a Ketone 002. (2014, April 25). YouTube. Retrieved from [Link]
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What is bromination acetophenone? (2020, December 5). Quora. Retrieved from [Link]
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Alpha Halogenation of Aldehydes and Ketones. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]
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The reaction mechanism of α-bromination of acetophenone derivatives. ResearchGate. Retrieved from [Link]
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This compound. PubChem. Retrieved from [Link]
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Acetophenone, 3-bromo-. Organic Syntheses Procedure. Retrieved from [Link]
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Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 78, 575-577. Retrieved from [Link]
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Synthetic method for 3-aminoacetophenone. Patsnap. Retrieved from [Link]
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Nuclear bromination of 3,5-dibenzyloxy acetophenone (1s). ResearchGate. Retrieved from [Link]
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3-Aminoacetophenone. NIST WebBook. Retrieved from [Link]
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Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. Retrieved from [Link]
-
2-Bromo-1-(3-nitrophenyl)ethanone. PMC - NIH. Retrieved from [Link]
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3-Aminoacetophenone. NIST WebBook. Retrieved from [Link]
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Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. Retrieved from [Link]
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Preparation of 3′-aminoacetophenone. PrepChem.com. Retrieved from [Link]
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2-Bromo-1-(3-iodophenyl)ethanone. MySkinRecipes. Retrieved from [Link]
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3'-Bromoacetophenone. PubChem. Retrieved from [Link]
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2-Bromoacetophenone. ResearchGate. Retrieved from [Link]
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Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. Retrieved from [Link]
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use of 3'-Acetamido-2-bromoacetophenone in affinity chromatography
Application Notes & Protocols
Topic: The Strategic Use of α-Bromoacetophenone Chemistry in Covalent Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
Affinity chromatography stands as a cornerstone technique for the selective purification of biomolecules, leveraging specific binding interactions.[1][2] While many applications rely on reversible, non-covalent interactions, covalent affinity chromatography offers a robust method for creating highly stable and reusable purification matrices. This guide details the application of α-bromoacetophenone chemistry, specifically using 3'-Acetamido-2-bromoacetophenone as a model reagent, for the irreversible immobilization of ligands onto a solid support. We will explore the underlying chemical principles, provide detailed protocols for ligand coupling and subsequent affinity purification, and discuss the critical parameters that ensure experimental success. This methodology is particularly valuable for creating custom affinity supports for protein-protein interaction studies, enzyme characterization, and drug target identification.
Introduction: The Power of Covalent Immobilization
Affinity chromatography separates molecules based on a highly specific and reversible interaction between an analyte in the mobile phase and a ligand covalently bound to a stationary phase.[2][3] The success of this technique hinges on the stable attachment of the ligand to the chromatography matrix. Covalent immobilization forms a permanent, stable bond between the ligand and the support, which minimizes ligand leakage, allows for stringent washing conditions, and enables the repeated use of the affinity medium.[4][5]
The choice of coupling chemistry is critical. An ideal reaction should be specific, proceed under mild, biocompatible conditions (e.g., neutral pH, aqueous buffers), and result in a stable chemical linkage that does not compromise the ligand's biological activity.[6] α-Halo ketones, such as this compound, are classic examples of affinity labeling reagents that fulfill these criteria.[7][8] They function as potent electrophiles that readily react with nucleophilic amino acid side chains on a protein surface, making them excellent tools for creating custom affinity matrices.[9]
The Chemistry of α-Bromoacetophenones
This compound belongs to the class of α-haloketones. Its reactivity is centered on the α-bromoacetyl group (-COCH₂Br). The carbon atom adjacent to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent bromine atom.
This electrophilic carbon is an ideal target for nucleophilic attack by amino acid side chains. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, forming a stable covalent bond and releasing a bromide ion.
The primary targets for this alkylation reaction on a protein surface are:
-
Cysteine (Thiol group, -SH): The thiol group is a strong nucleophile, especially at a pH slightly above its pKa (~8.3), where it exists as the thiolate anion (-S⁻).[10][11] This is the most common and efficient target for α-bromoacetyl compounds.
-
Histidine (Imidazole group): The imidazole ring of histidine is also nucleophilic and can be alkylated, though typically less rapidly than cysteine.[12]
-
Lysine (ε-Amino group, -NH₂): The primary amine of lysine can react, but it generally requires a higher pH to be sufficiently deprotonated and nucleophilic.[13]
By controlling the pH of the reaction, one can often achieve selective targeting of cysteine residues.[14]
Caption: Mechanism of covalent modification via SN2 reaction.
Protocol 1: Covalent Immobilization of a Cysteine-Containing Ligand
This protocol describes the immobilization of a protein or peptide ligand containing an accessible cysteine residue onto a bromoacetyl-activated agarose support. This process creates a custom affinity resin.
Core Principle
The nucleophilic thiol group of a cysteine residue on the ligand protein will attack the electrophilic carbon of the bromoacetyl group on the activated resin, forming a stable and permanent thioether bond. A subsequent quenching step is used to block any unreacted bromoacetyl groups, preventing non-specific binding in later steps.
Materials and Reagents
| Reagent/Material | Specifications | Purpose |
| Affinity Support | Bromoacetyl-Activated Agarose (e.g., 4% cross-linked) | Solid-phase matrix with reactive groups for covalent coupling. |
| Ligand | Protein or peptide with at least one accessible Cys residue | The "bait" molecule to be immobilized. |
| Coupling Buffer | 100 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0 | Maintains pH for optimal nucleophilicity of the thiol group. |
| Ligand Solution | 1-10 mg/mL of ligand dissolved in Coupling Buffer | The solution containing the molecule to be immobilized. |
| Quenching Buffer | 50 mM L-cysteine or 100 mM Tris-HCl, pH 8.0 | Blocks unreacted bromoacetyl groups on the resin. |
| Wash Buffer A | 100 mM sodium phosphate, 500 mM NaCl, pH 8.0 | High salt wash to remove non-covalently bound ligand. |
| Wash Buffer B | 100 mM sodium acetate, 500 mM NaCl, pH 4.5 | Alternating pH wash to further remove contaminants. |
| Storage Buffer | Phosphate-Buffered Saline (PBS) with 0.02% sodium azide | For long-term storage of the prepared affinity resin. |
| Equipment | Chromatography column, end-over-end rotator, spectrophotometer | Standard laboratory equipment for chromatography and protein quantification. |
Step-by-Step Methodology
-
Resin Preparation:
-
Gently swirl the bottle of bromoacetyl-activated agarose to create a uniform 50% slurry.
-
Pipette 2 mL of the slurry (for 1 mL of settled resin) into a suitable chromatography column. Allow the storage buffer to drain completely.[15]
-
Equilibrate the resin by washing with 10 column volumes (CV) of ice-cold Coupling Buffer. This removes the storage solution and adjusts the pH for the reaction.
-
-
Ligand Preparation:
-
Prepare the ligand solution by dissolving the protein or peptide in ice-cold Coupling Buffer at a concentration of 1-10 mg/mL. If the ligand is in a different buffer, perform a buffer exchange using dialysis or a desalting column.
-
Expert Tip: The presence of a reducing agent like DTT or TCEP in the ligand buffer is incompatible with this chemistry. Ensure all reducing agents are removed prior to the coupling reaction.
-
-
The Coupling Reaction:
-
Drain the equilibrated resin in the column to get a packed bed. Immediately add the prepared ligand solution.
-
Seal the column and incubate the slurry with gentle end-over-end mixing for 4-6 hours at room temperature or overnight at 4°C.
-
Causality Check: The reaction is performed at pH 8.0 to ensure the cysteine thiol is deprotonated and highly nucleophilic, driving the covalent reaction forward. The EDTA in the buffer chelates trace metals that could otherwise catalyze the oxidation of thiols.
-
-
Determining Coupling Efficiency (Optional but Recommended):
-
After incubation, collect the supernatant (unbound ligand).
-
Measure the protein concentration of the initial ligand solution and the supernatant using a spectrophotometer (e.g., A280) or a protein assay (e.g., Bradford).
-
The coupling efficiency is calculated as: (Total Protein Added - Unbound Protein) / Total Protein Added * 100%. An efficiency >85% is typically considered successful.[16]
-
-
Quenching and Washing:
-
Drain the column and wash the resin with 5 CV of Coupling Buffer to remove the bulk of the unbound ligand.
-
Add 2 CV of Quenching Buffer (e.g., 50 mM L-cysteine) and incubate with gentle mixing for 1-2 hours at room temperature. This crucial step blocks all remaining reactive bromoacetyl sites.
-
Wash the resin with 5 CV of Wash Buffer A (high pH, high salt).
-
Wash with 5 CV of Wash Buffer B (low pH, high salt).
-
Repeat the washes with Buffer A and B two more times. This alternating pH cycle effectively removes any non-covalently adsorbed molecules.
-
Finally, equilibrate the resin with 5-10 CV of the desired Binding Buffer for your affinity purification experiment or with Storage Buffer.
-
Protocol 2: Affinity Purification of a Target Analyte
This protocol outlines the use of the custom-prepared affinity resin to purify a target protein (analyte) from a complex mixture, such as a cell lysate.
Core Principle
The immobilized ligand on the resin specifically captures the target analyte from the sample based on their biological affinity. Unbound proteins are washed away, and the purified analyte is subsequently recovered by disrupting the ligand-analyte interaction during the elution step.[16]
Materials and Reagents
| Reagent/Material | Specifications | Purpose |
| Affinity Resin | Ligand-coupled resin from Protocol 1 | The stationary phase for purification. |
| Sample | Clarified cell lysate, serum, or other protein mixture | The mobile phase containing the target analyte. |
| Binding/Wash Buffer | e.g., PBS or Tris-Buffered Saline (TBS), pH 7.4 | Maintains conditions for optimal ligand-analyte binding. |
| Elution Buffer | Varies by interaction (e.g., 100 mM Glycine-HCl, pH 2.5) | Disrupts the ligand-analyte interaction to release the target. |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 | Immediately neutralizes the low pH of the eluate to protect the protein. |
Step-by-Step Methodology
-
Column Packing and Equilibration:
-
Pack the prepared affinity resin into a chromatography column.
-
Equilibrate the column by washing with 10 CV of Binding/Wash Buffer until the pH and conductivity of the flow-through match the buffer.
-
-
Sample Application:
-
Load the clarified sample onto the column. The flow rate should be slow enough to allow sufficient residence time for the binding interaction to occur (e.g., 0.2-0.5 mL/min).
-
Self-Validation: Collect the flow-through fraction. A comparison of the target protein concentration in the initial sample versus the flow-through (e.g., by Western Blot) can confirm successful capture by the resin.
-
-
Washing:
-
After loading, wash the column with 10-20 CV of Binding/Wash Buffer to remove all unbound and non-specifically bound proteins.
-
Continue washing until the A280 absorbance of the flow-through returns to baseline.
-
-
Elution:
-
Apply the Elution Buffer to the column to release the target analyte.
-
Elution Strategy is Key: The choice depends on the nature of the ligand-analyte interaction.
-
Low pH Elution (Common): Using a buffer like 100 mM Glycine-HCl, pH 2.5-3.0, protonates key residues, disrupting ionic and hydrogen bonds. Collect fractions into tubes containing Neutralization Buffer (e.g., 100 µL of 1 M Tris per 1 mL fraction) to immediately restore a neutral pH and prevent protein denaturation.
-
High Salt Elution: Using a high concentration of salt (e.g., 1-2 M NaCl) can disrupt electrostatic interactions.
-
Competitive Elution: Introducing a high concentration of a free competitor molecule that displaces the analyte from the immobilized ligand. This is the gentlest method but can be more expensive.
-
-
Collect 5-10 fractions of 1 CV each and monitor the protein content by A280.
-
-
Column Regeneration and Storage:
-
Immediately after elution, wash the column extensively with 10 CV of Binding/Wash Buffer to remove residual eluent.
-
For storage, equilibrate the resin with Storage Buffer (e.g., PBS + 0.02% sodium azide) and store at 4°C. The covalent nature of the ligand attachment ensures the column can be reused multiple times.[17]
-
Caption: General workflow for affinity purification.
References
- PHARMACEUTICAL AND BIOMEDICAL APPLICATIONS OF AFFINITY CHROMATOGRAPHY: RECENT TRENDS AND DEVELOPMENTS.
- Design and Characterization of Immobilized Enzymes in Microfluidic Systems.
- Developing Enzyme Immobilization with Fibrous Membranes: Longevity and Characterization Consider
- Characteristics of immobilized enzymes.Slideshare.
- Affinity chrom
- Affinity Chromatography Columns Impact On Drug Development Processes.Cell and Gene.
- Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications.
- Video: Affinity Chrom
- An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes.
- Preparation and Characteristics of Immobilized Enzyme.
- Haloketones as affinity labeling reagents.PubMed.
- Process for reducing ligand leakage from affinity chromatography matrices.
- Affinity Chrom
- Affinity labeling.UConn Library.
- Affinity Chromatography: Principle, Parts, Steps, Uses.Microbe Notes.
- Ligand-leakage in affinity chromatography: a second note on the mathem
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.MDPI.
- Affinity Chromatography Principle, Procedure, Application, Advantages & Disadvantages.The Biology Notes.
- Covalent Immobilization of Affinity Ligands.Thermo Fisher Scientific - US.
- Affinity Chrom
- Covalent Chemical Tools for Profiling Post-Translational Modifications.
- Benchtop Immobilized Metal Affinity Chromatography, Reconstitution and Assay of a Polyhistidine Tagged Metalloenzyme for the Undergraduate Laboratory.
- Protein Alkylation: Exploring Techniques and Applications.
- Protocol of Immobilized Metal Affinity Chromatography.
- Reactive chemistry for covalent probe and therapeutic development.
- Fractionation of Proteins by Immobilized Metal Affinity Chrom
- This compound.PubChem.
- 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties.Benchchem.
- Acetophenone, 3-bromo.Organic Syntheses Procedure.
- Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts.PubMed.
- This compound.ChemicalBook.
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
- α-Halo ketone.Wikipedia.
- Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.Bio-Synthesis.
- Protein modifications – acetylation, ubiquitinylation, phosphorylation, SUMOyl
- 2.4: Functional Groups: Centers of Reactivity.Chemistry LibreTexts.
- Selectivity of labeled bromoethylamine for protein alkyl
- 6.
- Covalent modific
- This compound.Alfa Chemistry - Labshake.
- Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds).WUR eDepot.
- Selectivity of labeled bromoethylamine for protein alkyl
- Synthetic Access to Arom
- Selectivity of labeled bromoethylamine for protein alkylation.
- 3′-Bromoacetophenone.Santa Cruz Biotechnology.
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
- Affinity Chromatography Solutions for Rapid Antibody and His-Tagged Protein Purific
Sources
- 1. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 2. Video: Affinity Chromatography [jove.com]
- 3. microbenotes.com [microbenotes.com]
- 4. US20030148540A1 - Process for reducing ligand leakage from affinity chromatography matrices - Google Patents [patents.google.com]
- 5. Ligand-leakage in affinity chromatography: a second note on the mathematical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haloketones as affinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.lib.uconn.edu [search.lib.uconn.edu]
- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 12. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 13. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Benchtop Immobilized Metal Affinity Chromatography, Reconstitution and Assay of a Polyhistidine Tagged Metalloenzyme for the Undergraduate Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
Application Note: Synthesis of N-(3-(2-amino-1,3-thiazol-4-yl)phenyl)acetamide via Hantzsch Thiazole Synthesis
Abstract
This application note provides a comprehensive technical guide for the synthesis of N-(3-(2-amino-1,3-thiazol-4-yl)phenyl)acetamide, a substituted aminothiazole, utilizing the robust and reliable Hantzsch thiazole synthesis. The protocol details the reaction between 3'-Acetamido-2-bromoacetophenone and thiourea. Thiazole derivatives are of immense interest in pharmaceutical and medicinal chemistry, forming the core scaffold in numerous FDA-approved drugs.[1] This document offers a detailed mechanistic overview, a step-by-step experimental protocol, characterization guidelines, and expert insights into the practical execution of this important transformation for researchers in organic synthesis and drug development.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of a wide array of therapeutic agents. Thiazole derivatives exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] Notable drugs incorporating the thiazole nucleus include the antiretroviral Ritonavir and the anticancer agent Dasatinib.[4][6]
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most efficient and widely used methods for constructing the thiazole ring.[6][7] The reaction involves the condensation of an α-haloketone with a thioamide-containing species.[7][8][9] Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and typically high yields.[10] This guide focuses on the synthesis of a specific acetamido-substituted aminothiazole, a structural motif of interest for further functionalization in drug discovery programs.
Reaction Scheme and Mechanism
The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-established multi-step pathway to form the stable, aromatic thiazole ring.[10][11]
Overall Reaction:

Mechanistic Pathway:
The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide (thiourea) onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product.
The key steps are:
-
Nucleophilic Attack (SN2): The sulfur atom of thiourea, being an excellent nucleophile, attacks the α-carbon of the this compound, displacing the bromide ion.[11][12]
-
Intramolecular Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon to form a five-membered heterocyclic intermediate, often referred to as a hydroxythiazoline.[10][13]
-
Dehydration: Under the heated reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule) to form a double bond, leading to the formation of the aromatic thiazole ring.[11][12]
Initially, the product is formed as its hydrobromide salt, which is typically soluble in the reaction solvent.[11] A subsequent neutralization step with a mild base deprotonates the thiazole ring, yielding the free base which is often less soluble and precipitates from the solution.[10][11]
Experimental Protocol
This protocol outlines the synthesis of N-(3-(2-amino-1,3-thiazol-4-yl)phenyl)acetamide on a 5 mmol scale.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equiv. | Physical Form |
| This compound | 30095-56-8 | 256.10 | 5.0 | 1.0 | Solid |
| Thiourea | 62-56-6 | 76.12 | 7.5 | 1.5 | Solid |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | - | Liquid |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | - | - | Solid |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | - | Liquid |
Causality Note: A slight excess of thiourea (1.5 equivalents) is used to ensure the complete consumption of the more valuable α-haloketone starting material.[11] The excess thiourea is water-soluble and easily removed during the workup.[11]
Equipment
-
50 mL Round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Reflux condenser
-
Glassware for filtration (Büchner funnel, filter flask)
-
Beakers and graduated cylinders
-
Standard laboratory personal protective equipment (PPE): safety glasses, lab coat, gloves.
Reaction Procedure
-
Preparation: To a 50 mL round-bottom flask, add this compound (1.28 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).
-
Solvent Addition: Add methanol (15 mL) to the flask, followed by a magnetic stir bar.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65-70°C) with vigorous stirring. The solids should dissolve upon heating to form a clear solution.
-
Monitoring: Continue heating at reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate / 50% hexanes.
-
Cooling: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Neutralization & Precipitation: In a separate 250 mL beaker, prepare a 5% aqueous solution of sodium carbonate by dissolving ~5 g of Na₂CO₃ in 100 mL of deionized water. While stirring the sodium carbonate solution, slowly pour the cooled reaction mixture into the beaker.[10]
-
Product Isolation: A solid precipitate should form immediately upon neutralization. Continue stirring the slurry for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any remaining salts and excess thiourea.
-
Drying: Carefully transfer the solid product to a tared watch glass and let it air-dry to a constant weight. For faster drying, a vacuum oven at low heat (40-50°C) can be used.
-
Analysis: Determine the final mass, calculate the percent yield, and proceed with characterization.
Characterization
The isolated product should be a solid. The purity and identity can be confirmed using the following standard analytical techniques.
| Analysis Method | Expected Result |
| Appearance | Off-white to pale yellow solid. |
| Melting Point | A sharp melting point range is indicative of high purity. |
| TLC (50% EtOAc/Hexanes) | The product should show a single spot with an Rf value distinct from the starting materials. |
| ¹H NMR (DMSO-d₆) | ~2.1 ppm (s, 3H): Acetyl (CH₃) protons. ~7.0-8.0 ppm (m): Aromatic protons and the thiazole C5-H proton. ~7.2 ppm (s, 2H): Amine (-NH₂) protons, exchangeable with D₂O.[11] ~10.0 ppm (s, 1H): Amide (NH) proton. |
| Mass Spectrometry | Expected M+H⁺ peak corresponding to the molecular formula C₁₁H₁₁N₃OS. |
Safety and Handling
-
This compound: α-haloketones are lachrymators and skin irritants. Handle this reagent in a well-ventilated fume hood and avoid inhalation of dust or contact with skin and eyes.
-
Thiourea: Suspected of causing cancer. Avoid creating dust.
-
Methanol: Flammable liquid and toxic by ingestion and inhalation.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction does not go to completion | Insufficient heating or reaction time. | Ensure the reaction is maintained at a steady reflux. Extend the reaction time and monitor by TLC until the starting ketone is consumed. |
| Low Yield | Incomplete precipitation. Product loss during transfer. | Ensure the pH of the slurry is basic (>8) after adding the reaction mixture to the carbonate solution. Be meticulous during filtration and transfer steps. |
| Oily or Gummy Product | Impurities present. Incomplete drying. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water). Ensure the product is thoroughly dry before final weighing. |
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available at: [Link]
-
Thiazoles. synthesis of thiazoles. YouTube, 19 Jan. 2019. Available at: [Link]
-
CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available at: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Available at: [Link]
-
Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube, 5 Nov. 2020. Available at: [Link]
-
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]
-
International Journal of Current Pharmaceutical Research. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]
-
Bentham Science. Recent Development in the Synthesis of Thiazoles. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
-
World Journal of Pharmaceutical Research. A review on thiazole based compounds & it's pharmacological activities. Available at: [Link]
-
MDPI. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. Available at: [Link]
-
ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3'-Acetamido-2-bromoacetophenone Alkylation
Welcome to the technical support center for the alkylation of 3'-Acetamido-2-bromoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthetic transformation. The alkylation of α-halo ketones is a powerful tool in organic synthesis, yet it can present several challenges.[1] This document will address common issues encountered during this reaction, offering explanations grounded in mechanistic principles and providing actionable, field-proven solutions.
I. Reaction Overview and Key Challenges
The alkylation of this compound involves the substitution of the bromine atom with a nucleophile, typically an amine, to form a new carbon-nitrogen bond. This reaction is a key step in the synthesis of various pharmaceutical intermediates, including those for the antibiotic Linezolid.[2][3] While seemingly straightforward, the reaction is often plagued by issues such as low yields, the formation of multiple byproducts, and difficulties in purification.
The core of the challenge lies in the reactivity of the starting material and the potential for competing reaction pathways. The α-bromo ketone functionality makes the carbonyl carbon highly electrophilic and the α-hydrogens acidic, opening the door to side reactions.[1] Furthermore, the acetamido group can also participate in or be affected by the reaction conditions.
Caption: General overview of the alkylation reaction.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Q: I'm not seeing any significant formation of my desired product. My starting material is largely unreacted. What are the likely causes and how can I fix this?
A: Low or no conversion is a common initial hurdle. The root cause often lies in insufficiently activated reaction partners or suboptimal reaction conditions. Let's break down the potential culprits:
-
Insufficiently Strong Base: The choice of base is critical. For N-alkylation with amines, the base must be strong enough to deprotonate the amine nucleophile, increasing its nucleophilicity. If a weak base is used, the concentration of the reactive, deprotonated nucleophile will be too low to drive the reaction forward.
-
Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the base but leave the anionic nucleophile relatively "naked" and more reactive.[6] Protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon.[7]
-
Solution: Employ a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (CH3CN).[8] These solvents will enhance the nucleophilicity of your amine.
-
-
Low Reaction Temperature: While higher temperatures can lead to side reactions, an insufficient temperature will result in a slow or stalled reaction.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant byproduct generation. Some procedures suggest temperatures around 50°C.[9]
-
Sources
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- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Technical Support Center: Synthesis of 3'-Acetamido-2-bromoacetophenone
Welcome to the technical support center for the synthesis of 3'-Acetamido-2-bromoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction, typically achieved through the α-bromination of 3'-acetamidoacetophenone. This seemingly straightforward transformation is nuanced by the electronic properties of the acetamido group. While the primary goal is the selective bromination of the methyl group of the acetyl moiety, the activating, ortho-, para-directing nature of the acetamido substituent presents a significant challenge, often leading to undesired side reactions. This guide will illuminate the underlying chemical principles and provide actionable solutions to mitigate these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering probable causes and step-by-step corrective and preventative measures.
Issue 1: Presence of a significant amount of a dibrominated byproduct in the final product mixture.
-
Question: My NMR and LC-MS analyses show a peak corresponding to the addition of two bromine atoms. What is causing this, and how can I prevent it?
-
Answer: The formation of a dibrominated byproduct, specifically 3'-Acetamido-2,2-dibromoacetophenone, is a common side reaction.
-
Probable Cause: This occurs when the initially formed monobrominated product undergoes a second bromination at the α-carbon. The electron-withdrawing nature of the first bromine atom makes the remaining α-proton more acidic and susceptible to removal, facilitating a second substitution. This is particularly prevalent with an excess of the brominating agent or at elevated temperatures.[1]
-
Solution and Prevention:
-
Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.1 equivalents of the brominating agent relative to the 3'-acetamidoacetophenone starting material.[2][3]
-
Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring monobromination.
-
Temperature Management: Maintain a low and consistent reaction temperature. Running the reaction at or below room temperature can significantly reduce the rate of the second bromination.
-
-
Issue 2: Formation of isomers due to bromination on the aromatic ring.
-
Question: I've isolated products where bromine is attached to the benzene ring instead of the acetyl group. Why is this happening, and how can I achieve selective α-bromination?
-
Answer: This side reaction, known as nuclear or aromatic bromination, is a direct consequence of the electronic nature of the 3'-acetamido group.
-
Probable Cause: The acetamido group is an activating, ortho-, para-director. This means it increases the electron density of the aromatic ring at the positions ortho and para to itself, making these sites susceptible to electrophilic attack by bromine.[4][5][6] The desired α-bromination competes with this aromatic substitution. The choice of solvent and brominating agent can significantly influence the outcome.[7]
-
Solution and Prevention:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for α-bromination of activated aromatic ketones as it can be more selective under the right conditions.[2][8] Pyridine hydrobromide perbromide is another alternative that can offer good selectivity.[2][3][8]
-
Solvent Selection: The use of a non-polar solvent like carbon tetrachloride or a moderately polar solvent like acetic acid can influence the reaction pathway. Acetic acid can facilitate the desired enol formation for α-bromination.[1][4][5]
-
Catalyst Choice: For α-bromination, an acid catalyst is typically used to promote enolization.[9] Avoid using strong Lewis acids like AlCl₃ in excess, as these are known to promote aromatic halogenation.[10][11]
-
-
Issue 3: Low yield and the presence of a dark, tarry substance in the reaction mixture.
-
Question: My reaction has a low yield, and I'm observing a significant amount of a dark, insoluble material. What could be the cause?
-
Answer: Tar formation is indicative of decomposition and polymerization side reactions.
-
Probable Cause: Localized overheating or "hot spots" in the reaction mixture can lead to the decomposition of starting materials and products.[12] Also, certain brominating agents, like liquid bromine, are highly reactive and can cause oxidative side reactions, especially at higher temperatures.[2][8]
-
Solution and Prevention:
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature distribution.
-
Controlled Reagent Addition: Add the brominating agent dropwise or in small portions to manage the exothermic nature of the reaction.
-
Optimal Temperature: Initiate the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. Avoid excessive heating unless a specific protocol requires it.[12]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
A1: The acid catalyst, commonly acetic acid or a catalytic amount of a stronger acid, is crucial for the α-bromination mechanism. It protonates the carbonyl oxygen of the acetophenone, which increases the acidity of the α-hydrogens. This facilitates the formation of the enol intermediate, which is the actual nucleophile that attacks the bromine. The rate of enol formation is often the rate-determining step of the reaction.[9]
Q2: Can I use a base to catalyze the reaction?
A2: While base-catalyzed α-halogenation is a known reaction, it is generally not recommended for substrates that can be monohalogenated. Under basic conditions, the monobrominated product is more acidic than the starting ketone, leading to rapid deprotonation and subsequent reaction to form the dibrominated product. Acidic conditions, on the other hand, favor monobromination.
Q3: My starting material, 3'-acetamidoacetophenone, is not fully dissolving in the reaction solvent. What should I do?
A3: Ensure you are using a sufficient volume of a suitable solvent. Acetic acid is a common choice as it acts as both the solvent and the catalyst. Gentle warming may be necessary to fully dissolve the starting material before initiating the bromination, but be sure to cool the solution to the desired reaction temperature before adding the brominating agent.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, the desired product, and any byproducts. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress. Quench a small aliquot of the reaction mixture and spot it on the TLC plate for an accurate reading.
Q5: What are the best practices for purifying the final product?
A5: After the reaction is complete, the workup typically involves quenching with a reducing agent (like sodium thiosulfate) to remove any unreacted bromine, followed by extraction. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a reliable alternative.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction and the primary side reactions.
Caption: Main and side reaction pathways in the synthesis.
Recommended Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
3'-Acetamidoacetophenone
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium Thiosulfate (aqueous solution)
-
Sodium Bicarbonate (aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3'-acetamidoacetophenone (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve N-Bromosuccinimide (1.05 equivalents) in glacial acetic acid.
-
Add the NBS solution dropwise to the cooled solution of 3'-acetamidoacetophenone over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Summary
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Higher selectivity for α-bromination over aromatic bromination compared to Br₂. |
| Stoichiometry | 1.0-1.1 equivalents of NBS | Minimizes the formation of the dibrominated byproduct. |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst to promote enolization. |
| Temperature | 0-10 °C during addition, then room temp. | Controls the exothermic reaction and reduces side product formation. |
| Catalyst | Acetic Acid (solvent) | Promotes the necessary enol formation for α-bromination. |
References
-
Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Scribd. (n.d.). Bromination of Acetanilide. [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]
-
askIITians. (2025). Acetanilide when treated with bromine in acetic acid mainly gives:A. [Link]
-
YouTube. (2014). Alpha Bromination of a Ketone 002. [Link]
-
Doubtnut. (2020). Acetanilide is treated with bromine in acetic acid at room temperature and the product. [Link]
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. [Link]
- Google Patents. (n.d.). A kind of synthetic method of α-bromoacetophenone compound.
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2020). Bromination on the aromatic ring vs aliphatic chain. [Link]
-
PubMed. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
-
ResearchGate. (n.d.). Bromination of Acetophenone Poster. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetanilide when treated with bromine in acetic acid mainly gives:A. - askIITians [askiitians.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3'-Acetamido-2-bromoacetophenone
Welcome to the technical support resource for the purification of 3'-Acetamido-2-bromoacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the isolation and purification of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound from reaction mixtures, providing causal explanations and actionable protocols.
Q1: My crude product is a dark, sticky oil or gummy solid and fails to crystallize. What's happening and how can I fix it?
A1: This is a common issue often caused by the presence of impurities that inhibit the formation of a stable crystal lattice.
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Causality: The primary culprits are often residual solvents, unreacted starting material (3'-acetamidoacetophenone), or over-brominated side products like 3'-acetamido-2,2-dibromoacetophenone.[1] These impurities disrupt the ordered arrangement of molecules required for crystallization, resulting in a eutectic mixture or an amorphous solid. Tarry byproducts, which can form from improper reaction conditions, also contribute significantly.[2]
-
Troubleshooting Steps:
-
Solvent Removal: First, ensure all reaction and work-up solvents (e.g., acetic acid, ether, dichloromethane) are thoroughly removed under high vacuum. Residual solvent is a frequent cause of oiling out.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the desired product has poor solubility, such as cold hexanes or diethyl ether. Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This action provides energy and a surface for nucleation.
-
Proceed to Chromatography: If trituration fails, the impurity level is likely too high for simple crystallization. The most reliable solution is to purify the crude oil/gum via column chromatography before attempting another crystallization.
-
Q2: My TLC plate of the crude reaction mixture shows multiple spots. How do I identify the product and the main impurities?
A2: Differentiating spots on a Thin Layer Chromatography (TLC) plate is critical for planning your purification strategy. The polarity of the compounds determines their retention factor (Rf).
-
Expert Analysis:
-
Starting Material (3'-acetamidoacetophenone): This is a relatively polar molecule due to the ketone and acetamido groups. It will have a lower Rf value (travel less distance up the plate).
-
Product (this compound): The introduction of a bromine atom at the alpha-position slightly decreases the polarity compared to the starting material. Therefore, the product spot should have a slightly higher Rf than the starting material.
-
Dibrominated Impurity (3'-Acetamido-2,2-dibromoacetophenone): This side product is less polar than the mono-brominated product and will have the highest Rf value among the three.
-
Baseline Impurities: Highly polar impurities or salts will remain at the baseline (Rf ≈ 0).
-
-
Validation Protocol (Co-spotting):
-
On a single TLC plate, spot the crude mixture in the center lane.
-
In the left lane, spot your starting material (3'-acetamidoacetophenone).
-
In the right lane, apply both the crude mixture and the starting material on the exact same spot (this is the "co-spot").
-
Develop the plate. The spot in the crude mixture that aligns perfectly with the starting material is your unreacted precursor. The spot just above it is likely your desired product.
-
Q3: I'm getting poor separation or my compound is streaking during column chromatography. How can I optimize the separation?
A3: Poor separation on a silica gel column typically points to an incorrect choice of mobile phase (eluent), column overloading, or interactions with the stationary phase.
-
Causality & Optimization:
-
Incorrect Eluent Polarity: If the Rf value of your product is too high (>0.4), it is moving too quickly, leading to co-elution with less polar impurities. If the Rf is too low (<0.2), the elution will be slow, causing band broadening and mixing with more polar impurities.[3] The ideal eluent system should give your product an Rf of 0.2-0.4 with good separation from other spots on the TLC plate.[3]
-
Compound Streaking/Tailing: This often indicates that the compound is interacting too strongly with the acidic silica gel, or the sample is overloaded.[3] The amide group in the molecule can contribute to this issue.
-
Sample Loading: Dissolving the crude product in a highly polar solvent (like pure ethyl acetate or methanol) to load it onto the column can disrupt the initial separation at the top of the column, leading to broad bands.
-
-
Troubleshooting Workflow:
-
Optimize Eluent via TLC: Test various solvent systems. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate (e.g., starting at 70:30 and adjusting). If separation is still poor, try a different solvent system, such as Dichloromethane/Ethyl Acetate.
-
Address Streaking: Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. Alternatively, a few drops of acetic acid can sometimes improve the peak shape for acidic compounds.
-
Use Dry Loading: If your crude sample is not very soluble in the eluent, use the dry loading technique.[3] Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]
-
Q4: The final yield of my purified product is very low after recrystallization. Where could I have lost my product?
A4: Product loss during recrystallization is a common problem that can be minimized by careful technique.
-
Causality:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant amount of your compound dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the solution cools too quickly or is filtered while too hot, crystals can form in the funnel, leading to loss.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of the product.
-
-
Protocol for Maximizing Yield:
-
Use Minimal Hot Solvent: Add the hot solvent in small portions to your crude solid, waiting for it to boil between additions, until the solid just dissolves.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals.
-
Cold Filtration: Pre-chill the filtration apparatus (funnel and flask) and use ice-cold solvent for washing the collected crystals to minimize dissolution.
-
Second Crop: It may be possible to recover more product by concentrating the mother liquor (the filtrate) and allowing a second batch of crystals to form. Note that this second crop will likely be less pure than the first.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the typical appearance of pure this compound? | Pure this compound is typically a solid, often described as a white or off-white crystalline powder.[4] |
| What are the key physical properties? | The molecular formula is C10H10BrNO2, with a molecular weight of approximately 256.10 g/mol .[5] |
| What is a good starting solvent system for recrystallization? | A mixture of petroleum ether and ethyl acetate (e.g., 1:3 ratio) has been reported to be effective for similar compounds.[4] Ethanol is also a common solvent for recrystallizing acetophenone derivatives.[6] The best system should be determined experimentally. |
| How should the purified product be stored? | Store in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong bases and oxidizing agents.[7] As an α-bromo ketone, it can react with moisture over time.[7] |
| What are the primary safety hazards associated with this compound? | This compound is an α-bromoacetophenone derivative. This class of compounds, known as phenacyl bromides, are powerful lachrymators (tear-producing agents) and are corrosive.[7] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. |
Experimental Protocols & Data
Table 1: Purification Method Selection Guide
| Crude Product State | TLC Analysis Result | Recommended Primary Purification Method |
| Crystalline Solid | One major spot with minor impurities | Recrystallization |
| Crystalline Solid | Multiple spots with close Rf values | Column Chromatography, followed by recrystallization |
| Oil / Gummy Solid | Any result | Column Chromatography |
| Dark, Tarry Solid | Any result | Column Chromatography (dry loading recommended) |
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.
-
Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system (e.g., 7:3 Hexane:Ethyl Acetate) that provides an Rf value of ~0.3 for the product and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent as a slurry. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load as described in the troubleshooting section. Carefully add the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and apply pressure (flash chromatography) to maintain a steady flow.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow Guides
Caption: Decision tree for selecting the appropriate purification method.
Caption: Workflow for optimizing column chromatography parameters.
References
-
Pearson, D. E., Pope, H. W., Hargrove, W. W., & Stamper, W. E. (1959). Acetophenone, 3-bromo-. Organic Syntheses, 39, 14. doi:10.15227/orgsyn.039.0014. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12431847, this compound. Retrieved from [Link]
-
Quora. (2020). What is bromination acetophenone?. Retrieved from [Link]
- Google Patents. (2018). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16502, 3'-Bromoacetophenone. Retrieved from [Link]
-
Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(2), 209-210. Retrieved from [Link]
-
Semantic Scholar. (2003). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Retrieved from [Link]
-
SpectraBase. (n.d.). 3'-Bromoacetophenone. Retrieved from [Link]
- Google Patents. (2014). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
- Google Patents. (2009). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
-
ResearchGate. (2024). The reaction mechanism of α-bromination of acetophenone derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2'-Bromoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 26. doi:10.1186/s13065-024-01150-5. Retrieved from [Link]
-
Meira, E. B., et al. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromoacetophenone. Retrieved from [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. This compound | C10H10BrNO2 | CID 12431847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Troubleshooting Low Yields in 3'-Acetamido-2-bromoacetophenone Reactions
Welcome to the technical support center for the synthesis of 3'-Acetamido-2-bromoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this crucial α-bromination reaction. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you optimize your synthesis and achieve reliable, high-yield results.
Understanding the Core Reaction: α-Bromination of an Acetophenone Derivative
The synthesis of this compound is a cornerstone reaction, providing a key intermediate for various pharmaceutical compounds.[1][2] The reaction proceeds via an acid-catalyzed α-bromination of 3'-acetamidoacetophenone. Under acidic conditions, the ketone tautomerizes to its enol form, which is the rate-determining step.[1][3] This enol intermediate then undergoes electrophilic attack by bromine to yield the desired α-brominated product.[1][4]
However, the presence of the acetamido group on the aromatic ring introduces complexities that can lead to several side reactions and consequently, lower yields. This guide will address these specific challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My primary issue is a very low yield of the desired 2-bromo product, with a significant amount of unreacted starting material. What are the likely causes?
A1: This is a common issue and often points to suboptimal reaction conditions that fail to drive the equilibrium towards the enol intermediate, or inefficient bromination of the enol once formed.
Possible Causes & Solutions:
-
Insufficient Acid Catalyst: The acid catalyst is crucial for the initial protonation of the carbonyl oxygen, which facilitates enolization.[1] A low concentration of the acid catalyst will slow down the rate-determining enol formation, leaving a large portion of the starting material unreacted.
-
Troubleshooting Protocol:
-
Verify Catalyst Concentration: Ensure the appropriate molar equivalent of the acid catalyst (e.g., acetic acid, HBr) is used.[5]
-
Choice of Acid: While acetic acid is commonly used, stronger acids like hydrobromic acid can sometimes improve the rate of enolization.[5] However, be cautious as stronger acids can also promote side reactions.
-
-
-
Low Reaction Temperature: The rate of enolization is temperature-dependent. If the reaction temperature is too low, the reaction may proceed very slowly or not at all.[2][6]
-
Troubleshooting Protocol:
-
-
Inefficient Brominating Agent: The choice and quality of the brominating agent are critical.
-
Troubleshooting Protocol:
-
Brominating Agent Selection: While liquid bromine is effective, it can be hazardous and lead to side reactions.[2] Consider alternative brominating agents like N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide, which can offer better selectivity and safety.[2][6]
-
Reagent Quality: Ensure your brominating agent is of high purity and has not decomposed.
-
-
Data Presentation: Effect of Temperature and Brominating Agent on Yield
| Temperature (°C) | Brominating Agent | Reported Yield (%) | Reference |
| < 80 | Pyridine Hydrobromide Perbromide | Low | [2] |
| 90 | Pyridine Hydrobromide Perbromide | > 80 | |
| 90 | N-Bromosuccinimide (NBS) | Poor | |
| 90 | Copper (II) Bromide | ~60 | [2] |
Q2: I am observing the formation of multiple brominated products, leading to a complex mixture and difficult purification. How can I improve the selectivity for the desired α-bromo product?
A2: The formation of multiple products often indicates competing bromination reactions, either on the aromatic ring or di-bromination at the α-position.
Possible Causes & Solutions:
-
Aromatic Ring Bromination: The acetamido group is an ortho-, para- director and can activate the aromatic ring towards electrophilic substitution, competing with the desired α-bromination.[7]
-
Troubleshooting Protocol:
-
Control Reaction Conditions: Ring bromination is often favored under harsher conditions (e.g., presence of a Lewis acid like FeBr₃).[8] For α-bromination, an acid catalyst like acetic acid is preferred.[1][4]
-
Slow Addition of Bromine: Add the brominating agent dropwise at a controlled temperature.[1] This maintains a low concentration of bromine in the reaction mixture, favoring the kinetically controlled α-bromination over the thermodynamically favored ring substitution.
-
-
-
Di-bromination: The formation of the α,α-dibromoacetophenone can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[9]
-
Troubleshooting Protocol:
-
Stoichiometry is Key: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[2][6] A large excess will inevitably lead to di-bromination.
-
Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent over-bromination.
-
-
Experimental Workflow: Improving Selectivity
Caption: Workflow for selective α-bromination.
Q3: My reaction seems to work, but I experience significant product loss during work-up and purification. What could be going wrong?
A3: Product loss during these final stages can be due to product instability, hydrolysis of the acetamido group, or inefficient purification techniques.
Possible Causes & Solutions:
-
Hydrolysis of the Acetamido Group: The acetamido group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during work-up.[10][11][12][13] This would lead to the formation of 3'-amino-2-bromoacetophenone.
-
Troubleshooting Protocol:
-
Neutral Work-up: After quenching the reaction, neutralize the mixture carefully with a mild base (e.g., sodium bicarbonate solution) before extraction. Avoid using strong bases.
-
Avoid Prolonged Heating: Minimize the time the product is exposed to acidic or basic aqueous solutions, especially at higher temperatures.
-
-
-
Product Instability: α-bromo ketones can be lachrymators and may degrade upon exposure to light or heat.[14]
-
Troubleshooting Protocol:
-
Protect from Light: Conduct the work-up and purification in a fume hood with minimal light exposure. Store the purified product in an amber vial.[14]
-
Low-Temperature Purification: If using column chromatography, consider running the column in a cold room to minimize degradation on the stationary phase. For recrystallization, avoid excessively high temperatures.[15]
-
-
-
Inefficient Purification: The choice of purification method can significantly impact the final yield.
-
Troubleshooting Protocol:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for crystallization with minimal loss in the mother liquor.
-
Column Chromatography: If recrystallization is not effective, silica gel chromatography can be used. Use a solvent system that provides good separation between your product and impurities, as determined by TLC.
-
-
Logical Relationship: Factors Affecting Product Stability
Caption: Factors leading to product loss.
References
- BenchChem Technical Support Team. (2025).
- Patsnap Synapse. (2024, July 17).
- Gao, Y., et al. (2024, February 21).
- Quora. (2020, December 5).
- YouTube. (2014, April 25).
- YouTube. (2023, March 12).
- LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions.
- LibreTexts. (2020, May 30). 22.7: Amide Chemistry.
- Gao, Y., et al. (2024, February 13). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
- LibreTexts. (2024, July 30). 22.
- Whalley, W. B. (1951). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Journal of Chemistry, 29(11), 891-898.
- Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
- Benchchem. (n.d.).
- Reddit. (2020, April 20).
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). Stability and Storage of 3'-Bromoacetophenone: A Technical Guide.
- AKJournals. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
- Benchchem. (n.d.). minimizing tar formation during the synthesis of 3'-Bromoacetophenone.
- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.
- Zenodo. (n.d.).
- ChemicalBook. (2024, July 18). This compound.
- ResearchGate. (2012, October 23). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?
- Benchchem. (n.d.).
- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
- Google Patents. (n.d.). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
- Reddit. (2020, August 2). How does the bromination of acetophenone look like? (Br2, FeBr3).
Sources
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- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. What is the mechanism of Acetamide? [synapse.patsnap.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation with 3'-Acetamido-2-bromoacetophenone
A Guide to Minimizing Byproduct Formation in Synthetic Applications
Welcome to the technical support center for 3'-Acetamido-2-bromoacetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a key building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates, understanding its reactivity and potential side reactions is paramount to achieving high yields and purity.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to mitigate common byproduct formation. The information herein is grounded in established reaction mechanisms and practical laboratory experience.
I. Core Reactivity and Inherent Challenges
This compound possesses three key reactive sites that dictate both its synthetic utility and its potential for unwanted side reactions:
-
The α-Bromomethyl Ketone: This is the primary site for nucleophilic substitution (SN2) reactions, making it an excellent electrophile for alkylating amines, thioamides (e.g., in Hantzsch thiazole synthesis), and other nucleophiles.
-
The α-Protons: The protons on the bromomethyl group are acidic (pKa ≈ 19-20) and can be abstracted by a base to form an enolate, which can lead to self-condensation or rearrangement reactions.[1][2]
-
The Acetamido Group: While generally stable, the amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly with prolonged heating.
The interplay of these reactive sites necessitates careful control over reaction conditions to favor the desired transformation over competing byproduct pathways.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a practical, question-and-answer format.
Question 1: I'm attempting an N-alkylation of a primary amine and getting a complex mixture of products with multiple alkylations. How can I improve the selectivity for mono-alkylation?
Answer:
This is a classic case of over-alkylation , a common problem when alkylating amines.[3] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction to form the tertiary amine and even the quaternary ammonium salt.
Causality: The product of the first alkylation is a better nucleophile than the reactant.
Troubleshooting & Prevention Protocol:
| Strategy | Rationale & Mechanism | Recommended Conditions |
| Stoichiometric Control | Using a large excess of the primary amine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant starting material. | Amine: 5-10 eq., Solvent: Aprotic (e.g., THF, CH3CN), Temp: 0 °C to RT. |
| Slow Addition | Adding the this compound solution dropwise to the amine solution maintains a low concentration of the electrophile, further minimizing the chance of the product amine reacting again. | Use a syringe pump for controlled addition over several hours. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) or an inorganic base (e.g., K2CO3, Cs2CO3) to scavenge the HBr formed without competing in the alkylation. | Base: 1.1-1.5 eq. |
| Reductive Amination | As an alternative synthetic route, consider reacting the corresponding aldehyde (3-acetamidobenzaldehyde) with the amine to form an imine, followed by reduction (e.g., with NaBH4 or NaBH(OAc)3). This method completely avoids over-alkylation. | Two-step or one-pot procedure depending on the stability of the imine. |
Question 2: In my Hantzsch thiazole synthesis, I'm observing a significant amount of an isomeric byproduct that is difficult to separate from my desired 2-amino-thiazole. What is it and how can I prevent it?
Answer:
The Hantzsch synthesis can exhibit pH-dependent regioselectivity. While neutral or slightly basic conditions typically yield the expected 2-amino-thiazole, acidic conditions can promote the formation of the isomeric 2-imino-2,3-dihydrothiazole .[4]
Causality: The protonation state of the thioamide intermediate influences the site of intramolecular cyclization.
Troubleshooting & Prevention Protocol:
-
pH Control: Ensure the reaction is not overly acidic. If the reaction is performed in a solvent like ethanol, the HBr generated during the initial SN2 step can create acidic conditions. The addition of a mild, non-nucleophilic base can neutralize the acid as it forms.
-
Recommended Base: Sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) are often effective. They are basic enough to neutralize HBr but generally not strong enough to induce other side reactions at moderate temperatures.
-
Stepwise Procedure:
-
React this compound with the thioamide in a neutral solvent (e.g., ethanol, isopropanol) at room temperature to form the S-alkylated intermediate.
-
Gently heat the reaction mixture to induce cyclization and dehydration. Monitor by TLC to avoid prolonged heating which can lead to decomposition.
-
Question 3: My reaction, which is run under basic conditions, is giving low yields and a significant amount of a polar, acidic byproduct. What could be happening?
Answer:
This is a strong indication of the Favorskii Rearrangement . In the presence of a base, the α-protons of this compound can be abstracted to form an enolate. This enolate can then undergo intramolecular cyclization to a highly strained cyclopropanone intermediate, which is subsequently opened by a nucleophile (like your base or solvent) to form a carboxylic acid derivative.[5][6][7][8][9]
Causality: Base-mediated enolate formation followed by intramolecular SN2 reaction.
Visualizing the Favorskii Rearrangement:
Caption: Favorskii rearrangement pathway of α-bromo ketones.
Troubleshooting & Prevention Protocol:
-
Base Selection: Avoid strong, non-nucleophilic bases like alkoxides (e.g., NaOMe, NaOEt) if your goal is a simple substitution with another nucleophile. If your nucleophile is also a strong base, this side reaction is more likely.
-
Temperature Control: Keep the reaction temperature as low as possible. Enolate formation is often favored at higher temperatures.
-
Nucleophile Reactivity: Use a soft, highly reactive nucleophile that will favor the SN2 pathway over proton abstraction. The rate of the desired SN2 reaction on an α-haloketone is generally very fast due to the electron-withdrawing effect of the carbonyl group.[10] Maximizing this rate relative to the rate of deprotonation is key.
Question 4: I'm seeing byproducts that appear to be dimers or higher molecular weight species, especially when I run my reaction concentrated or at high temperatures. What are these?
Answer:
You are likely observing self-condensation products. Under basic conditions, the enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another molecule of the starting material. This is a classic aldol-type reaction.[11]
Causality: The enolate, formed by deprotonation of the α-carbon, acts as a nucleophile in an aldol addition with another molecule of the ketone.
Visualizing the Self-Condensation Pathway:
Caption: Aldol self-condensation pathway.
Troubleshooting & Prevention Protocol:
-
Control Enolate Formation: Use a base that is just strong enough to deprotonate your desired nucleophile but not the α-protons of the bromoacetophenone (pKa ≈ 19-20).[1][2]
-
Reaction Order: Add the base to your nucleophile first, and then add the this compound solution slowly. This ensures the electrophile is always in the presence of a high concentration of your desired nucleophile, outcompeting the enolate pathway.
-
Dilution: Running reactions at lower concentrations can disfavor bimolecular self-condensation reactions.
Question 5: My final product seems to have lost the acetyl group, showing a free amine on the aromatic ring. How is this happening?
Answer:
You are observing hydrolysis of the acetamido group . This amide bond can be cleaved under both acidic and basic conditions, especially with extended reaction times and elevated temperatures.
Causality: Nucleophilic attack (by water or hydroxide) on the amide carbonyl carbon, leading to the cleavage of the C-N bond.
Troubleshooting & Prevention Protocol:
-
Moderate pH: Avoid strongly acidic (pH < 2) or strongly basic (pH > 12) conditions during both the reaction and the workup.
-
Temperature and Time: Minimize reaction time and temperature. If the desired reaction is sluggish, consider a more active catalyst or a different solvent system rather than prolonged heating.
-
Workup Conditions: During aqueous workup, neutralize the reaction mixture promptly and avoid letting it sit for extended periods in highly acidic or basic solutions. Extraction should be performed efficiently.
III. Summary of Preventative Measures
| Issue | Key Contributing Factors | Recommended Preventative Actions |
| Over-alkylation | Product amine is more nucleophilic than starting amine. | Use large excess of starting amine; slow addition of electrophile; consider reductive amination. |
| Isomer Formation | Acidic reaction conditions. | Maintain neutral or slightly basic pH with a non-nucleophilic base (e.g., NaHCO3). |
| Favorskii Rearrangement | Strong, non-nucleophilic bases; high temperatures. | Use soft, highly reactive nucleophiles; maintain low reaction temperatures. |
| Self-Condensation | Strong bases; high concentration. | Use a base selective for your nucleophile; slow addition of electrophile; use dilute conditions. |
| Acetamido Hydrolysis | Strong acid/base; high temperature; long reaction time. | Maintain moderate pH; minimize heat and reaction time; perform prompt workup. |
By understanding the underlying chemical principles governing the reactivity of this compound, you can intelligently design your experimental conditions to favor the desired reaction pathway, ultimately leading to higher yields, improved purity, and more efficient synthesis.
IV. References
-
Acetanilide. (n.d.). In PubChem. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
-
Favorskii Rearrangement. (n.d.). NROChemistry. Retrieved from [Link]
-
Favorskii rearrangement. (n.d.). Grokipedia. Retrieved from [Link]
-
Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Favorskii rearrangement. (n.d.). chemeurope.com. Retrieved from [Link]
-
Favorskii Rearrangement. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Self-condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Avoiding Over-alkylation. (2026, January 7). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Acetanilide. (n.d.). In PubChem. Retrieved from [Link]
-
Khan, S. A., et al. (2018). Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused[5][12]Dioxolo[4,5-d][5][12]dioxoles. Molecules, 23(11), 2949. [Link]
-
Acetanilide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Labet, A. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
-
LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Sueki, S., & Kuninobu, Y. (2013). Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Letters, 15(7), 1544–1547. [Link]
-
Kumar, A., et al. (2021). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. New Journal of Chemistry, 45(34), 15483-15487. [Link]
-
Approximate pKa chart of the functional groups. (n.d.). Retrieved from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pearson, D. E., et al. (1963). 3-Bromoacetophenone. Organic Syntheses, 43, 11. [Link]
-
Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
Shaabani, A., et al. (2016). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Research on Chemical Intermediates, 42(4), 3165-3174. [Link]
-
LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Why are alpha carbonyl halides most reactive towards SN2 reactions? (2017, December 25). Chemistry Stack Exchange. [Link]
-
Hunt, I. (n.d.). Ch21: Acidity of alpha hydrogens. University of Calgary. Retrieved from [Link]
-
Hosseini, M., et al. (2010). One-Pot Self-Condensation of Phenylboronic Acid with Phenols and Aldehydes. Asian Journal of Chemistry, 22(8), 6519-6522. [Link]
-
Chen, L., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis, 12(16), 10148-10161. [Link]
-
Chem Help ASAP. (2019, November 4). alkylation of enolates in an SN2 reaction [Video]. YouTube. [Link]
-
Enols and Enolates. (n.d.). Retrieved from [Link]
-
METHOD FOR THE PREPARATION OF 3-HYDROXY-OMEGA-ALKYLAMINOACETONPHENONE HYDROCHLORIDES. (n.d.). Google Patents. Retrieved from
-
Sharma, A., et al. (2019). Synthesis of Hantsch 1,4-dihydropyridines by fermenting bakers' yeast. Catalysis, Green Chemistry and Sustainable Energy, 1(1), 43-56. [Link]
-
Simon, L., et al. (2016). 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities. Der Pharma Chemica, 8(14), 77-82. [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
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- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. Favorskii_rearrangement [chemeurope.com]
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stability issues of 3'-Acetamido-2-bromoacetophenone in solution
Welcome to the technical support guide for 3'-Acetamido-2-bromoacetophenone (CAS: 30095-56-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this valuable synthetic intermediate. As an α-haloketone, its reactivity is key to its utility, but it also presents specific stability challenges in solution. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to ensure the integrity and reproducibility of your experiments.
Part 1: Troubleshooting Guide
Encountering unexpected results can be a significant roadblock in research. The primary cause of issues with this compound often traces back to its stability in solution. This section provides a logical workflow to diagnose and resolve common problems.
Visual Troubleshooting Workflow
If you are observing issues such as low reaction yields, unexpected side products, or changes in the physical appearance of your solution, use the following flowchart to diagnose the potential cause.
Caption: Troubleshooting flowchart for stability issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
Answer: As an α-haloketone, this compound is susceptible to nucleophilic attack at the α-carbon (the carbon bearing the bromine atom).[1][2][3] The adjacent carbonyl group significantly enhances the reactivity of the C-Br bond, making bromine a good leaving group.[2]
The two most common degradation pathways in solution are:
-
Solvolysis/Hydrolysis: In the presence of nucleophilic solvents, especially water or alcohols, the bromine can be displaced. In aqueous solutions, particularly under neutral to basic conditions, the compound will hydrolyze to form 3'-Acetamido-2-hydroxyacetophenone. This reaction is accelerated by bases, which can also deprotonate the α-carbon, leading to other reactions like the Favorskii rearrangement.[3][4]
-
Reaction with Nucleophiles: Any nucleophilic species in the solution (e.g., amines, thiols, buffers containing nucleophilic components like Tris) can react with the compound, displacing the bromide.[1][5] This is the basis for its use as a synthetic alkylating agent but becomes a degradation pathway when unintended.
Caption: Primary degradation pathways in solution.
Q2: My solution of this compound turned yellow or brown. What does this indicate?
Answer: A color change to yellow or brown is a common visual indicator of degradation. This is often due to the formation of various byproducts. One potential cause is the release of bromide (Br⁻), which can be oxidized to bromine (Br₂), especially in the presence of light or oxidizing agents.[4] Additionally, complex side-reactions and polymerization can lead to colored impurities. If you observe a color change, it is highly recommended to verify the purity of the solution using an analytical technique like HPLC before proceeding with your experiment.[6]
Q3: Which solvents are recommended for preparing stock solutions? How does pH affect stability?
Answer: The choice of solvent is critical for maintaining the stability of this compound. The ideal solvents are aprotic and non-nucleophilic.
pH is a critical factor. The compound shows significantly lower stability in basic solutions (pH > 7) due to the increased rate of hydrolysis and other base-catalyzed reactions.[4] Acidic conditions (pH < 7) are generally more favorable, but strong acids should also be avoided as they are listed as incompatible materials.[4] For reactions in aqueous media, a slightly acidic buffer (e.g., pH 5-6) is preferable.
| Solvent Category | Recommended Solvents | Solvents to Avoid | Rationale for Avoidance |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | While aprotic, DMF can contain amine impurities and DMSO can be reactive. Use high-purity, anhydrous grades if necessary. |
| Aprotic Non-Polar | Dichloromethane (DCM), Chloroform | N/A | Good for short-term use; ensure they are free of acidic impurities. |
| Protic Polar | Use with caution for immediate reaction | Water, Methanol (MeOH), Ethanol (EtOH) | These are nucleophilic and will cause solvolysis over time. If required for a reaction, use freshly prepared solutions. |
| Aqueous Buffers | Slightly acidic buffers (e.g., Acetate, MES) | Basic buffers (e.g., Phosphate pH > 7.5, Tris, Borate) | Basic conditions dramatically accelerate hydrolysis. Buffers like Tris are nucleophilic and will react directly. |
Q4: What are the optimal storage conditions for solutions of this compound?
Answer: To maximize shelf-life, solutions of this compound should be stored with the following considerations:
-
Temperature: Store at 2-8°C.[6][7] Avoid freezing aqueous solutions, which can cause concentration effects.
-
Light: Protect from light by using amber or foil-wrapped vials.[4] Photodegradation can occur.
-
Atmosphere: For long-term storage (>1 week), it is advisable to aliquot the solution into smaller volumes and purge the headspace with an inert gas like argon or nitrogen to prevent oxidation.[4]
-
Container: Use tightly sealed, high-quality glass containers.[8][9]
Part 3: Experimental Protocols
These protocols provide a framework for assessing the stability of this compound under your specific experimental conditions.
Protocol 1: Forced Degradation Study
This study helps identify potential stability liabilities by exposing the compound to harsh conditions.[4][]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress agent in a sealed vial.
-
Acid Hydrolysis: 0.1 N HCl
-
Base Hydrolysis: 0.1 N NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Stress: Incubate a solution in acetonitrile/water (1:1) at 60°C.
-
Photolytic Stress: Expose a solution in acetonitrile/water (1:1) to direct UV light (e.g., 254 nm) or a photostability chamber. Prepare a dark control by wrapping a parallel sample in aluminum foil.[4]
-
-
Time Points: Sample at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by HPLC (see Protocol 2) to determine the percentage of the parent compound remaining and to observe the formation of degradation products.
Protocol 2: HPLC Method for Purity Assessment
This is a general-purpose reverse-phase HPLC method to monitor the purity and degradation of the compound.[4][6]
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a determined λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples from the forced degradation study or your experimental reactions to a suitable concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition (90% A, 10% B).
References
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
-
van der Westhuizen, C. J. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Retrieved from [Link]
-
D'Auria, M., et al. (2001). Synthesis of diastereomerically enriched 2-bromoesters and their reaction with nucleophiles. Chirality, 13(2), 102-8. Retrieved from [Link]
-
Pearson, D. E., et al. (1961). Acetophenone, 3-bromo-. Organic Syntheses, 41, 16. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3'-Bromoacetophenone. Retrieved from [Link]
-
De Borggraeve, W. M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Retrieved from [Link]
- Google Patents. (n.d.). DD224316B1 - METHOD FOR THE PREPARATION OF 3-HYDROXY-OMEGA-ALKYLAMINOACETONPHENONE HYDROCHLORIDES.
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Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29, 61575–61601. Retrieved from [Link]
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St-Jean, R., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(8), 3359-70. Retrieved from [Link]
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Quora. (2018). What is the product form when acetophenone reacts with Br2 and NaOH?. Retrieved from [Link]
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Simon, L., et al. (2016). 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities. Der Pharma Chemica, 8(14), 77-82. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of [(PPh3)2Pt(η3-CH2CCPh)]+ with oxygen nucleophiles and chemistry of resultant [(PPh3)2Pt(η3-CH2C(OR)CHPh)]+ complexes. Retrieved from [Link]
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scale-up challenges for the synthesis of 3'-Acetamido-2-bromoacetophenone
Technical Support Center: Synthesis of 3'-Acetamido-2-bromoacetophenone
A Guide for Process Development and Scale-Up Challenges
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges encountered by researchers and process chemists. This document provides in-depth, field-tested insights into the critical parameters, potential pitfalls, and scalability of this important synthetic route.
Overview of the Synthetic Strategy
The synthesis of this compound (3) is typically achieved via a robust two-step sequence starting from 3'-Aminoacetophenone (1). The strategy hinges on first protecting the aniline nitrogen to prevent its interference in the subsequent bromination step and to modulate the reactivity of the aromatic ring. The second step involves the selective α-bromination of the ketone, a reaction that requires careful control to ensure high yield and purity.
Caption: General two-step synthesis of the target compound.
Part 1: N-Acetylation of 3'-Aminoacetophenone
This initial protection step is generally straightforward but is critical for the success of the overall synthesis. Improper execution can lead to purification challenges and impact the subsequent bromination.
Frequently Asked Questions (FAQs): N-Acetylation
Q1: My N-acetylation reaction is incomplete, even after extended reaction times. What is the likely cause?
A1: Incomplete acetylation is often due to insufficient activation of the acetic anhydride or neutralization of the acetic acid byproduct. The choice of base and solvent is critical. While organic bases like pyridine or triethylamine are common, their basicity might not be sufficient to drive the reaction to completion, especially if the starting amine is weakly basic. Using an aqueous system with sodium acetate or bicarbonate can be effective, but phase transfer issues can arise. For a robust, scalable process, ensure at least one equivalent of a suitable base is used. A slight excess of acetic anhydride (1.1-1.2 equivalents) is also recommended.[1]
Q2: I'm observing a significant amount of diacetylation byproduct. How can this be avoided?
A2: Diacetylation, while less common for anilines compared to aliphatic amines, can occur under forcing conditions (high temperature, large excess of acetic anhydride). The most effective way to prevent this is through strict stoichiometric control of the acetic anhydride and maintaining a moderate reaction temperature (e.g., 0 °C to room temperature). Adding the acetic anhydride dropwise to the solution of the amine allows for better control and minimizes local excesses of the acetylating agent.
Q3: The work-up procedure is difficult, resulting in emulsions or product loss. What is a reliable work-up protocol?
A3: A common and effective work-up involves quenching the reaction with water and allowing the product to precipitate. 3'-Acetamidoacetophenone has limited water solubility, which facilitates isolation by filtration. If the product remains in an organic layer (e.g., DCM or EtOAc), washing sequentially with dilute acid (e.g., 5% HCl) to remove any unreacted amine, followed by a bicarbonate wash to remove acetic acid, and finally a brine wash is a standard procedure. To avoid emulsions, use saturated salt solutions (brine) and avoid vigorous shaking in the separation funnel; gentle inversions are sufficient.
Experimental Protocol: N-Acetylation
This protocol is adapted from standard acetylation procedures for aromatic amines.[1][2]
-
Setup: In a flask equipped with a magnetic stirrer and an addition funnel, dissolve 3'-aminoacetophenone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.[1] Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.1 eq). Slowly, add acetic anhydride (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3'-acetamidoacetophenone, which can often be used in the next step without further purification or can be recrystallized from an ethanol/water mixture.
| Parameter | Recommended Choices & Rationale |
| Solvent | DCM, Ethyl Acetate, Acetic Acid. (DCM/EtOAc are preferred for easy work-up). |
| Base | Triethylamine, Pyridine, Sodium Acetate. (Triethylamine is effective and easily removed). |
| Temperature | 0 °C to Room Temperature. (Low temperature controls exotherm and side reactions). |
| Monitoring | TLC (e.g., 3:1 Hexane:Ethyl Acetate), HPLC. |
Part 2: Selective α-Bromination
This is the most challenging step of the synthesis, where control of selectivity is paramount. The goal is to exclusively brominate the α-carbon of the ketone without affecting the activated aromatic ring.
Frequently Asked Questions (FAQs): α-Bromination
Q1: What is the mechanism of α-bromination, and how does it inform the reaction conditions?
A1: The α-bromination of a ketone proceeds through an enol or enolate intermediate.[3] In acidic conditions, the ketone is protonated, which catalyzes the formation of the enol. This enol then acts as a nucleophile, attacking molecular bromine (Br₂).[3] This is why a common procedure involves a solvent like methanol with a catalytic amount of acid (e.g., HBr or HCl).[4] The electron-withdrawing effect of the first bromine atom deactivates the product towards further enolization, which helps prevent di-bromination if the stoichiometry is carefully controlled.[3]
Q2: I am seeing significant amounts of ring bromination (at the 2', 4', or 6' positions). How do I prevent this?
A2: Ring bromination occurs because the acetamido group is an activating, ortho-, para-director. To favor α-bromination over aromatic substitution, conditions must favor enol formation while minimizing electrophilic aromatic substitution.
-
Avoid Lewis Acids: Strong Lewis acids (like AlCl₃, FeCl₃) are classic catalysts for aromatic halogenation and must be strictly avoided.[5]
-
Control Temperature: Keep the reaction temperature low (typically 0-5 °C). Aromatic substitution has a higher activation energy, so lower temperatures will kinetically favor the desired α-bromination.[4][6]
-
Solvent Choice: Using a polar protic solvent like methanol or acetic acid can stabilize the enol intermediate and promote the desired pathway.[4]
Q3: Is molecular bromine (Br₂) the best brominating agent? What are the alternatives?
A3: While Br₂ is effective, it is highly toxic, corrosive, and difficult to handle safely, especially at scale.[7][8][9]
-
N-Bromosuccinimide (NBS): NBS is an excellent alternative. It is a crystalline solid that is easier and safer to handle. It generates a low concentration of Br₂ in situ, which can help minimize side reactions. The reaction is often initiated with a radical initiator (like AIBN or benzoyl peroxide) or light, but for α-bromination of ketones, acid catalysis is also effective.[10]
-
Copper(II) Bromide (CuBr₂): CuBr₂ is another solid reagent that can effect α-bromination, often under milder conditions and with high selectivity.[11]
| Brominating Agent | Pros | Cons | Safety |
| **Bromine (Br₂) ** | Inexpensive, high reactivity. | Highly toxic, corrosive, volatile liquid.[12] Difficult to handle. | Requires fume hood, specialized PPE, and a quenching agent (e.g., sodium thiosulfate) on standby.[8] |
| NBS | Solid, easier to handle, provides a low concentration of Br₂. | More expensive, succinimide byproduct must be removed. | Irritant, handle in a fume hood. |
| CuBr₂ | Solid, mild conditions, often high selectivity.[11] | Stoichiometric copper waste, can be more expensive. | Less hazardous than Br₂, but copper waste needs proper disposal.[13] |
Q4: My reaction produces a significant amount of the α,α-dibromo byproduct. How can I improve selectivity for the mono-brominated product?
A4: Di-bromination typically results from using an excess of the brominating agent or from reaction conditions that allow the mono-brominated product to react further.
-
Strict Stoichiometry: Use no more than 1.0 equivalent of the brominating agent. It can even be beneficial to use a slight deficit (e.g., 0.95 eq) and accept a small amount of unreacted starting material, which is often easier to separate than the di-bromo byproduct.
-
Slow Addition: Add the brominating agent slowly and with efficient stirring to avoid localized high concentrations.
-
Low Temperature: Maintain a low temperature throughout the addition and reaction time.
Caption: Troubleshooting decision tree for α-bromination.
Experimental Protocol: α-Bromination with Bromine
Safety First: This procedure involves molecular bromine, which is extremely hazardous. It must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE, including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles.[8][9] Have a solution of sodium thiosulfate ready for quenching the reaction and neutralizing any spills.[7]
-
Setup: Dissolve 3'-acetamidoacetophenone (1.0 eq) in methanol containing a catalytic amount of 48% HBr (e.g., 2-3 drops). Cool the solution to 0-5 °C in an ice bath with efficient stirring.
-
Reagent Addition: In a separate flask, prepare a solution of bromine (1.0 eq) in a small amount of methanol. Add this bromine solution dropwise to the ketone solution over 30-60 minutes, ensuring the temperature remains below 5 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor by TLC or HPLC.
-
Work-up: Quench the reaction by slowly adding a cold, aqueous solution of sodium thiosulfate or sodium bisulfite until the bromine color disappears.
-
Isolation: The product often precipitates upon addition of water. Dilute the reaction mixture with cold water and stir for 30 minutes. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Part 3: Scale-Up Considerations
Transitioning from a lab-scale procedure to a pilot or manufacturing scale introduces new challenges that must be proactively managed.[14]
Q1: Bromination is exothermic. How can I manage the thermal risk during scale-up?
A1: Exotherm control is the primary safety and quality concern during scale-up.[14]
-
Controlled Addition: The rate of addition of the brominating agent is the main handle for controlling heat generation. Use a dosing pump for precise, slow addition.
-
Reactor Efficiency: Ensure the reactor has sufficient cooling capacity and surface area-to-volume ratio. For very large scales, semi-batch or continuous flow reactors might be necessary.[15]
-
Dilution: While it impacts throughput, increasing the solvent volume can help absorb the heat generated, acting as a thermal sink.
Q2: How do I ensure consistent mixing in a large reactor?
A2: Inefficient mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions like di-bromination.[14]
-
Impeller Design: Use an appropriate impeller (e.g., pitched-blade turbine) and agitation speed, determined through modeling or pilot runs, to ensure homogeneity.
-
Baffles: Baffled reactors are essential to prevent vortexing and create the top-to-bottom mixing required for good dispersion.[14]
Caption: A typical workflow for scaling up the bromination step.
Part 4: Compound Analysis and Stability
Q1: How should the final product, this compound, be stored?
A1: As an α-haloketone, the compound is a lachrymator and should be handled with care.[16] It is susceptible to hydrolysis and reaction with nucleophiles. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[17]
Q2: What are the best analytical methods for assessing purity?
A2:
-
HPLC: A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile or water/methanol gradient) is the gold standard for quantifying the purity of the final product and detecting impurities like the starting material, di-bromo species, or ring-brominated isomers.[17]
-
¹H NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation. Key signals to look for are the singlet for the α-CH₂Br protons (typically around 4.4-4.7 ppm) and the distinct aromatic proton splitting pattern.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and shows the characteristic isotopic pattern for a molecule containing one bromine atom.
References
- Vertex AI Search. (2024).
- Chemical Educ
- Royal Society of Chemistry.
- Standard Operating Procedure.
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- Carl ROTH.
- Goswami, J., & Goswami, A. (2001).
- BenchChem. (2025). Challenges in the scale-up of 3',4'-(Methylenedioxy)acetophenone synthesis.
- BenchChem. (2025). Stability and Storage of 3'-Bromoacetophenone: A Technical Guide.
- Goswami, J., & Goswami, A. (2003). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. ChemInform.
- ChemBK. 2-Bromo acetophenone.
- CDN.
- Google Patents. (CN103755540A). Synthesis method of 2-chloro-3'-bromoacetophenone.
- PubChem. This compound.
- Protocol.
- ResearchGate. (2025). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol | Request PDF.
- NIST. 3-Aminoacetophenone. NIST WebBook.
- Goswami, J., & Goswami, A. (2002).
- Cook, J. M., et al. (2020).
- Biosynth. 2-Bromo-3'-bromoacetophenone.
- Patsnap. (CN104151249A). Synthetic method for 3-aminoacetophenone.
- Sigma-Aldrich. 2-Bromo-3'-nitroacetophenone 97%.
- Sigma-Aldrich. 2-Bromo-3'-hydroxyacetophenone.
- Quora.
- Organic Reaction Workup Formulas for Specific Reagents.
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- Chem-Impex. 3'-Bromoacetophenone.
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- ChemicalBook. (2026). 3-Aminoacetophenone.
- ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
- ChemicalBook. (2024). This compound.
- Google Patents. (CN102924306A).
- Sigma-Aldrich.
- Santa Cruz Biotechnology. 4′-Acetamido-3′-bromoacetophenone.
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Technical Support Center: Workup Procedures for Reactions Involving 3'-Acetamido-2-bromoacetophenone
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in synthetic reactions with 3'-Acetamido-2-bromoacetophenone. The focus is on troubleshooting and optimizing the critical workup and purification stages, ensuring high yield and purity of the desired product.
Part 1: Foundational Knowledge & Pre-Workup Considerations
This section addresses the fundamental chemical properties and safety considerations that dictate a successful workup strategy.
Q1: What are the key chemical properties of this compound that influence the workup strategy?
A1: Understanding the molecule's structure is paramount. Two functional groups dictate its reactivity and, consequently, the workup design:
-
The α-Bromo Ketone Moiety: This is a highly reactive electrophilic center. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack, which is often the intended reaction.[1] However, this reactivity also means the starting material can be sensitive to certain workup conditions. The presence of the carbonyl and bromo groups acidifies the α-hydrogens, making the compound susceptible to base-mediated side reactions like the Favorskii rearrangement or elimination to form α,β-unsaturated ketones.[2][3]
-
The Acetamido Group (-NHCOCH₃): This amide functional group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly when heated.[4][5] Hydrolysis would cleave the amide bond, converting it to a primary amine (3'-amino-2-bromoacetophenone), which would be a significant impurity.[6][7]
Therefore, the ideal workup procedure must be conducted under mild pH conditions (ideally neutral or slightly acidic/basic) and at ambient temperatures to preserve the integrity of both functional groups.
Q2: What are the primary safety precautions when working with this compound and related compounds?
A2: Alpha-haloketones as a class are known irritants and lachrymators (tear-inducing agents).[8]
-
Engineering Controls: Always handle this compound (solid or in solution) inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice, but check compatibility), a lab coat, and splash-proof safety goggles or a face shield.[9]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols.
-
Accidental Exposure: In case of skin contact, wash the affected area immediately with copious amounts of water.[9] If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention.[9]
Part 2: Standard Workup Protocol & Rationale
The following is a generalized, robust workup procedure for a typical nucleophilic substitution reaction where this compound is the electrophile.
Step-by-Step Standard Protocol
-
Reaction Quenching: Cool the reaction mixture to room temperature or 0 °C in an ice bath. Slowly add deionized water or a dilute aqueous solution (e.g., saturated ammonium chloride) to quench the reaction. Rationale: This step stops the reaction and begins the process of separating water-soluble reagents and byproducts from the organic product.
-
Solvent Addition/Extraction: Add an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), to the quenched mixture. Transfer the entire mixture to a separatory funnel. Rationale: The desired product is typically more soluble in the organic phase, allowing for its extraction from the aqueous medium.
-
Aqueous Washes (The Purification Core):
-
Wash 1: Deionized Water. Wash the organic layer once with deionized water. Rationale: Removes the bulk of water-soluble impurities.
-
Wash 2: Saturated Sodium Bicarbonate (NaHCO₃) Solution. Wash the organic layer with a saturated aqueous solution of NaHCO₃. Check for gas evolution (CO₂), which indicates neutralization of acid. Rationale: This is a critical step to neutralize any acidic catalysts or byproducts (like HBr). NaHCO₃ is a mild base, making it less likely to cause amide hydrolysis compared to stronger bases like NaOH or K₂CO₃.[10]
-
Wash 3: Brine (Saturated NaCl Solution). Perform a final wash with brine. Rationale: This wash helps to break any minor emulsions and removes the majority of dissolved water from the organic layer, making the subsequent drying step more efficient.
-
-
Drying the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Rationale: Removes trace amounts of water, which can interfere with solvent removal and final product purity.
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Proceed with purification of the crude solid or oil via recrystallization or column chromatography.
Visualization of the Standard Workup Workflow
Caption: Standard liquid-liquid extraction workflow.
Data Table: Common Solvents & Drying Agents
| Item | Compound | Purpose | Key Considerations |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Extraction | Good general-purpose solvent; slightly water-soluble. |
| Extraction Solvent | Dichloromethane (DCM) | Extraction | Higher density than water; can form emulsions. |
| Washing Agent | Sat. aq. NaHCO₃ | Neutralization | Mild base for removing acid without significant amide hydrolysis. |
| Washing Agent | Brine (Sat. aq. NaCl) | Dehydration/Emulsion | Reduces water content in organic layer; helps break emulsions. |
| Drying Agent | Sodium Sulfate (Na₂SO₄) | Drying | Neutral, high capacity, but can be slow. |
| Drying Agent | Magnesium Sulfate (MgSO₄) | Drying | Fast, high capacity, slightly acidic. |
Part 3: Troubleshooting Guide & FAQs
Q1: My final product is an oil and won't crystallize. What should I do?
A1: This is a common issue often caused by residual solvent or impurities preventing the formation of a crystal lattice.
-
Ensure Complete Solvent Removal: Place the flask containing the oil under a high vacuum for several hours to remove trace solvents.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil to induce crystallization.
-
Trituration: Add a poor solvent in which your product is insoluble (e.g., hexanes, diethyl ether) to the oil and stir vigorously. Impurities may dissolve in the solvent, while the pure product solidifies.
-
Re-purify: If the above fails, the product is likely impure. Consider re-purifying via column chromatography.
Q2: I'm seeing an unexpected peak in my NMR/LC-MS that corresponds to the hydrolyzed amine. How can I prevent this?
A2: This indicates that the acetamido group has been cleaved. This is a classic sign of the workup conditions being too harsh.
-
Avoid Strong Bases/Acids: Never use strong bases like NaOH or KOH for neutralization. Stick to milder bases like saturated sodium bicarbonate.[10] If your reaction requires acidic quenching, use a weak acid or a buffered solution.
-
Maintain Low Temperatures: Perform all aqueous washes at room temperature or below (using an ice bath for the separatory funnel). Hydrolysis rates increase significantly with temperature.[5][6]
-
Minimize Contact Time: Do not let your organic layer sit in contact with acidic or basic aqueous layers for extended periods. Perform the washes efficiently and move to the next step.
Caption: Amide hydrolysis side reaction.
Q3: During the aqueous wash, I formed a persistent emulsion. How do I break it?
A3: Emulsions are colloidal suspensions of one liquid in another and are common when organic and aqueous phases have similar densities or when surfactants are present.
-
Add Brine: The first and easiest step is to add a significant volume of saturated brine. The increased ionic strength of the aqueous phase often forces the layers to separate.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-60 minutes) will allow the layers to separate.
Q4: My reaction mixture is dark-colored. How can I decolorize it?
A4: Dark colors often arise from high-molecular-weight, polymeric, or conjugated impurities.
-
Activated Carbon: After the workup and concentration, re-dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated carbon (charcoal), heat the mixture gently for a few minutes, and then filter it hot through a pad of Celite®. The carbon will adsorb many colored impurities.[11] Be aware that it can also adsorb some of your product, leading to a loss of yield.
-
Column Chromatography: This is often the most effective method for removing colored impurities.
Q5: How do I remove unreacted this compound from my product?
A5: If your product has significantly different polarity from the starting material, column chromatography is the most effective method. If the polarities are similar, recrystallization is the preferred approach. The key is to find a solvent system where the product's solubility is significantly different from the starting material's at high and low temperatures.
Part 4: Purification Strategies
Detailed Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. The starting material and impurities should either be very soluble or insoluble at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if you used activated carbon), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Table: Suggested Recrystallization Solvents
| Solvent / System | Application Notes |
| Ethanol (EtOH) | A good starting point for moderately polar compounds. |
| Isopropanol (IPA) | Similar to ethanol, often gives good quality crystals. |
| Ethyl Acetate / Hexanes | A two-solvent system. Dissolve in minimal hot EtOAc, then add hexanes dropwise until cloudy. Reheat to clarify and cool slowly. Excellent for tuning polarity. |
| Acetone / Water | Dissolve in hot acetone, add water until cloudy. Good for polar compounds. |
General Guidance: Column Chromatography
For difficult separations or oily products, flash column chromatography is the standard.
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typical. The ratio is determined by thin-layer chromatography (TLC) to achieve good separation (Rf of desired product ~0.3-0.4). The starting material, being an α-bromo ketone, is quite polar and will require a reasonably polar eluent system.
References
- Google Patents. (CN103755540A). Synthesis method of 2-chloro-3'-bromoacetophenone.
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
-
BYJU'S. (2023, March 12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12. YouTube. Retrieved from [Link]
- Google Patents. (CN106242957A). A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
-
Delaude, L., & Laszlo, P. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(18), 3294. Retrieved from [Link]
- Google Patents. (CN107098822B). Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12431847, this compound. Retrieved from [Link]
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Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 48-55. Retrieved from [Link]
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Stevens, C. L., & Farkas, E. (1953). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 18(12), 1753-1758. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]
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Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]
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O'Connor, C. (1964). Acidic and Basic Amide Hydrolysis. Journal of the New Zealand Institute of Chemistry, 28, 30-36. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 9). mechanism of alpha-halogenation of ketones. YouTube. Retrieved from [Link]
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Alfa Aesar. (2009, August 2). Material Safety Data Sheet - Acetone. Retrieved from [Link]
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Simon, L., et al. (2016). 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities. Der Pharma Chemica, 8(1), 123-130. Retrieved from [Link]
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Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Retrieved from [Link]
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ChemBK. (n.d.). 2-Bromo acetophenone. Retrieved from [Link]
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Technical Support Center: Managing the Lachrymatory Effects of 3'-Acetamido-2-bromoacetophenone
This guide is designed for researchers, scientists, and drug development professionals working with 3'-Acetamido-2-bromoacetophenone. Its purpose is to provide in-depth technical support and practical solutions for managing the potent lachrymatory (tear-inducing) properties of this compound, ensuring both experimental integrity and personal safety.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Understanding the Hazard
Q1: What is this compound and why is it a lachrymator?
A1: this compound (CAS No. 30095-56-8) is a synthetic organic compound often used as a building block in pharmaceutical and chemical synthesis.[1][2] Its chemical structure features an α-bromoacetophenone moiety. This functional group is characteristic of a class of compounds known as lachrymators.[3][4] The lachrymatory effect is caused by the high reactivity of the α-bromine atom, which can readily undergo alkylation reactions with biological nucleophiles, such as the cysteine residues in ion channels on the sensory neurons of the cornea. This interaction triggers a rapid and intense irritation, leading to pain, and profuse tearing.[4] Its structural similarity to other potent lachrymators like 2-bromoacetophenone (also known as phenacyl bromide or CN gas) suggests a similar mechanism of action.[3][5]
Q2: How can I assess the risk before starting my experiment?
A2: Before any experiment, a thorough risk assessment is crucial. This involves consulting the Safety Data Sheet (SDS) for this compound or a closely related analogue. The SDS for similar compounds classifies them as causing serious eye irritation (Category 2/2A), skin irritation (Category 2), and potential respiratory irritation.[6][7][8] Assume the compound is a potent lachrymator with immediate effects upon exposure to even minute quantities of its dust or vapor.[4] All handling procedures should be designed to prevent any possibility of inhalation or contact.
Part 2: Proactive Safety & Safe Handling Protocols
Q3: What engineering controls are essential for safely handling this compound?
A3: Engineering controls are the first and most effective line of defense. All work with this compound, including weighing, transfers, and reaction setup, must be performed within a certified and properly functioning chemical fume hood.[9][10] The fume hood provides critical ventilation to capture any dust or vapors at the source, preventing them from entering the laboratory environment and reaching the user's breathing zone.[9] Ensure that an eyewash station and a safety shower are readily accessible and located near the workstation.[3]
Q4: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A4: Due to its hazardous nature, a comprehensive PPE ensemble is required. Standard laboratory attire is insufficient. The following table summarizes the mandatory PPE.[11][12][13]
| Task | Eye/Face Protection | Respiratory Protection | Hand Protection | Body Protection |
| Handling Solids (Weighing, Transfers) | Tightly fitting chemical safety goggles AND a full-face shield.[11][14] | A NIOSH-approved respirator with particulate filters (e.g., N95, P100) or a full-face air-purifying respirator.[8][15][16] | Double-gloving with chemically resistant gloves (e.g., nitrile).[15] | A lab coat fully buttoned, with consideration for a chemical-resistant apron.[13] |
| Working with Solutions | Tightly fitting chemical safety goggles.[14] | Work exclusively in a fume hood. A respirator should be on standby for emergencies.[9] | Chemically resistant gloves. Check manufacturer's guide for compatibility.[12] | A lab coat fully buttoned.[13] |
| Handling Spills & Waste | Tightly fitting chemical safety goggles AND a full-face shield.[11][14] | A full-face air-purifying respirator with combination organic vapor and particulate cartridges.[15][16] | Heavy-duty, chemically resistant gloves (e.g., butyl rubber).[15] | A chemical-resistant suit or overalls.[13] |
Q5: What is the step-by-step protocol for weighing and preparing a solution of this compound?
A5: Adherence to a strict protocol is essential to prevent exposure. The workflow below minimizes the risk of releasing airborne particles.
Experimental Protocol: Safe Weighing and Solubilization
-
Preparation: Don all required PPE as specified in the table above (Handling Solids). Place a sign on the fume hood indicating that a potent lachrymator is in use.
-
Staging: Place all necessary equipment (spatulas, weigh paper/boat, beaker with stir bar, wash bottle with solvent, and waste container) inside the chemical fume hood before opening the reagent bottle.
-
Weighing: To minimize static and prevent dispersal of the solid powder, use an anti-static weigh boat or place a small beaker on the balance within the fume hood and tare it. Carefully transfer the desired amount of the compound into the beaker. Avoid any rapid movements that could create dust.
-
Closing: Immediately and securely close the main reagent container. Wipe the exterior of the bottle with a solvent-dampened cloth to remove any residual dust and place it back in its designated storage location.
-
Solubilization: Slowly add the desired solvent to the beaker containing the compound. The use of a solvent will significantly reduce the vapor pressure and risk of airborne exposure.
-
Cleanup: Carefully dispose of any contaminated weigh paper or tips into the designated solid hazardous waste container located within the fume hood.
-
Doffing PPE: Once the solution is prepared and all containers are sealed, remove PPE in the correct order to avoid self-contamination. Remove gloves last and wash hands thoroughly with soap and water.[17]
Caption: Workflow for Safely Handling this compound.
Part 3: Troubleshooting & Emergency Response
Q6: I can smell the compound or my eyes are starting to water. What should I do?
A6: These are signs of exposure, indicating a failure of containment. Act immediately.
-
Stop Work & Alert Others: Immediately cease all activities and alert colleagues in the vicinity.
-
Move to Safety: Move away from the source to a well-ventilated area or fresh air. If symptoms are present, proceed directly to an emergency eyewash station or shower.[6][8]
-
Assess & Escalate: If symptoms persist or worsen, call for medical assistance immediately.[7] Do not re-enter the area until it has been assessed and cleared by safety personnel.
Caption: Immediate Response Protocol for Lachrymator Exposure.
Q7: What are the immediate first-aid measures for skin or eye contact?
A7:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention regardless of the severity of initial symptoms.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Remove all contaminated clothing while under a safety shower. Do not reuse contaminated clothing until it has been properly decontaminated.[7] If skin irritation occurs or persists, get medical advice.[6]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[6][7]
Q8: How do I handle a small spill?
A8: For a small spill (<1 g solid or <10 mL of dilute solution) inside a fume hood:
-
Ensure you are wearing appropriate PPE, including a respirator.
-
Cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Gently sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.[6]
-
Decontaminate the area with a suitable solution (see Q9) and wipe clean.
-
For larger spills or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's environmental health and safety (EHS) department immediately.[9]
Q9: How can I decontaminate glassware and equipment after use?
A9: Lachrymators can be "quenched" or deactivated by reacting them with a nucleophilic solution. A common and effective method is to use a solution of sodium bisulfite or a dilute solution of a non-volatile amine (e.g., ethanolamine) in an appropriate solvent.
Experimental Protocol: Glassware Decontamination
-
Initial Rinse: While still inside the fume hood, rinse the glassware with a small amount of an organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse as hazardous waste.
-
Decontamination: Fill or rinse the glassware with a 5-10% aqueous sodium bisulfite solution or a dilute (~5%) solution of ethanolamine in ethanol. Let it sit for at least one hour to ensure the complete reaction and deactivation of the lachrymator.
-
Final Cleaning: After the deactivation period, the glassware can be washed using standard laboratory procedures.
Q10: What is the correct procedure for waste disposal?
A10: All waste contaminated with this compound, including solids, solutions, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[9]
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible waste bottle. Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][7] Contact your EHS department for specific institutional procedures.
References
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Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: 4'-Acetamido-3'-bromoacetophenone. Retrieved from [Link]
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Ellison, D. H. (2022). Irritating and Lachrymatory Agents. In Handbook of Chemical and Biological Warfare Agents, Volume 2 (3rd ed.). CRC Press. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Wikipedia. (n.d.). Onion. Retrieved from [Link]
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ResearchGate. (2025, August 6). Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples. Retrieved from [Link]
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Wikipedia. (n.d.). Pepper spray. Retrieved from [Link]
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ResearchGate. (2025, August 5). 2-Bromoacetophenone. Retrieved from [Link]
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Learning Videos Channel. (2019, September 3). Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2025, September 24). What Causes Catalyst Deactivation And Poisoning? YouTube. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 3'-Acetamido-2-bromoacetophenone and Other Phenacyl Bromides in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of a synthetic route. Phenacyl bromides, a class of α-bromoacetophenones, are versatile intermediates extensively used as alkylating agents in the synthesis of a wide array of pharmaceutical and heterocyclic compounds.[1] Their reactivity is highly dependent on the nature and position of substituents on the phenyl ring. This guide provides an in-depth, objective comparison of 3'-Acetamido-2-bromoacetophenone with other commonly used phenacyl bromides, supported by experimental data to inform your selection process.
Introduction to Phenacyl Bromides: The Role of the α-Bromoketone Moiety
Phenacyl bromides are characterized by a reactive α-bromoketone functional group. This arrangement makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack, a consequence of the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom. The bromine atom also serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1] These properties make phenacyl bromides indispensable building blocks in organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds.[1]
The reactivity of the benzylic bromine can be modulated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups are expected to enhance the electrophilicity of the benzylic carbon, thus increasing the reaction rate with nucleophiles. Conversely, electron-donating groups may decrease the reaction rate. The subject of this guide, this compound, presents an interesting case due to the dual electronic nature of the acetamido group.
Physicochemical Properties: A Comparative Overview
A foundational understanding of the physicochemical properties of these reagents is crucial for experimental design, including solvent selection and purification strategies. The following table summarizes key properties of this compound and a selection of other phenacyl bromides.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₁₀H₁₀BrNO₂ | 256.10[2] | White to off-white solid[3] | Not specified |
| Phenacyl bromide (unsubstituted) | C₈H₇BrO | 199.04 | Brownish-yellow crystals | 49 - 51[4] |
| 4'-Bromo-2-bromoacetophenone | C₈H₆Br₂O | 277.94 | White to light yellow crystals[5] | 108-110[5] |
| 4'-Nitro-2-bromoacetophenone | C₈H₆BrNO₃ | 244.04[6] | Yellow to orange crystalline powder[3] | 94-99 |
| 4'-Methoxy-2-bromoacetophenone | C₉H₉BrO₂ | 229.07[7] | Off-white to light brown crystals[1] | 69-71[1] |
Comparative Reactivity in Hantzsch Thiazole Synthesis
To provide a quantitative comparison of reactivity, we will examine the performance of these phenacyl bromides in the Hantzsch thiazole synthesis. This reaction, which involves the condensation of an α-haloketone with a thiourea or thioamide, is a robust and widely used method for the synthesis of thiazole rings, a common scaffold in many biologically active molecules.[8][9]
The following data is compiled from a study by Kocabas et al., which investigated the synthesis of 2-amino-4-arylthiazoles from various phenacyl bromides and thiourea in the presence of a tetrabutylammonium salt catalyst at room temperature.[10] While this study did not include this compound, the inclusion of analogs with electron-donating and electron-withdrawing groups provides a strong basis for predicting its relative reactivity.
| Phenacyl Bromide Substituent | Reaction Time (min) | Yield (%) |
| H (unsubstituted) | 14 | 96 |
| 4'-Br | 13 | 94 |
| 4'-NO₂ | 14 | 92 |
| 4'-OCH₃ | 13 | 88 |
Data extracted from Kocabas, E., et al. (2010).[10]
Analysis of Reactivity Trends:
The data suggests that under these catalytic conditions, both electron-donating (4'-OCH₃) and electron-withdrawing (4'-NO₂) groups, as well as a halogen substituent (4'-Br), lead to high yields and short reaction times, comparable to the unsubstituted phenacyl bromide.[10] This indicates that the Hantzsch thiazole synthesis is a highly efficient reaction that is not overly sensitive to the electronic nature of the substituent on the phenacyl bromide.[10]
Expected Reactivity of this compound:
The 3'-acetamido group is generally considered to be an ortho, para-director and an activating group in electrophilic aromatic substitution due to the lone pair on the nitrogen atom. However, in the context of the phenacyl bromide's reactivity at the benzylic position, the inductive effect of the carbonyl group within the acetamido moiety can also exert a mild electron-withdrawing influence. Given its position in the meta position, the resonance-donating effect will be less pronounced compared to a para-substituent. Therefore, it is reasonable to predict that this compound would exhibit reactivity in the Hantzsch thiazole synthesis that is comparable to the other substituted phenacyl bromides, leading to high yields in a short timeframe.
Experimental Protocols: A Self-Validating System
The following section provides a detailed, step-by-step methodology for the Hantzsch thiazole synthesis, which can be adapted for each of the compared phenacyl bromides.
General Protocol for the Synthesis of 2-Amino-4-arylthiazoles
This protocol is adapted from the work of Kocabas et al. and provides a robust method for the synthesis of 2-amino-4-arylthiazoles.[10]
Materials:
-
Substituted phenacyl bromide (1 mmol)
-
Thiourea (1.2 mmol)
-
Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (10 mol%)
-
Methanol (5 mL)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and Bu₄NPF₆ (10 mol%).
-
Add methanol (5 mL) and stir the mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-arylthiazole.
Causality Behind Experimental Choices:
-
Thiourea in excess: Using a slight excess of thiourea ensures the complete consumption of the phenacyl bromide.
-
Bu₄NPF₆ as a catalyst: Tetrabutylammonium salts act as phase-transfer catalysts, accelerating the reaction and allowing it to proceed efficiently at room temperature.[10]
-
Methanol as solvent: Methanol is a suitable polar solvent that dissolves the reactants and facilitates the reaction.
-
Room temperature reaction: The use of a catalyst allows the reaction to be performed under mild conditions, which can improve the selectivity and reduce the formation of byproducts.
-
TLC monitoring: TLC is a crucial technique for monitoring the progress of the reaction, allowing for the determination of the optimal reaction time and ensuring the reaction has gone to completion before workup.
Visualization of Reaction Mechanisms and Workflows
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-arylthiazoles.
Mechanism of Hantzsch Thiazole Synthesis
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Cysteine Modification Showdown: 3'-Acetamido-2-bromoacetophenone vs. Iodoacetamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The selective modification of cysteine residues is a cornerstone of modern chemical biology, proteomics, and drug development. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for covalent labeling, enabling the study of protein structure, function, and the development of targeted therapeutics. For decades, iodoacetamide (IAM) has been the workhorse for cysteine alkylation. However, the demand for greater specificity and tailored reactivity has led to the exploration of alternative reagents. This guide provides a comprehensive, data-driven comparison of the classic iodoacetamide and a promising alternative, 3'-acetamido-2-bromoacetophenone, to empower researchers in making informed decisions for their experimental designs.
At a Glance: Key Performance Metrics
| Feature | This compound | Iodoacetamide (IAM) |
| Reaction Mechanism | SN2 Alkylation | SN2 Alkylation |
| Second-Order Rate Constant (k₂) with Cysteine | Data not readily available; inferred to be high | ~0.6 M⁻¹s⁻¹[1] |
| Selectivity for Cysteine | High (inferred from similar α-halomethyl ketones) | Moderate to High |
| Known Off-Target Residues | Inferred to be similar to other haloacetamides | Methionine, Lysine, Histidine[2][3][4][5] |
| Mass Shift upon Cysteine Modification | +175.06 Da (calculated) | +57.02 Da[4] |
| Adduct Stability | Expected to be a stable thioether bond | Stable thioether bond[6][7] |
| Cytotoxicity | Data not readily available | Can induce cytotoxicity[8][9] |
| Primary Applications | Proteomics, targeted covalent inhibitor development | Proteomics, peptide mapping, inhibitor studies[10] |
Delving into the Chemistry: Mechanism of Action
Both this compound and iodoacetamide modify cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group of cysteine acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen (bromine or iodine). This results in the formation of a stable thioether bond and the displacement of the halide ion.
Caption: SN2 mechanism for cysteine modification by IAM and this compound.
Comparative Performance Analysis
Reaction Kinetics
Selectivity and Off-Target Effects
The ideal cysteine modification reagent should exhibit high selectivity for cysteine over other nucleophilic amino acid residues. Iodoacetamide is known to have off-target reactivity, particularly with methionine, lysine, and histidine, which can complicate data analysis in proteomics experiments[2][3][4][5]. This is especially prevalent at higher concentrations and longer incubation times.
Studies on similar α-halomethyl ketones suggest a higher selectivity for cysteine residues. This enhanced specificity can lead to cleaner mass spectra and more reliable protein identification. While direct comparative studies on the off-target effects of this compound are lacking, its structural class suggests a favorable selectivity profile.
Experimental Protocols
The following protocols provide a general framework for cysteine modification. Optimization of reagent concentration, incubation time, and temperature is recommended for specific applications.
General Protocol for Cysteine Alkylation in Solution
Caption: A generalized workflow for the modification of cysteine residues in proteins.
Materials:
-
Protein sample
-
Reduction buffer (e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM DTT or TCEP)
-
Denaturing buffer (optional, e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Alkylation reagent stock solution (e.g., 500 mM Iodoacetamide or this compound in a suitable solvent like DMF or DMSO)
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)
Procedure:
-
Reduction: Dissolve the protein sample in reduction buffer to a final concentration of 1-5 mg/mL. Incubate at 37-56°C for 1 hour to reduce all disulfide bonds.
-
Denaturation (Optional): If the protein is not fully denatured by the reduction step, add denaturing buffer.
-
Alkylation: Add the alkylation reagent stock solution to the protein solution to a final concentration of 20-50 mM. A 2-5 fold molar excess of the alkylating agent over the reducing agent is typically sufficient. Incubate in the dark at room temperature for 30-60 minutes.
-
Quenching: Add quenching solution to a final concentration of 50-100 mM to consume any unreacted alkylating agent. Incubate for 15 minutes at room temperature.
-
Downstream Processing: The alkylated protein sample is now ready for downstream applications such as buffer exchange, enzymatic digestion for mass spectrometry, or SDS-PAGE analysis.
Synthesis of 3'-Bromoacetophenone (Precursor to this compound)
For researchers interested in synthesizing their own reagent, the following is a well-established protocol for the synthesis of 3'-bromoacetophenone, a key precursor.
Materials:
-
Acetophenone
-
Aluminum chloride (anhydrous)
-
Bromine
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add acetophenone and anhydrous aluminum chloride.
-
Heat the mixture until it becomes a molten, tan to brown complex.
-
Slowly add bromine dropwise to the stirred mixture.
-
After the addition is complete, continue stirring at 80-85°C for 1 hour.
-
Cool the reaction mixture and add it in portions to a mixture of cracked ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined ether extracts with water, sodium bicarbonate solution, and brine.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 3'-bromoacetophenone by vacuum distillation.
Practical Applications and Choosing the Right Reagent
The choice between this compound and iodoacetamide depends on the specific experimental goals.
Caption: A decision flowchart to guide the selection of the appropriate cysteine modification reagent.
-
Iodoacetamide is the reagent of choice for routine applications where a well-established protocol is desired and potential off-target effects can be minimized through careful optimization of reaction conditions. Its smaller mass shift is often preferred for mass spectrometry-based proteomics as it keeps the modified peptides within a predictable mass range.
-
This compound is a compelling alternative when high selectivity is paramount, particularly in complex biological samples where minimizing off-target modifications is crucial for data integrity. The larger mass shift it imparts can be advantageous in certain applications, such as facilitating the separation of modified and unmodified proteins or peptides by gel electrophoresis. The acetamido group also offers a potential site for further chemical modifications or the attachment of reporter groups.
Conclusion and Future Perspectives
Both iodoacetamide and this compound are effective reagents for the alkylation of cysteine residues. While iodoacetamide remains the industry standard due to its long history of use and extensive characterization, this compound and other α-haloacetophenone derivatives represent a promising class of reagents offering potentially higher selectivity.
Further research is needed to fully characterize the reaction kinetics, off-target profile, and adduct stability of this compound in direct comparison to iodoacetamide. Such studies will provide the quantitative data necessary for researchers to make a fully informed decision based on the specific demands of their experimental system. The continued development of novel cysteine-reactive probes with diverse reactivity and selectivity profiles will undoubtedly expand the toolbox of chemical biologists and drug discovery scientists, enabling a deeper understanding of protein function and the development of more precise therapeutic interventions.
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The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]
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Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. Biochemical Journal. [Link]
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A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Journal of the American Chemical Society. [Link]
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Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Antioxidants & Redox Signaling. [Link]
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A Comparative Guide to the Reactivity of 3'-Acetamido-2-bromoacetophenone and 2-bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, α-haloketones, particularly substituted 2-bromoacetophenones, are invaluable intermediates.[1][2][3] Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack. This guide provides an in-depth comparison of the reactivity of two such compounds: the unsubstituted 2-bromoacetophenone and its meta-substituted analogue, 3'-Acetamido-2-bromoacetophenone. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.
The Decisive Role of the Meta-Acetamido Group: An Electronic Tug-of-War
The primary distinction between 2-bromoacetophenone and this compound lies in the electronic influence of the acetamido (-NHCOCH₃) substituent on the aromatic ring. This influence is a delicate interplay of two opposing electronic effects: resonance and induction.
-
Resonance Effect (+R): The nitrogen atom of the acetamido group possesses a lone pair of electrons that can be delocalized into the benzene ring. This electron-donating resonance effect increases the electron density at the ortho and para positions. However, this effect does not directly extend to the meta position.
-
Inductive Effect (-I): The carbonyl group within the acetamido substituent is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This creates a dipole, pulling electron density away from the nitrogen and, consequently, from the aromatic ring through the sigma bonds. This inductive effect is felt at all positions, including the meta position.
For a meta-substituent, the inductive effect typically dominates its influence on the reactivity of a side chain. In the case of the 3'-acetamido group, the electron-withdrawing inductive effect outweighs the resonance effect at the meta position. This withdrawal of electron density from the aromatic ring is transmitted to the carbonyl group of the acetophenone moiety, making the carbonyl carbon more electrophilic.
This enhanced electrophilicity of the carbonyl carbon, in turn, influences the reactivity of the α-carbon (the carbon bonded to the bromine atom) towards nucleophiles. The electron-withdrawing nature of the 3'-acetamido group is expected to increase the rate of nucleophilic substitution at the α-carbon compared to the unsubstituted 2-bromoacetophenone. This is because the substituent helps to stabilize the developing negative charge on the oxygen atom in the transition state of the reaction.
Quantifying Reactivity: The Hammett Equation in Action
The Hammett equation provides a powerful tool for quantifying the effect of meta and para substituents on the reactivity of benzene derivatives.[4][5] The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of the substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.
For the nucleophilic substitution of phenacyl bromides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction.[6][7] The Hammett substituent constant (σ) for a meta-acetamido group is approximately +0.21. This positive value confirms its net electron-withdrawing character at the meta position. Consequently, we can predict that this compound will exhibit a higher rate of reaction in nucleophilic substitution compared to 2-bromoacetophenone.
Experimental Verification: A Protocol for Kinetic Analysis
To experimentally validate this predicted difference in reactivity, a kinetic study of the SN2 reaction of both compounds with a suitable nucleophile, such as thiophenol, can be performed. The progress of the reaction can be monitored using techniques like UV-Vis spectroscopy or by conductometry.[6]
Experimental Protocol: Kinetic Measurement of Nucleophilic Substitution
Objective: To determine and compare the second-order rate constants for the reaction of 2-bromoacetophenone and this compound with thiophenol.
Materials:
-
2-bromoacetophenone
-
This compound
-
Thiophenol
-
Methanol (anhydrous)
-
Sodium methoxide solution (freshly prepared)
-
UV-Vis Spectrophotometer or Conductivity Meter
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of 2-bromoacetophenone, this compound, and thiophenol in anhydrous methanol.
-
Prepare a stock solution of sodium methoxide in methanol. The concentration of the base should be equivalent to that of the thiophenol to generate the thiophenoxide nucleophile in situ.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions and the reaction vessel to the desired temperature (e.g., 25°C) in a thermostated water bath.
-
In a reaction vessel, mix equal volumes of the thiophenol/sodium methoxide solution and the respective bromoacetophenone solution.
-
Start the timer immediately upon mixing.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification).
-
Alternatively, monitor the reaction continuously in a thermostated cuvette using a UV-Vis spectrophotometer by following the disappearance of the bromoacetophenone or the appearance of the product at a specific wavelength. If using conductometry, monitor the change in conductivity of the solution over time.
-
-
Data Analysis:
-
For a second-order reaction, a plot of 1/[A] versus time (where [A] is the concentration of the bromoacetophenone) will yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
Repeat the experiment for both 2-bromoacetophenone and this compound.
-
Predicted Outcome and Data Summary
Based on the positive Hammett σ value for the meta-acetamido group, it is expected that the rate constant (k) for the reaction of this compound will be greater than the rate constant (k₀) for 2-bromoacetophenone.
| Compound | Substituent | Hammett Constant (σ_meta) | Predicted Relative Rate (k/k₀) |
| 2-bromoacetophenone | -H | 0.00 | 1.00 |
| This compound | -NHCOCH₃ | +0.21 | > 1.00 |
Table 1: Predicted relative reactivity based on Hammett constants.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Generalized SN2 reaction mechanism for a phenacyl bromide.
Caption: Workflow for the kinetic analysis of reactivity.
Conclusion
The presence of a 3'-acetamido group significantly influences the reactivity of 2-bromoacetophenone in nucleophilic substitution reactions. Due to its net electron-withdrawing inductive effect at the meta position, the 3'-acetamido substituent enhances the electrophilicity of the carbonyl carbon and stabilizes the transition state of the SN2 reaction at the α-carbon. This leads to an increased reaction rate compared to the unsubstituted 2-bromoacetophenone. This understanding, grounded in the principles of physical organic chemistry and verifiable through straightforward kinetic experiments, is essential for medicinal chemists and process development scientists in the rational design of synthetic strategies and the development of novel therapeutics.
References
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Shapan, M. A., et al. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 24(10), 927-934. Available at: [Link]
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Mishra, A., et al. (1985). Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1285-1288. Available at: [Link]
-
Okamoto, K., et al. (1967). Kinetic Studies of Bimolecular Nucleophilic Substitution. I. Rates of SN2 Reactions of Phenacyl Bromide with Sodium Phenoxides and Sodium Carboxylates in 50% Aqueous Acetone. Bulletin of the Chemical Society of Japan, 40(8), 1900-1904. Available at: [Link]
-
Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1569-1572. Available at: [Link]
-
Fábián, A., et al. (2008). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Journal of Physical Organic Chemistry, 21(10‐11), 935-942. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, P., & Kumar, A. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
-
Wikipedia. (2023, December 29). Hammett equation. In Wikipedia. Retrieved from [Link]
-
Kumar, D. (n.d.). Understanding the Hammett Equation. Scribd. Retrieved from [Link]
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Yadav, S., et al. (2022). Cobalt Complexes as Efficient Cooperative Catalysts for Transfer Hydrogenation. Chemistry – An Asian Journal, 17(24), e202200889. Available at: [Link]
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Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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Al-Hourani, B. J., et al. (2015). Synthesis, Characterization and Pharmacophore Studies of Some New Thiazole and Thiadiazine Derivatives. Jordan Journal of Chemistry, 10(2), 108-120. Available at: [Link]
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Pearson, D. E., et al. (1963). Acetophenone, 3-bromo-. Organic Syntheses, 43, 11. Available at: [Link]
-
Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Bulletin of Chemical Reaction Engineering & Catalysis, 8(2), 126-131. Available at: [Link]
-
Singh, P., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
-
Boruah, R. C. (2009). Spotlight 337: 2-Bromoacetophenone. Synfacts, 2009(03), 0337-0337. Available at: [Link]
-
Leah4sci. (2023, October 25). SN1 vs SN2 Reactions Simplified - Reaction, Rate, Mechanism + Practice [LIVE Recording]. YouTube. Retrieved from [Link]
-
Aswale, S. R., et al. (2011). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 23(11), 4941-4943. Available at: [Link]
-
Tang, Y., et al. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. Catalysts, 13(10), 1361. Available at: [Link]
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A Researcher's Guide to Assessing the Specificity of 3'-Acetamido-2-bromoacetophenone as an Affinity Label
For researchers, scientists, and drug development professionals, the precise identification of a small molecule's protein targets is a cornerstone of modern chemical biology and drug discovery. Affinity labeling is a powerful technique in this endeavor, creating a covalent bond between a ligand and its binding partner, thereby enabling rigorous identification and characterization. This guide provides an in-depth technical assessment of 3'-Acetamido-2-bromoacetophenone as a potential affinity label, offering a framework for evaluating its specificity and comparing it to alternative methodologies.
Understanding the Chemistry of this compound
This compound belongs to the class of α-haloketone affinity labels. Its utility stems from the electrophilic nature of the carbon atom bearing the bromine, which is susceptible to nucleophilic attack by amino acid side chains within a protein's binding pocket.
-
Recognition Element: The acetamidophenone portion of the molecule is designed to be recognized by and bind non-covalently to the target protein. The specificity of this initial binding event is critical for the subsequent covalent labeling.
-
Reactive Moiety: The 2-bromoacetyl group serves as the reactive "warhead." Once the molecule is positioned within the binding site, a suitably oriented nucleophilic amino acid residue can attack the carbon-bromine bond, displacing the bromide and forming a stable covalent bond.
The primary amino acid residues susceptible to alkylation by a bromoacetyl group are those with nucleophilic side chains, most notably cysteine (via its thiol group), but also potentially histidine (imidazole ring), lysine (ε-amino group), and aspartate/glutamate (carboxyl groups), depending on their protonation state and accessibility within the binding site.[1]
The Critical Path to Validating Specificity: An Experimental Workflow
The central challenge in using any affinity label is distinguishing true "on-target" labeling from non-specific background reactions. The following experimental workflow provides a self-validating system to rigorously assess the specificity of this compound.
Figure 1: A comprehensive workflow for the validation and application of this compound as an affinity label.
Experimental Protocol: Competition Assay for Specificity Assessment
This protocol is designed to differentiate between specific labeling at a defined binding site and non-specific background reactions.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a non-reactive competitor. An ideal competitor would be the parent molecule without the bromoacetyl group (i.e., 3'-acetamidoacetophenone) or a known binder to the target protein.
-
Prepare the protein of interest or cell lysate in an appropriate buffer.
-
-
Competition Reaction Setup:
-
Test Sample: To your protein/lysate, add the competitor compound at a significant molar excess (e.g., 10-fold, 50-fold, 100-fold) relative to the affinity label. Incubate for a predetermined time (e.g., 30 minutes) at the appropriate temperature to allow for binding.
-
Control Sample: To an equal amount of protein/lysate, add the same volume of vehicle (e.g., DMSO) as used for the competitor.
-
Labeling: Add this compound to both the test and control samples at the desired final concentration. Incubate for a time sufficient to allow for covalent labeling.
-
-
Analysis:
-
Quench any remaining reactive label by adding a reducing agent like DTT or β-mercaptoethanol.
-
Analyze the samples by SDS-PAGE.
-
If the affinity label contains a reporter tag (or if a specific antibody is available for the target protein), perform a Western blot to visualize the extent of labeling.
-
-
Interpretation:
-
A significant decrease in the labeling signal in the presence of the competitor indicates that the affinity label is binding to a specific, saturable site.
-
Labeling that persists in the presence of the competitor is likely due to non-specific alkylation.
-
Comparison with Alternative Affinity Labeling Strategies
The choice of an affinity label depends on the nature of the target protein and the experimental goals. Here, we compare this compound with other common classes of affinity labels.
| Affinity Label Class | Mechanism of Action | Advantages | Disadvantages | Suitable For |
| α-Haloketones (e.g., this compound) | Electrophilic alkylation of nucleophilic residues (Cys, His, Lys). | Simple synthesis; no light activation required; forms stable covalent bonds. | Can have off-target reactivity with solvent-exposed nucleophiles; reactivity is pH-dependent. | Probing binding sites known to contain reactive nucleophiles. |
| Photoaffinity Labels (e.g., Benzophenones, Diazirines) | Light-induced generation of highly reactive carbenes or nitrenes that insert into C-H or heteroatom-H bonds.[2] | Can label a wider range of amino acids; temporal control of reactivity via light exposure. | Requires UV irradiation which can damage proteins; reactive intermediates can react with water. | Unbiased mapping of binding pockets without prior knowledge of specific reactive residues. |
| Suicide Inhibitors | The target enzyme processes the inhibitor, which generates a reactive species that covalently modifies the active site. | High specificity as it relies on the enzyme's catalytic mechanism. | Limited to enzymatic targets; requires rational design based on the enzyme's mechanism. | Specifically targeting and inactivating enzymes. |
| Michael Acceptors (e.g., Acrylamides) | Conjugate addition with nucleophiles, particularly cysteine. | High reactivity and specificity for cysteine. | Limited to targeting cysteine residues. | Covalent inhibition of proteins with a reactive cysteine in or near the binding site. |
Advanced Proteomic Approaches for Target Identification and Off-Target Profiling
Beyond traditional Western blotting, modern proteomic techniques can provide a global view of an affinity label's interactions within a complex biological system.
Figure 2: Proteomic strategies for identifying on- and off-targets of an affinity label.
-
Affinity Purification-Mass Spectrometry (AP-MS): This is a direct approach where a version of this compound functionalized with an affinity handle (e.g., biotin) is used. After labeling a cell lysate, the biotinylated proteins are captured on streptavidin-coated beads, washed to remove non-specific binders, and then identified by mass spectrometry.[3]
-
Label-Free Methods: Techniques like Drug Affinity Responsive Target Stability (DARTS) and Thermal Proteome Profiling (TPP) infer binding by measuring changes in a protein's stability.[4][5] In DARTS, ligand binding can protect a protein from proteolysis, while in TPP, it can alter its thermal denaturation profile. These methods have the advantage of not requiring chemical modification of the affinity label but may not distinguish between covalent and non-covalent binders without further validation.
Conclusion and Future Perspectives
This compound holds potential as a targeted covalent probe, leveraging the well-established reactivity of the bromoacetyl group. Its effectiveness is critically dependent on the affinity of the acetamidophenone moiety for the intended target. A rigorous assessment of its specificity, employing competition assays and comprehensive proteomic profiling, is not merely recommended but essential for the reliable interpretation of any experimental results.
For researchers in drug development, the careful characterization of such affinity labels is a crucial step in understanding a compound's mechanism of action, identifying potential off-targets that could lead to toxicity, and ultimately developing safer and more effective therapeutics.
References
-
The Use of Bromoacetyl Derivatives for the Affinity Labeling of Proteins. Scilit. [Link]
-
Emerging Affinity-Based Techniques in Proteomics. PMC - NIH. [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Identification of Direct Protein Targets of Small Molecules. PMC - NIH. [Link]
-
Webinar: Label-free Target Identification to Unleash Drug Discovery. YouTube. [Link]
-
Different chemical proteomic approaches to identify the targets of lapatinib. PMC. [Link]
-
Affinity labeling of the P site of Drosophila ribosomes: a comparison of results from (bromoacetyl)phenylalanyl-tRNA and mercurated fragment affinity reactions. PubMed. [Link]
-
Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. [Link]
-
This compound. PubChem. [Link]
-
Bromoacetophenone as an affinity reagent for human liver aldehyde dehydrogenase. PubMed. [Link]
-
Selectivity of labeled bromoethylamine for protein alkylation. PubMed. [Link]
-
2′-Amino-5′-bromoacetophenone. ResearchGate. [Link]
-
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-
Reversible protein affinity-labelling using bromomaleimide-based reagents. PMC - NIH. [Link]
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Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. [Link]
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Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC - PubMed Central. [Link]
-
Photoaffinity labeling in target- and binding-site identification. PMC. [Link]
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comparative analysis of alkylating agents for specific amino acid residues
Initiating Search Parameters
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efficacy of 3'-Acetamido-2-bromoacetophenone in cross-linking studies
An In-Depth Guide to Protein Cross-Linking: Evaluating the Efficacy of Cysteine-Reactive α-Haloacetyl Reagents
As a Senior Application Scientist, my focus is on empowering researchers to select the optimal tools for their experimental questions. In the study of protein-protein interactions, chemical cross-linking is an indispensable technique for capturing transient complexes and mapping interaction interfaces. This guide provides a deep, comparative analysis of 3'-Acetamido-2-bromoacetophenone, a representative of the α-haloacetyl class of cross-linkers, and positions its utility against more common alternatives.
The Rationale for Cysteine-Targeted Cross-Linking
The choice of a cross-linking agent is a critical experimental decision. While amine-reactive cross-linkers targeting lysine residues are widely used due to the high abundance of lysines on protein surfaces, this can lead to a complex mixture of non-specific products.[1][2] A more targeted strategy often yields more precise and interpretable data. Cysteine, with its relatively low abundance and a highly nucleophilic sulfhydryl (-SH) group, presents an ideal target for specific, directed cross-linking, especially when a single cysteine is known or engineered to be at a protein-protein interface.[3][4]
This compound belongs to a class of heterobifunctional reagents designed for such targeted applications. Its core reactivity is defined by the 2-bromoacetophenone group.
Mechanism of Action: The α-Haloacetyl Group
The key functional component is the α-bromo ketone (an α-haloacetyl group). This group reacts with the nucleophilic sulfhydryl side chain of cysteine via a classic SN2 (bimolecular nucleophilic substitution) reaction. The cysteine thiol attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.[3] This reaction is highly specific for sulfhydryls under mild pH conditions (pH 7-8.5).
Caption: Covalent bond formation via nucleophilic substitution.
Comparative Analysis: Choosing the Right Tool for the Job
No single cross-linker is optimal for all applications. The efficacy of this compound is best understood in comparison to other widely used reagents with different specificities and properties. We will compare it to Disuccinimidyl suberate (DSS), a homobifunctional amine-reactive cross-linker, and Sulfo-SMCC, a popular heterobifunctional amine-to-sulfhydryl cross-linker.[5][6]
| Feature | This compound | Disuccinimidyl suberate (DSS) | Sulfo-SMCC |
| Reactive Groups | α-Bromoacetyl | N-hydroxysuccinimide (NHS) ester x2 | NHS ester & Maleimide |
| Target(s) | Cysteine (-SH) | Primary Amines (-NH₂) | Primary Amines (-NH₂) & Cysteine (-SH) |
| Functionality | Heterobifunctional (inferred)¹ | Homobifunctional | Heterobifunctional |
| Spacer Arm Length | ~8-10 Å (estimated) | 11.4 Å | 8.3 Å |
| Cleavability | No | No | No |
| Specificity | High for Cysteine | Moderate (targets abundant lysines) | High (sequential, directed conjugation) |
| Key Advantage | Targets less abundant residues | "Shotgun" approach captures many interactions | Controlled, two-step conjugations[6] |
| Key Limitation | Requires accessible cysteine | Can create complex, hard-to-interpret results | Maleimide group can hydrolyze at high pH |
¹While it has only one highly reactive group for cross-linking, the acetamido-phenyl body can be considered the second part of a heterobifunctional reagent, primarily used to modify a single protein for subsequent applications.
Expert Insights on Experimental Choices:
-
When to Choose an α-Haloacetyl Reagent: Opt for a reagent like this compound when your research question is highly specific. For example, if you have used site-directed mutagenesis to introduce a unique cysteine at a suspected binding interface, this reagent allows you to selectively capture interactions involving that specific location.[3] This minimizes background and simplifies data analysis.
-
The Power of the "Shotgun" Approach: Use a homobifunctional amine-reactive linker like DSS when performing an initial, broad screen for protein interactions without a priori knowledge of the interface.[6] It provides a general snapshot of all proximal proteins.
-
The Control of Heterobifunctional Reagents: Employ a reagent like Sulfo-SMCC for creating defined protein-protein conjugates, such as antibody-enzyme conjugates.[5] The two-step reaction protocol minimizes undesirable self-conjugation and polymerization.[1]
Field-Proven Experimental Protocols
The trustworthiness of a cross-linking experiment relies on a robust, self-validating protocol. This includes careful optimization of reagent concentrations and reaction times, along with appropriate negative controls (e.g., reaction without the cross-linker).
Protocol 1: Targeted Cross-Linking with this compound
This protocol describes the modification of a protein containing an accessible cysteine residue.
-
Buffer Preparation (The Causality): Prepare your purified protein (1-2 mg/mL) in a phosphate or HEPES-based buffer at pH 7.2-8.0. Crucially, this buffer must be free of sulfhydryl-containing reagents like DTT or β-mercaptoethanol, as they would compete with the protein's cysteine residues and quench the reaction.
-
Reagent Stock Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO to create a 10-50 mM stock solution. Preparing this fresh is vital as α-haloacetyl groups can degrade in aqueous solutions over time.
-
Cross-Linking Reaction: Add a 20- to 100-fold molar excess of the cross-linker stock solution to the protein solution. The optimal ratio must be determined empirically. A good starting point is a 50-fold excess.
-
Incubation: Gently mix and incubate the reaction for 60-90 minutes at room temperature or 2 hours at 4°C. Longer, cooler incubations can sometimes reduce non-specific binding.
-
Quenching the Reaction: Stop the reaction by adding a sulfhydryl-containing reagent to a final concentration of 20-50 mM. DTT, β-mercaptoethanol, or L-cysteine are all effective. This step is critical to prevent the reagent from modifying other proteins in downstream applications. Incubate for 15 minutes.
-
Removal of Excess Reagent: Remove unreacted cross-linker and quenching reagent via dialysis or a desalting column equilibrated with your buffer of choice.
-
Analysis: Confirm the modification and any cross-linked products using SDS-PAGE. A successful cross-link between two proteins will result in a new band at a higher molecular weight. Further analysis can be performed by mass spectrometry to identify the cross-linked peptides.
Caption: Workflow for cysteine-specific cross-linking.
Conclusion and Future Outlook
While not as universally cited as maleimides or NHS esters, this compound and other α-haloacetyl reagents represent a highly valuable subclass of cross-linkers for specific, hypothesis-driven research. Their high reactivity and specificity for cysteine make them ideal for dissecting known or suspected interaction sites with minimal off-target effects. As proteomics and structural biology continue to demand more precise molecular tools, the application of such targeted covalent chemistries is poised to become an increasingly important strategy in the researcher's toolkit.
References
Note: Specific application notes and peer-reviewed studies detailing the efficacy of this compound are not widely available. The information presented is based on the well-established reactivity of the α-haloacetyl functional group and general principles of protein cross-linking.
-
Creative Biolabs . Heterobifunctional Crosslinkers. [Link]
-
James, V., et al. (2014) . Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. NIH National Center for Biotechnology Information. [Link]
-
Lössl, P., et al. (2014) . A comparative cross-linking strategy to probe conformational changes in protein complexes. NIH National Center for Biotechnology Information. [Link]
-
G-Biosciences . The 3 Types of Crosslinking Reagents and When to Use Them. [Link]
-
MIT OpenCourseWare . Recitation 5: Overview of cross-linking. [Link]
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Wilson, M. A., et al. (2012) . Use of cysteine-reactive crosslinkers to probe conformational flexibility of human DJ-1 demonstrates that Glu18 mutations are dimers. NIH National Center for Biotechnology Information. [Link]
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A Researcher's Guide to 3'-Acetamido-2-bromoacetophenone: A Precision Tool for Covalent Labeling
In the intricate world of protein science, the ability to covalently link molecules is fundamental to deciphering protein interactions, structure, and function. While a vast arsenal of crosslinking reagents is available, each with its own set of characteristics, researchers often face a trade-off between reaction efficiency and specificity. This guide provides an in-depth comparison of 3'-Acetamido-2-bromoacetophenone, an affinity labeling reagent, with other common crosslinkers, offering insights into its unique advantages for specific research applications.
Introduction to this compound: Beyond Conventional Crosslinking
This compound is not a typical crosslinker in the sense of a bifunctional reagent designed to bridge two distinct protein molecules. Instead, it belongs to a class of compounds known as affinity labeling reagents or monofunctional crosslinkers . These reagents are designed to form a stable, covalent bond with a specific amino acid residue within the binding pocket of a target protein. The "acetamido" portion of the molecule can be thought of as a recognition element that directs the reactive "bromoacetophenone" group to a specific location on the protein.
The core strength of this compound lies in its ability to provide high-resolution information about the active site or binding domain of a protein. By covalently modifying a residue in close proximity to a ligand-binding site, it allows for the identification of key amino acids involved in molecular recognition. This contrasts with traditional bifunctional crosslinkers, which primarily provide distance constraints between two points on the same or different proteins.[1]
Mechanism of Action: Targeted Alkylation of Nucleophilic Residues
The reactivity of this compound is centered on its α-bromoketone moiety. This functional group is an electrophile that readily undergoes nucleophilic substitution with certain amino acid side chains. The primary targets for this alkylation reaction are the thiol group of cysteine and the imidazole ring of histidine.[2]
The reaction with cysteine is particularly efficient due to the high nucleophilicity of the thiolate anion (S⁻).[3][4] The reaction proceeds via an SN2 mechanism, where the sulfur atom attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. The reaction is highly dependent on pH, as the cysteine residue must be in its deprotonated, thiolate form to be reactive.
While cysteine is a primary target, reactions with other nucleophilic residues like histidine, lysine, and even aspartate and glutamate can occur, though generally at a slower rate.[2][5] The specificity for a particular residue within a protein's binding site is therefore a combination of the intrinsic reactivity of the amino acid side chains and their spatial accessibility to the reactive group of the affinity label.
Diagram: Mechanism of Cysteine Alkylation
Caption: Alkylation of a cysteine residue by this compound.
Comparison with Other Crosslinking Strategies
To fully appreciate the advantages of this compound, it's essential to compare it with other classes of crosslinking reagents.[6][7]
| Feature | This compound (Affinity Label) | Homobifunctional Crosslinkers (e.g., DSS, BS3) | Heterobifunctional Crosslinkers (e.g., SMCC) | Photoreactive Crosslinkers (e.g., Aryl Azides) |
| Primary Use | Identify active site/binding pocket residues | Link like functional groups (e.g., amine-to-amine) | Link different functional groups (e.g., amine-to-sulfhydryl) | Non-specific covalent modification upon photoactivation |
| Specificity | High (targets nucleophiles in a specific binding site) | Low (reacts with all accessible like-groups) | Moderate (two-step reaction allows more control) | Very Low (reacts with any nearby C-H or N-H bond) |
| Information Gained | High-resolution binding site information | Distance constraints between linked residues | Controlled conjugation of two different molecules | "Snapshot" of transient or weak interactions |
| Reaction Control | Dependent on binding affinity and residue accessibility | Difficult to control, can lead to polymerization[8] | Sequential reactions offer better control | Spatially and temporally controlled by light[9] |
| Ideal Application | Mapping enzyme active sites, identifying drug targets | Studying protein quaternary structure | Creating antibody-drug conjugates, immobilizing proteins | Capturing transient protein-protein interactions[8] |
Key Advantages of this compound
-
High Specificity for Binding Pockets: The primary advantage is its ability to specifically label a residue within a binding site, guided by the non-covalent interactions of the entire molecule. This provides a level of precision that is difficult to achieve with general-purpose crosslinkers.
-
Identification of Key Residues: By identifying the point of covalent attachment (e.g., through mass spectrometry), researchers can pinpoint critical amino acids involved in ligand recognition and catalysis.
-
Chemically Stable Linkage: The resulting thioether or alkylated nitrogen bond is highly stable, allowing for robust downstream analysis of the modified protein.
-
Controlled Reaction Conditions: The reaction can be controlled by adjusting pH to favor the deprotonation of the target nucleophile (e.g., cysteine's thiol group).
Experimental Protocol: Affinity Labeling of a Putative Binding Protein
This protocol provides a general framework for the use of this compound. Optimization will be required for each specific protein of interest.
A. Materials:
-
Purified target protein in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.0-8.0). Avoid buffers with primary amines (like Tris) if lysine modification is a possibility.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Quenching solution (e.g., 1 M DTT or L-cysteine).
-
SDS-PAGE analysis reagents.
-
Mass spectrometer for identification of modification site.
B. Protocol Steps:
-
Protein Preparation: Dialyze the purified protein against the reaction buffer to remove any interfering substances. Adjust the protein concentration to a suitable level (e.g., 1-10 µM).
-
Affinity Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes). A time-course experiment is recommended to optimize the incubation time.
-
-
Controls (Essential for Data Interpretation):
-
Negative Control: A reaction performed without the affinity label.
-
Competition Control: Pre-incubate the protein with a known ligand or substrate before adding the affinity label. Successful labeling of the binding site should be blocked by the competitor.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of ~10-20 mM. The quencher will react with any excess, unreacted this compound.
-
Analysis:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE to check for any gross changes in the protein, such as aggregation.
-
Mass Spectrometry: Digest the labeled protein (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS to identify the modified peptide and the specific amino acid residue that was covalently labeled.
-
Diagram: Experimental Workflow
Caption: A typical workflow for affinity labeling experiments.
Conclusion
This compound is a powerful tool for researchers seeking to move beyond simple protein-protein interaction studies and delve into the specifics of binding site architecture. Its primary advantage lies in its ability to provide high-resolution information about the location of active sites and ligand-binding domains. While not a universal crosslinker, for applications requiring the precise identification of key functional residues, this compound offers a level of specificity that is unmatched by traditional bifunctional reagents. When used with the appropriate controls, it can yield invaluable insights into protein function and serve as a critical tool in drug discovery and development.
References
-
G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences. [Link]
-
Hemaprabha, E. (n.d.). Chemical Crosslinking of Proteins. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Kao, A., et al. (2011). Chemical cross-linking in the structural analysis of protein assemblies. Protein Science. [Link]
-
Leavell, M. D., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]
-
Mishra, A., & P. M. F. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Scheltema, R. A., & Heck, A. J. R. (2015). Chemical cross-linking and protein–protein interactions—A review with illustrative protocols. ResearchGate. [Link]
-
Standker, L., et al. (1997). Photoaffinity labeling and photoaffinity crosslinking of enzymes. Brazilian Journal of Medical and Biological Research. [Link]
-
Tan, E. I., et al. (2020). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. bioRxiv. [Link]
-
Toste, F. D., & Z. T. (1996). Alkylations of the Side-chain Nucleophiles of Cysteine, Methionine, Histidine, and Lysine Derivatives with Allyl Bromide, 1-Bromo-2-butyne, and 2-Bromoacetophenone. Canadian Journal of Chemistry. [Link]
-
Vanhooren, P. T., et al. (2012). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. TopSCHOLAR. [Link]
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Winterbourn, C. C. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews. [Link]
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A Researcher's Guide to the Validation of Novel Chemical Probes: A Comparative Analysis of 3'-Acetamido-2-bromoacetophenone and Validated Tankyrase Inhibitors
In the dynamic landscape of drug discovery and chemical biology, the use of small molecule chemical probes is indispensable for dissecting complex biological processes and validating novel drug targets. A chemical probe is a highly selective and potent small molecule that can be used to perturb a specific protein's function in a cellular or in vivo context. However, the utility of a chemical probe is entirely dependent on its rigorous validation. A poorly characterized probe can lead to misleading results and wasted resources. This guide provides a comprehensive framework for the validation of a novel, uncharacterized compound, 3'-Acetamido-2-bromoacetophenone, as a potential chemical probe. To illustrate this process, we will compare its hypothetical validation journey with that of two well-established chemical probes for the tankyrase enzymes: XAV939 and IWR-1.
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and play a crucial role in various cellular processes, including the regulation of Wnt/β-catenin signaling, a pathway frequently dysregulated in cancer.[1] The bromoacetophenone moiety within this compound suggests that it may act as a covalent inhibitor, a class of inhibitors that form a permanent bond with their target protein, often leading to high potency and prolonged duration of action.[2][3] Covalent inhibitors are designed to react with a nucleophilic residue, such as cysteine, within the target protein's active site.[4][5]
The Validation Roadmap: From Hypothesis to a Validated Probe
The validation of a chemical probe is a multi-step process that requires a combination of in vitro and in-cellulo experiments. The following sections outline a hypothetical validation workflow for this compound and compare it to the known characteristics of XAV939 and IWR-1.
Part 1: Initial Biochemical Characterization
The first step in validating a potential chemical probe is to determine its potency and selectivity against its intended target. For this compound, we hypothesize that it targets tankyrases.
Experimental Protocol: In Vitro Tankyrase Inhibition Assay
A biochemical assay is required to measure the direct inhibition of TNKS1 and TNKS2 activity. A common method is a homogeneous assay that measures the consumption of NAD+, a co-substrate for the PARP activity of tankyrases.
Step-by-Step Methodology:
-
Reagent Preparation: Recombinant human TNKS1 and TNKS2 enzymes, biotinylated NAD+, and streptavidin-conjugated donor beads are prepared in assay buffer.
-
Compound Preparation: this compound, XAV939, and IWR-1 are serially diluted to create a concentration gradient.
-
Assay Reaction: The tankyrase enzyme is incubated with the compounds for a predefined period to allow for potential covalent bond formation. The enzymatic reaction is then initiated by the addition of the substrate, NAD+.
-
Signal Detection: After incubation, a detection reagent containing an acceptor bead is added. In the absence of inhibition, the enzymatic reaction proceeds, leading to a signal. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Comparative Data Summary:
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Primary Mechanism |
| This compound | Hypothetical: 50 | Hypothetical: 30 | Covalent (Hypothesized) |
| XAV939 | 11 | 4 | Reversible |
| IWR-1 | Not specified | 180 (in a cell-based Wnt reporter assay)[6][7] | Reversible |
This table presents hypothetical data for this compound for illustrative purposes.
Part 2: Target Engagement in a Cellular Context
Demonstrating that a compound can bind to its target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are treated with either vehicle (DMSO) or the test compound at various concentrations.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
-
Target Protein Detection: The amount of soluble target protein (TNKS1/2) remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Logical Relationship of CETSA Workflow
Caption: CETSA workflow for assessing target engagement in cells.
Part 3: Cellular Activity and Selectivity
A validated chemical probe must elicit a measurable cellular response that is consistent with the known biology of its target. For tankyrase inhibitors, this typically involves the inhibition of Wnt/β-catenin signaling.
Experimental Protocol: Wnt/β-catenin Reporter Assay
This assay measures the activity of the Wnt signaling pathway, which is negatively regulated by the destruction complex, a key component of which is Axin. Tankyrases promote the degradation of Axin, thereby activating Wnt signaling. Inhibition of tankyrases stabilizes Axin and inhibits the pathway.
Step-by-Step Methodology:
-
Cell Line: A cell line containing a luciferase reporter gene under the control of a Wnt-responsive promoter is used.
-
Treatment: Cells are treated with the test compounds in the presence or absence of a Wnt ligand.
-
Luciferase Assay: After a suitable incubation period, the cells are lysed, and luciferase activity is measured.
-
Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the Wnt pathway.
Signaling Pathway of Tankyrase in Wnt/β-catenin Signaling
Caption: Simplified Wnt/β-catenin signaling pathway and the role of tankyrase.
Comparative Cellular Activity:
| Compound | Wnt Reporter IC50 (nM) | Notes |
| This compound | Hypothetical: 100 | Hypothetical data |
| XAV939 | ~20-50 (cell-dependent) | Potent inhibitor of Wnt signaling. |
| IWR-1 | 180[6][7] | Stabilizes the Axin-scaffolded destruction complex.[6] |
This table presents hypothetical data for this compound for illustrative purposes.
Selectivity Profiling: A crucial aspect of probe validation is to assess its selectivity against other related and unrelated proteins. For a putative tankyrase inhibitor, this would involve screening against other PARP family members. XAV939, for instance, has been shown to inhibit other PARPs at higher concentrations, which is an important consideration for data interpretation.[8]
Conclusion: A Path Forward for this compound
This guide has outlined a rigorous, albeit hypothetical, validation strategy for this compound as a chemical probe for tankyrases. By comparing its potential validation path with the established data for XAV939 and IWR-1, we have highlighted the key experimental steps and data required to elevate a novel compound to the status of a reliable chemical probe.
For this compound to be considered a validated probe, the following criteria must be met:
-
Potency: It should exhibit potent inhibition of TNKS1 and/or TNKS2 in biochemical assays, ideally with an IC50 in the nanomolar range.
-
Target Engagement: Direct binding to tankyrases in cells must be demonstrated, for example, using CETSA.
-
Cellular Activity: It should modulate Wnt/β-catenin signaling in a dose-dependent manner at concentrations consistent with its biochemical potency.
-
Selectivity: It must be shown to be highly selective for tankyrases over other PARP family members and a broader panel of off-targets.
References
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The Chemical Probes Portal. XAV939. [Link]
- Hughes, D. J. (2018). Development of Chemical Tool Compounds Targeting the Non-Catalytic Functions of Tankyrase. The Institute of Cancer Research.
- Närvänen, A., et al. (2013). Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. PLoS ONE, 8(6), e66253.
- Shultz, M. D., et al. (2013). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry, 56(18), 7339-7349.
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BPS Bioscience. Tankyrase Inhibitor 22 (TNKSi22). [Link]
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Biocompare. IWR-1-endo from Cayman Chemical. [Link]
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Amerigo Scientific. IWR-1-endo. [Link]
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Wikipedia. Targeted covalent inhibitors. [Link]
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BioWorld. Tankyrase inhibition with OM-153 shows potential for immuno-oncology. [Link]
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PubChem. This compound. [Link]
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Reaction Biology. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. [Link]
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Structural Genomics Consortium. Chemogenomics for drug discovery: clinical molecules from open access chemical probes. [Link]
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PubChem. 3'-Bromoacetophenone. [Link]
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A Researcher's Guide to Evaluating the Off-Target Effects of 3'-Acetamido-2-bromoacetophenone: A Comparative Framework
For researchers and drug development professionals navigating the complex landscape of covalent inhibitors, understanding the full spectrum of a compound's biological interactions is paramount. This guide provides an in-depth technical framework for evaluating the off-target effects of 3'-Acetamido-2-bromoacetophenone, a reactive α-halo ketone with potential therapeutic applications. In the absence of extensive public data on this specific molecule, we will establish a rationale for its anticipated biological activity based on its structural analogs, and provide detailed, field-proven methodologies for its comprehensive off-target profiling. This guide will compare the potential profile of this compound with other relevant compounds, offering a predictive and practical approach to its preclinical safety and mechanism-of-action studies.
Understanding the Molecular Context: A Covalent Warhead with Therapeutic Potential
This compound belongs to the class of α-bromoacetophenone compounds. The defining feature of this molecule is the α-bromoacetyl group, a reactive electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues on proteins.[1][2][3] This irreversible or slowly reversible binding can lead to high potency and prolonged duration of action, desirable attributes for therapeutic agents.[4] However, this reactivity also carries the inherent risk of off-target modifications, where the compound covalently binds to unintended proteins, potentially leading to toxicity.[1][4]
The acetamido substitution on the phenyl ring modifies the electronic properties and steric bulk of the molecule, which can influence its target selectivity and pharmacokinetic properties. Based on studies of similar bromoacetophenone derivatives, it is plausible that this compound can alkylate a range of nucleophilic amino acid residues, including methionine, histidine, and the carboxylates of aspartic and glutamic acid.[1][5]
A critical aspect of evaluating this compound is identifying its intended "on-target." Research on the structurally similar compound, 2-Bromo-3'-hydroxyacetophenone, has identified it as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[6] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in cancer immunotherapy due to its role in mediating immune suppression in the tumor microenvironment.[7][8] Given the structural similarity, it is a strong working hypothesis that this compound may also target IDO1.
This guide will, therefore, use the lens of a potential IDO1 inhibitor to frame the evaluation of off-target effects, comparing it to other bromoacetophenone derivatives and established IDO1 inhibitors.
Comparative Landscape: Positioning this compound
To contextualize the potential off-target profile of this compound, we will draw comparisons with two relevant classes of compounds: other brominated acetophenones and clinically relevant IDO1 inhibitors.
Comparison with Brominated Acetophenone Analogs
Studies on various brominated acetophenone derivatives have revealed a range of biological activities, most notably cytotoxicity against cancer cell lines.[1][6] This anti-proliferative effect is a key consideration for both on-target efficacy and off-target toxicity.
Table 1: Comparative Cytotoxicity of Brominated Acetophenone Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Brominated acetophenone derivative 5c | MCF7 (Breast) | MTT | < 10 | [6] |
| PC3 (Prostate) | MTT | < 10 | [6] | |
| A549 (Alveolar) | MTT | 11.80 ± 0.89 | [6] | |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | MTT | 42.19 | [9] |
| Doxorubicin (Control) | MCF-7 (Breast) | MTT | 10.61 | [9] |
This table presents a selection of data to illustrate the cytotoxic potential within this compound class. The specific structures of the derivatives can be found in the cited literature.
The data indicates that substitutions on the acetophenone scaffold significantly influence cytotoxic potency.[1] The variability in cytotoxicity underscores the need for a thorough evaluation of this compound to determine its therapeutic window and potential for off-target cytotoxic effects.
Comparison with Known IDO1 Inhibitors
If IDO1 is a primary target of this compound, its off-target profile should be benchmarked against other IDO1 inhibitors. Navoximod (GDC-0919) and Epacadostat (INCB024360) are two well-characterized, potent, and selective IDO1 inhibitors that have been evaluated in clinical trials.[2][7][10][11]
Table 2: Comparative Profile of Selected IDO1 Inhibitors
| Feature | This compound (Hypothesized) | Navoximod (GDC-0919) | Epacadostat (INCB024360) |
| Mechanism of Action | Covalent | Reversible, non-competitive | Reversible, competitive |
| Primary Target(s) | IDO1 | IDO1 | IDO1 |
| Reported Off-Targets | Unknown | Generally well-tolerated in Phase I, suggesting a clean profile at therapeutic doses.[10][12] | Highly selective for IDO1 over IDO2 and TDO.[2] Failed in Phase III trials due to lack of efficacy, not overt toxicity, suggesting a focused on-target effect.[4][13] |
| Key Advantage | Potential for high potency and prolonged duration of action due to covalent binding. | Potent, orally bioavailable.[14] | Potent and highly selective.[2] |
| Key Disadvantage | Inherent risk of off-target covalent modification. | Reversible nature may require more frequent dosing. | Lack of clinical efficacy in combination therapies.[13] |
This comparison highlights a critical trade-off: the potential for enhanced potency with a covalent inhibitor like this compound versus the potentially safer, but perhaps less durable, effects of reversible inhibitors.
Experimental Workflows for Off-Target Evaluation
A robust evaluation of off-target effects requires a multi-pronged approach, combining unbiased proteome-wide screens with more targeted assays. The following are detailed protocols that form a self-validating system for characterizing the selectivity of this compound.
Chemoproteomic Profiling for Unbiased Target Identification
Chemoproteomics is a powerful tool for identifying the direct protein targets of a reactive compound in a complex biological system.[2][5] Activity-Based Protein Profiling (ABPP) is a particularly relevant technique.[5]
This protocol is designed to identify the cellular proteins that covalently bind to this compound.
-
Probe Synthesis: Synthesize an alkyne-tagged analog of this compound. This is a critical step, as the probe must retain the biological activity of the parent compound.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line with known IDO1 expression, such as HeLa or SK-OV-3) to ~80% confluency.[15]
-
Treat cells with either DMSO (vehicle control) or varying concentrations of this compound for a defined period (e.g., 1-4 hours).
-
Subsequently, treat the cells with the alkyne-tagged probe. The parent compound will compete with the probe for binding to its targets.
-
-
Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells in a suitable buffer.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-probe-labeled proteins.[2]
-
-
Enrichment of Labeled Proteins:
-
Incubate the cell lysates with streptavidin-coated beads to enrich for biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Perform an on-bead tryptic digestion of the enriched proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Proteins that show a dose-dependent decrease in signal in the presence of the parent compound are considered potential targets.
-
Kinome Profiling for Kinase Off-Targets
Given that a significant portion of the proteome consists of kinases, and many inhibitors exhibit off-target effects on this family, a focused kinome scan is a crucial step. The KINOMEscan™ platform is a widely used competition binding assay that can quantitatively measure the interaction of a compound with a large panel of kinases.[16][17]
-
Compound Submission: Provide a sample of this compound to a commercial provider of the KINOMEscan™ service.
-
Assay Principle: The assay involves a kinase-tagged phage, an immobilized ligand that binds to the active site of the kinase, and the test compound. The compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using qPCR of the phage DNA tag. A reduced signal indicates that the test compound is binding to the kinase.
-
Data Analysis: The results are typically reported as "percent of control," where a lower percentage indicates stronger binding. This can be used to generate a selectivity profile across the kinome.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to a protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of a specific protein of interest (e.g., IDO1) in the soluble fraction by Western blotting or other quantitative methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Concluding Remarks and Future Directions
The evaluation of off-target effects is a critical and indispensable component of the preclinical development of any new chemical entity, particularly for covalent inhibitors like this compound. While direct experimental data for this specific compound remains to be published, a rational and robust evaluation strategy can be formulated based on its chemical nature and the biological activities of its structural analogs.
The methodologies outlined in this guide—encompassing unbiased chemoproteomics, focused kinome profiling, and target engagement assays—provide a comprehensive framework for elucidating the on- and off-target interaction landscape of this compound. By comparing its emerging profile with that of other bromoacetophenones and established IDO1 inhibitors, researchers can make informed decisions about its therapeutic potential and safety liabilities.
The path forward for this compound will involve the systematic application of these techniques to generate the crucial data needed to validate its hypothesized on-target activity and to uncover any unforeseen off-target interactions. This rigorous, data-driven approach will be essential for advancing this and other novel covalent inhibitors toward clinical application.
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Tarasova, N. I., Lavrenova, G. I., & Stepanov, V. M. (1980). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. Biochemical Journal, 187(2), 345–352. Available at: [Link]
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A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). National Institutes of Health. Available at: [Link]
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Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. (2018). Nature Protocols, 13(4), 726-743. Available at: [Link]
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A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (2013). Nature Chemical Biology, 9(3), 197-204. Available at: [Link]
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Muro, K., et al. (2019). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. Investigational New Drugs, 37(5), 945-955. Available at: [Link]
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IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2019). Farmacia, 67(1), 123-130. Available at: [Link]
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Unexpected side effect sabotages immunotherapy. (2023). Netherlands Cancer Institute. Available at: [Link]
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What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. (2020). Journal of Experimental & Clinical Cancer Research, 39(1), 1-16. Available at: [Link]
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Soliman, H., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 25(14), 4260-4269. Available at: [Link]
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The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. (2023). Frontiers in Immunology, 14, 1166012. Available at: [Link]
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Gangadhar, T. C., et al. (2017). Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037). Journal of Clinical Oncology, 35(30), 3453-3460. Available at: [Link]
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Mondal, A., et al. (2018). Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. Medicinal Research Reviews, 38(4), 1268-1304. Available at: [Link]
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Malfitano, A. M., et al. (2020). Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. The FEBS Journal, 287(16), 3436-3453. Available at: [Link]
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Grobben, Y., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology, 11, 616851. Available at: [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. Available at: [Link]
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KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. Available at: [Link]
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Comparative assessment of the cytotoxicity of six anti-inflammatory eyedrops in four cultured ocular surface cell lines, as determined by cell viability scores. (2012). Clinical Ophthalmology, 6, 1899-1906. Available at: [Link]
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Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2020). Scientific Reports, 10(1), 1-10. Available at: [Link]
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Indoleamine 2,3 dioxygenase-1 (IDO1) controls the expression of... (n.d.). ResearchGate. Available at: [Link]
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Proteolysis-targeting chimeras with reduced off-targets. (2023). Nature Chemical Biology, 19(12), 1532-1542. Available at: [Link]
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Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. (2009). Bioorganic & Medicinal Chemistry, 17(15), 5485-5491. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3'-Acetamido-2-bromoacetophenone
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal. 3'-Acetamido-2-bromoacetophenone, a member of the α-halo ketone class of compounds, is a valuable reagent but possesses hazards that necessitate a rigorous and informed disposal protocol. This guide provides the essential operational and safety framework for its responsible management, ensuring the protection of personnel and the environment.
The core principle underpinning the disposal of this compound is its classification as a halogenated organic hazardous waste .[1][2] Its chemical structure, featuring a bromine atom on the alpha carbon relative to the ketone, makes it a reactive alkylating agent and an irritant.[3] Improper disposal, such as drain disposal, is strictly prohibited as it can harm aquatic life and may lead to the formation of hazardous byproducts in plumbing systems.[4]
Hazard Profile and Safety Rationale
Understanding the "why" behind disposal procedures begins with the compound's inherent risks. The guidance provided in Safety Data Sheets (SDS) for closely related bromoacetophenone derivatives informs our approach.
| Hazard Classification | Description & Rationale | Supporting Sources |
| Acute Toxicity / Harmful | Harmful if swallowed. The reactivity of the α-bromo ketone moiety can lead to adverse systemic effects. | |
| Skin Corrosion / Irritation | Causes skin irritation and may cause an allergic skin reaction or sensitization.[4] As an alkylating agent, it can react with biological macromolecules in the skin. | [4][5] |
| Serious Eye Damage / Irritation | Causes serious eye damage or irritation.[4][5] The high reactivity can cause significant injury to sensitive eye tissues. Many bromoacetophenones are lachrymators.[6] | [4][5][6] |
| Respiratory Irritation | May cause respiratory irritation.[5][7] Inhalation of dust or aerosols should be avoided by handling the compound in a well-ventilated area or chemical fume hood. | [5][7][8] |
| Aquatic Toxicity | Harmful to aquatic life. This compound must not be allowed to enter drains or waterways. |
Core Disposal Protocol: A Step-by-Step Guide
The mandated disposal route for this compound is through your institution's Environmental Health & Safety (EHS) department as collected, segregated hazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. The rationale is to prevent all personal contact.[4]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][8]
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: Wear a standard lab coat. For larger quantities or potential for splashes, a chemically resistant apron is recommended.[5]
Step 2: Waste Segregation and Containerization
This is the most critical logistical step. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration with flue gas scrubbing to manage the hydrogen bromide (HBr) gas produced.[7] Mixing these with non-halogenated solvents unnecessarily increases disposal costs and complexity.[2]
-
Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container from your EHS department or supply stock.[1][2] This container must be in good condition, made of a compatible material, and have a secure, leak-proof lid.
-
Label the Container: Affix a hazardous waste label to the container before adding any waste.[9][10] The label must include:
-
Transferring Waste:
-
Solid Waste: Transfer pure or residual solid this compound directly into the waste container.
-
Contaminated Materials: Items such as contaminated gloves, weigh boats, or absorbent pads used for cleaning spills should be collected in a sealed bag and placed in a container for solid hazardous waste.[4]
-
Solutions: If the compound is in a solvent, it must be collected in a liquid halogenated waste container. Crucially, do not mix with incompatible waste streams like acids, bases, or strong oxidizing agents. [8][11]
-
Step 3: Storage and Pickup
-
Secure Storage: Keep the waste container tightly sealed when not in use.[2][5] Store it in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[9]
-
Arrange for Disposal: Once the container is full (typically no more than ¾ full), or if your project is complete, arrange for a waste pickup from your institution's EHS department.[2][10] Follow your institution's specific procedures for requesting a collection.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste containing this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3'-Acetamido-2-bromoacetophenone
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 3'-Acetamido-2-bromoacetophenone, while a valuable intermediate, belongs to the haloacetophenone class of chemicals, which are known for their potent irritant and lachrymatory properties. This guide provides a comprehensive, field-tested framework for its safe handling, emphasizing not just the 'what' of personal protective equipment (PPE), but the critical 'why' that underpins each procedural step.
Our safety doctrine is built on a multi-layered defense system where each component is self-validating. This begins with a thorough understanding of the compound's inherent risks, derived from the well-documented hazards of its structural analogs.
Hazard Assessment: Understanding the Adversary
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Classification | Category | Description & Rationale | Supporting Sources |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and irritation. The α-bromo ketone moiety is a known alkylating agent that can react with biological nucleophiles in the skin. | [3][4][5][6] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious, potentially irreversible eye damage. These compounds are potent lachrymators (tear-producing agents). | [3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation upon inhalation of dust or vapors. | [3][4][5][7][8] |
| Acute Toxicity (Oral) | Category 2 / 4 | Presumed to be toxic or harmful if swallowed, based on data from analogous compounds. |[3][6] |
The Core Protocol: A Multi-Layered Defense
Safe handling is not merely about wearing PPE; it's about creating a controlled environment where exposure is minimized by design. The hierarchy of controls is our foundational principle.
Engineering Controls: Your First and Best Defense
Before any PPE is selected, engineering controls must be in place. These are non-negotiable.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be performed inside a certified chemical fume hood.[3][9] This is the primary method for preventing inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to provide localized extraction.[10][11]
-
Safety Stations: An eyewash station and safety shower must be immediately accessible and tested regularly.[3][10]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is your last line of defense, used to protect you from exposures that bypass engineering controls. The selection of PPE must be deliberate and based on the specific hazards identified.
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Specification | Rationale & Expert Insight |
|---|---|---|
| Eye & Face | Chemical splash goggles (ANSI Z87.1 rated) AND a full-face shield.[12] | Goggles provide a tight seal against splashes and vapors.[4] The face shield is worn over the goggles to protect the entire face from the initial impact of splashes or unexpected vigorous reactions.[10][12] Do not wear contact lenses, as they can trap chemicals against the eye.[9] |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene).[12][13] Select gloves with a breakthrough time appropriate for the duration of the task.[9] | Double-gloving is recommended. The α-bromo ketone structure necessitates robust protection. Inspect gloves for any signs of degradation before use. If contact occurs, remove gloves immediately, wash hands, and don a new pair.[9][12] |
| Body | Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat. | The lab coat provides a primary barrier.[12] The apron adds a layer of impervious protection against spills of corrosive materials. Ensure clothing covers all exposed skin on the arms.[4][10] |
| Respiratory | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges may be required if there is a risk of exceeding exposure limits, such as during a large spill or if engineering controls fail.[4][10][12] | This is typically not required for routine handling within a fume hood but must be available for emergencies. Proper fit-testing and training are mandatory for respirator use.[12] |
| Foot | Closed-toe, closed-heel, chemical-resistant shoes.[12][13] | Protects feet from spills. Leather shoes should be avoided as they can absorb and retain chemical spills.[13] |
Standard Operating Procedure (SOP): From Receipt to Disposal
A rigorous, step-by-step approach ensures that safety protocols are integrated into the entire workflow.
Preparation and Handling
-
Pre-Use Inspection: Before bringing the chemical into the work area, inspect the container for any damage or leaks.
-
Designate Area: Clearly designate the specific area within the fume hood where the work will occur.
-
Don PPE: Put on all required PPE as outlined in Table 2 before handling the primary container.
-
Weighing: If weighing the solid, do so in the fume hood on a disposable weigh boat to minimize contamination of balances.
-
Handling: Use only compatible tools (e.g., spatulas, glassware). Avoid creating dust.[4][5] Keep containers tightly closed when not in use.[3][4][5]
-
Post-Handling: After handling, wipe down the work area in the fume hood. Remove PPE in the correct order (gloves first), and wash hands and forearms thoroughly with soap and water.[9][10]
Accidental Exposure and Spill Management
Immediate and correct action is critical in any emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][4] Use an eyewash station. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and drink plenty of water.[4][10] Seek immediate medical attention.
For minor spills contained within the fume hood, the following workflow must be initiated.
Caption: Workflow for Minor Spill Response.
Waste Disposal
Proper disposal is a critical final step to ensure safety for all personnel and the environment.
-
Segregation: All waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix this waste with other waste streams.
-
Container: Use a robust, leak-proof container.
-
Disposal: The sealed container must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.[3][4] Do not pour any amount of this chemical or its solutions down the drain.[9][10]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. Trust in these protocols is built upon a deep understanding of the chemical's nature and a disciplined, proactive approach to risk mitigation.
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
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Thermo Fisher Scientific (Alfa Aesar). (2025, September 12). Safety Data Sheet: 3'-Bromoacetophenone. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
